Pritelivir
説明
What is Pritelivir?
This compound, also known as AIC-316 and BAY 57-1293, is a potent and selective herpes simplex virus (HSV) helicase primase inhibitor.
Biological Activity of this compound
This compound inhibits virus replication in Vero cells. (IC50 = 0.02 mM HSV-1, HSV-2). It reduces Vero cell levels of b-amyloid and P-tau. This compound is effective against clinical isolates, porcine, and bovine HSV strains but has reduced activity against varicella-zoster virus and cytomegalovirus. The compound also has antiviral activity against HSV-infected mice. The antiviral activity in vivo of BAY57-1293 was superior to that of all other HSV-treatment compounds. It has a profound antiviral effect in disseminated herpes models in rodents and rats, as well as in a murine model of cutaneous disease and a murine model of zosteriform spread. It can be used in topical, oral, and parenteral forms.
BAY-57-1293, an orally bioavailable inhibitor of helicase-primase activity, is available. It inhibits the ATPase activity in herpes simplex virus (HSV) and helicase-primase. (IC50 = 30 nM). It inhibits HSV replication (IC50 = 20nM for HSV-1, HSV-2), and it is active against bovine and porcine HSV strains (IC50s= 5 and 0.12mM, respectively). Oral administration of BAY57-1293 in vivo is effective against HSV-1 and HSV-2 in a lethal-challenge model (ED50 = 0.25 mg/kg in mice and rats) and in a spread model with a dose of 15mg/kg in Lewis rats and mice. It also works in a mouse model for ocular herpes and a guinea-pig model for genital herpes. BAY-57-1293 lowers amyloid-beta and phosphorylated Tau levels in HSV-1 infected Vero cell lines.
Mechanism of action of this compound
BAY 57-1293 inactivates the viral primase/helicase complex, which inhibits the replication of HSV type 1 and 2 in vitro in the nanomolar range.
Uses of this compound
This compound (0.3-0.30 mg/kg) decreases HSV-1 and E-377 mortality. This compound is a powerful and resistant-breaking antiviral agent that can be used to treat potentially life-threatening HSV type 1 or 2 infections.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15/h3-10H,11H2,1-2H3,(H2,19,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVZKZONQVYTCKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188344 | |
| Record name | Pritelivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
348086-71-5 | |
| Record name | N-[5-(Aminosulfonyl)-4-methyl-1,3-thiazol-2-yl]-N-methyl-2-[4-(2-pyridinyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348086-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pritelivir [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0348086715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pritelivir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11844 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Pritelivir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRITELIVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07HQ1TJ4JE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pritelivir's Precision Strike: A Technical Guide to the Inhibition of HSV Helicase-Primase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pritelivir, a first-in-class antiviral agent, represents a significant advancement in the treatment of Herpes Simplex Virus (HSV) infections. Its novel mechanism of action, the direct inhibition of the viral helicase-primase complex, sets it apart from traditional nucleoside analogues and provides a crucial therapeutic option against drug-resistant HSV strains. This technical guide provides an in-depth exploration of this compound's molecular interaction with the HSV helicase-primase, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying pathways.
Introduction: A New Paradigm in Anti-Herpetic Therapy
Herpes Simplex Virus types 1 and 2 (HSV-1 and HSV-2) are ubiquitous pathogens, establishing lifelong latent infections and causing a spectrum of clinical manifestations from mucocutaneous lesions to severe, life-threatening diseases, particularly in immunocompromised individuals.[1][2] For decades, the therapeutic landscape has been dominated by nucleoside analogues such as acyclovir, which target the viral DNA polymerase.[3] However, the emergence of resistance to these agents has created a pressing need for antivirals with novel mechanisms of action.
This compound, a thiazolylamide derivative, directly targets the essential viral helicase-primase complex, an enzyme responsible for unwinding the viral DNA and synthesizing RNA primers for replication.[3][4] This distinct mechanism confers activity against HSV strains that are resistant to nucleoside analogues.[1][2] Clinical trials have demonstrated this compound's superiority in promoting lesion healing in immunocompromised patients with refractory HSV infections compared to standard-of-care treatments.[1][5][6]
Molecular Mechanism of Action: Freezing the Viral Replication Fork
The HSV helicase-primase complex is a heterotrimeric enzyme composed of three viral proteins: UL5 (the helicase), UL52 (the primase), and UL8 (a processivity and scaffolding protein).[3][4] This complex is fundamental to the initiation and elongation of viral DNA replication.
This compound exerts its antiviral effect by binding to a highly conserved pocket at the interface of the UL5 helicase and UL52 primase subunits.[4][7] Cryo-electron microscopy studies have elucidated the structural basis of this interaction, revealing that this compound acts as a molecular "glue," stabilizing the helicase-primase complex on the DNA.[4][7] This stabilization prevents the conformational changes and translocation of the helicase along the DNA strand, effectively "freezing" the replication fork and halting viral DNA synthesis.[8][9] This non-competitive inhibition mechanism with respect to ATP, the energy source for the helicase, underscores its unique mode of action.
dot
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, demonstrating its potent antiviral activity and selectivity.
Table 1: In Vitro Efficacy and Cytotoxicity of this compound
| Parameter | Virus | Cell Line | Value | Reference |
| IC50 | HSV-1 | Vero | 0.02 µM | [8] |
| HSV-2 | Vero | 0.02 µM | [8] | |
| Acyclovir-Resistant HSV | - | Active | [8] | |
| CC50 | Various | Vero, HFF, Jurkat | >100 µM | [9] |
| Selectivity Index (SI) | HSV-1/Vero | - | >5000 | Calculated |
IC50 (50% inhibitory concentration): The concentration of this compound required to inhibit viral replication by 50%. CC50 (50% cytotoxic concentration): The concentration of this compound that results in a 50% reduction in cell viability. Selectivity Index (SI = CC50/IC50): A measure of the drug's specificity for the virus versus the host cell. A higher SI indicates greater selectivity.
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Virus | Parameter | This compound (ED50) | Acyclovir/Valacyclovir (ED50) | Reference |
| Murine Lethal Challenge | HSV-1 | Survival | 0.5 mg/kg | 22/17 mg/kg | [8] |
| Murine Lethal Challenge | HSV-2 | Survival | 0.5 mg/kg | 16/14 mg/kg | [8] |
ED50 (50% effective dose): The dose of the drug that is effective in 50% of the animals tested.
Table 3: Clinical Efficacy of this compound
| Clinical Trial Phase | Population | Endpoint | This compound | Comparator (Valacyclovir) | p-value | Reference |
| Phase 2 | Genital HSV-2 | Viral Shedding Rate | 2.1% (75 mg daily) | 16.6% (Placebo) | <0.001 | [10] |
| Phase 2 | Genital HSV-2 | Viral Shedding Rate | 2.4% (100 mg daily) | 5.3% (500 mg daily) | 0.01 | [11] |
| Phase 3 | Immunocompromised (Refractory HSV) | Lesion Healing (Day 28) | Superior | Standard of Care | 0.0047 | [1][5][6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
Objective: To determine the concentration of this compound that inhibits HSV-induced plaque formation by 50% (IC50).
Methodology:
-
Cell Culture: Vero cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with a known titer of HSV-1 or HSV-2 (approximately 100 plaque-forming units per well).
-
Drug Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with medium containing various concentrations of this compound.
-
Incubation: The plates are incubated for 2-3 days at 37°C in a 5% CO2 atmosphere to allow for plaque formation.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained with crystal violet. The number of plaques in each well is counted.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
dot
HSV Helicase Unwinding Assay
Objective: To measure the inhibition of the unwinding activity of the HSV helicase-primase complex by this compound.
Methodology:
-
Substrate Preparation: A forked DNA substrate is created by annealing a 32P-labeled oligonucleotide to a partially complementary single-stranded M13 DNA.
-
Enzyme and Inhibitor Incubation: The purified HSV helicase-primase complex is pre-incubated with varying concentrations of this compound.
-
Unwinding Reaction: The unwinding reaction is initiated by adding the radiolabeled forked DNA substrate and ATP to the enzyme-inhibitor mixture.
-
Reaction Termination: The reaction is stopped after a defined time by adding a stop buffer containing EDTA and a competing unlabeled oligonucleotide.
-
Product Separation: The unwound single-stranded DNA product is separated from the double-stranded substrate by native polyacrylamide gel electrophoresis (PAGE).
-
Detection and Quantification: The gel is exposed to a phosphor screen, and the amount of unwound product is quantified using a phosphorimager. The percentage of inhibition is calculated relative to a no-drug control.
dot
HSV Primase Activity Assay
Objective: To assess the effect of this compound on the RNA primer synthesis activity of the HSV helicase-primase complex.
Methodology:
-
Template and Primers: A single-stranded DNA template containing a primase recognition site is used. The reaction includes radiolabeled ribonucleoside triphosphates (e.g., [α-32P]GTP).
-
Enzyme and Inhibitor Incubation: The helicase-primase complex is pre-incubated with different concentrations of this compound.
-
Priming Reaction: The reaction is started by adding the DNA template and ribonucleoside triphosphates to the enzyme-inhibitor mixture.
-
Product Analysis: The reaction products (short RNA primers) are separated by denaturing polyacrylamide gel electrophoresis.
-
Detection and Quantification: The radiolabeled RNA primers are visualized by autoradiography, and their synthesis is quantified to determine the extent of inhibition by this compound.
Cytotoxicity Assay (MTT or XTT Assay)
Objective: To determine the concentration of this compound that is toxic to host cells (CC50).
Methodology:
-
Cell Seeding: Host cells (e.g., Vero cells) are seeded in a 96-well plate.
-
Drug Exposure: The cells are exposed to a range of concentrations of this compound for a period that mirrors the antiviral assay (e.g., 2-3 days).
-
Cell Viability Measurement: A cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) is added to the wells. Viable cells metabolize the tetrazolium salt into a colored formazan product.
-
Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis: The CC50 is calculated by plotting the percentage of cell viability against the drug concentration.
Resistance Profile
Resistance to this compound has been characterized both in vitro and in vivo. Mutations conferring resistance are primarily located in the genes encoding the UL5 helicase and the UL52 primase.[8][12]
Table 4: Known this compound Resistance Mutations in HSV
| Gene | Amino Acid Substitution | Virus | Fold-Resistance | Reference |
| UL5 | K356N | HSV-1 | >5000 | [9] |
| UL52 | A905T | HSV-2 | - | [8][12] |
Importantly, HSV strains resistant to nucleoside analogues remain fully susceptible to this compound due to its distinct mechanism of action.[8] Furthermore, the frequency of this compound resistance development in vitro is lower than that observed for acyclovir.[8]
Conclusion
This compound's unique mechanism of action, targeting the HSV helicase-primase complex, provides a potent and selective antiviral effect. Its ability to "freeze" the viral replication machinery offers a significant advantage, particularly against acyclovir-resistant strains. The comprehensive data presented in this guide, from molecular interactions to clinical efficacy, underscore the potential of this compound to become a cornerstone in the management of HSV infections, especially in vulnerable patient populations. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the ongoing development and characterization of novel anti-herpetic therapies.
References
- 1. Aicuris Announces this compound Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 2. Aicuris Presents Positive Phase 2 Results for this compound and Favorable Phase 1 Safety Data for AIC468 at ID Week 2025 - Aicuris [aicuris.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Structural basis of herpesvirus helicase-primase inhibition by this compound and amenamevir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eatg.org [eatg.org]
- 6. contagionlive.com [contagionlive.com]
- 7. Structural basis of herpesvirus helicase-primase inhibition by this compound and amenamevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Helicase-primase inhibitor this compound for HSV-2 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 12. No Evidence of this compound Resistance Among Herpes Simplex Virus Type 2 Isolates After 4 Weeks of Daily Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Pritelivir: A Technical Guide to its Discovery, Synthesis, and Antiviral Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pritelivir (formerly known as AIC316 or BAY 57-1293) is a first-in-class antiviral drug candidate with a novel mechanism of action for the treatment of infections caused by Herpes Simplex Virus (HSV) types 1 and 2.[1][2][3] Developed by AiCuris Anti-infective Cures AG, it represents a significant advancement in antiviral therapy, particularly for patient populations with compromised immune systems or those with infections resistant to current standard-of-care treatments like acyclovir.[1][3] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and preclinical and clinical development of this compound.
Discovery and Development
The discovery of this compound was the result of a systematic high-throughput screening of approximately 420,000 compounds from a chemical library to identify novel anti-HSV agents.[4] This process led to the identification of a lead compound from the thiazolylamides chemical class, which was then optimized through iterative cycles of medicinal chemistry to improve potency, solubility, and pharmacokinetic properties, ultimately leading to the selection of this compound as a clinical candidate.[4][5] this compound has been granted Fast Track designation in 2017 and Breakthrough Therapy designation in 2020 by the US Food and Drug Administration (FDA).[1]
Synthesis of this compound
The synthesis of this compound is based on established methods in medicinal chemistry.[4][5] A retrosynthetic analysis suggests that the molecule can be constructed from two key fragments: a thiazolyl sulfonamide and a diaryl acetic acid.[4][5] An optimized and more environmentally friendly synthesis route has been developed for potential commercial production.[4][5]
General Synthetic Scheme:
The synthesis involves the following key steps[6]:
-
Synthesis of the Thiazolyl Sulfonamide Moiety : This typically begins with the reaction of chloroacetone and potassium thiocyanate to form an intermediate that is then cyclized to create the thiazole ring.[4][6] Subsequent chlorosulfonylation and amination reactions yield the desired sulfonamide.[6]
-
Synthesis of the Diaryl Acetic Acid Moiety : Palladium-catalyzed coupling reactions are employed to construct the diaryl acetic acid component.
-
Amide Coupling : The final step involves the coupling of the thiazolyl sulfonamide and the diaryl acetic acid derivatives under standard amide bond formation conditions to yield this compound.
Mechanism of Action
This compound exhibits a novel mechanism of action that distinguishes it from traditional nucleoside analogue antivirals like acyclovir.[2][3] It directly inhibits the viral helicase-primase complex, which is essential for the replication of viral DNA.[1][2] This complex, composed of the UL5, UL8, and UL52 proteins, is responsible for unwinding the double-stranded viral DNA and synthesizing RNA primers for DNA replication.[1][4] By binding to this complex, this compound effectively stalls the viral replication machinery, preventing the synthesis of new viral genomes.[2][4] This mode of action does not require activation by viral enzymes, a key difference from nucleoside analogues, which makes this compound active against acyclovir-resistant strains of HSV.[3]
Caption: Mechanism of this compound Inhibition of HSV Replication.
Antiviral Activity and Efficacy
This compound has demonstrated potent in vitro and in vivo activity against both HSV-1 and HSV-2, including strains that are resistant to nucleoside analogues.[7]
Preclinical Efficacy
| Parameter | HSV-1 | HSV-2 | Reference |
| In vivo ED50 (mg/kg) | 0.5 | 0.5 | [4][5] |
| Acyclovir ED50 (mg/kg) | 22 | 16 | [4][5] |
| Valacyclovir ED50 (mg/kg) | 17 | 14 | [4][5] |
In a murine model of HSV-1 infection, oral administration of this compound at 10 mg/kg once daily for four days completely suppressed signs of infection.[8][9]
Clinical Efficacy
A pivotal Phase 3 trial (PRIOH-1) evaluated the efficacy and safety of this compound in immunocompromised patients with acyclovir-resistant mucocutaneous HSV infections.[10][11][12][13] The trial met its primary endpoint, demonstrating statistically superior lesion healing compared to standard of care.[10][11][12]
| Clinical Trial | Patient Population | Dosage | Primary Endpoint | Outcome | Reference |
| PRIOH-1 (Phase 3) | Immunocompromised patients with acyclovir-resistant mucocutaneous HSV infections | 400 mg loading dose on day 1, followed by 100 mg once daily until lesions healed | Superiority in lesion healing within 28 days | Met primary endpoint (p=0.0047); increased efficacy at 42 days (p<0.0001) | [10][11][12] |
Pharmacokinetics
Pharmacokinetic studies in healthy subjects have shown that this compound has a favorable profile for once-daily oral dosing.
| Pharmacokinetic Parameter | Value | Conditions | Reference |
| Half-life (t1/2) | 52 - 83 hours | Single and multiple ascending doses | [7][14] |
| Time to Steady State | 8 - 13 days | Multiple once-daily doses | [7][14] |
| Absolute Bioavailability | 72% | Fasted conditions | [14] |
| Effect of Food (fatty meal) | Tmax delayed by 1.5 hours; Cmax and AUC increased by 33% and 16% respectively | Following a fatty diet | [14] |
Resistance Profile
Resistance to this compound has been studied, and mutations conferring resistance have been identified in the viral genes encoding the helicase (UL5) and primase (UL52) components of the helicase-primase complex.[4][15] Importantly, these mutations do not confer cross-resistance to nucleoside analogues.[2] Studies have shown that the emergence of resistance in vivo appears to be low.[4][15][16] Combination therapy of this compound with acyclovir or foscarnet has been shown to suppress the evolution of drug resistance in vitro.[17]
Experimental Protocols
High-Throughput Screening for Anti-HSV Activity
The initial discovery of the chemical class of this compound involved a high-throughput screening assay. While the specific proprietary details are not public, a general methodology can be outlined:
-
Cell Culture : Human foreskin fibroblast (HFF) cells or a similar susceptible cell line are cultured in 384-well microtiter plates.
-
Viral Infection : Cells are infected with a laboratory strain of HSV-1 at a low multiplicity of infection.
-
Compound Addition : Compounds from a chemical library are added to the wells at a fixed concentration.
-
Incubation : The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and subsequent cytopathic effect (CPE) in untreated control wells (typically 5-6 days).[4]
-
Viability Assay : Cell viability is assessed using a fluorescent dye such as fluorescein diacetate.[4] Live cells with active esterases cleave the dye, producing a fluorescent signal.
-
Data Analysis : A significant increase in fluorescence in compound-treated wells compared to virus-only control wells indicates antiviral activity.
Caption: Workflow for High-Throughput Screening of Anti-HSV Compounds.
Murine Lethal Challenge Model for In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in a murine lethal challenge model, a standard preclinical model for assessing antiviral potency.
-
Animal Model : Immunocompetent mice (e.g., BALB/c) are used.
-
Viral Inoculation : Mice are infected intraperitoneally or via other relevant routes with a lethal dose of HSV-1 or HSV-2.
-
Treatment : this compound, vehicle control, and comparator drugs (e.g., acyclovir, valacyclovir) are administered orally, typically starting 24-72 hours post-infection, for a defined period (e.g., 7 days).[4][18]
-
Monitoring : Animals are monitored daily for signs of illness and mortality for a period of at least 21 days.[4]
-
Endpoint : The primary endpoint is survival. The 50% effective dose (ED50), the dose at which 50% of the infected and treated animals survive, is calculated.[5]
Conclusion
This compound is a promising novel antiviral agent with a distinct mechanism of action that offers a significant therapeutic advantage, particularly for the treatment of acyclovir-resistant HSV infections in immunocompromised individuals. Its potent antiviral activity, favorable pharmacokinetic profile, and demonstrated clinical efficacy in a Phase 3 trial underscore its potential to become a valuable addition to the armamentarium against HSV. Further clinical development and regulatory review will be crucial in making this innovative therapy available to patients in need.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. vax-before-travel.com [vax-before-travel.com]
- 4. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetics-pharmacodynamics of the helicase-primase inhibitor this compound following treatment of wild-type or this compound-resistant virus infection in a murine herpes simplex virus 1 infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor this compound following Treatment of Wild-Type or this compound-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aicuris Announces this compound Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 11. eatg.org [eatg.org]
- 12. contagionlive.com [contagionlive.com]
- 13. trial.medpath.com [trial.medpath.com]
- 14. First-in-Human, Single- and Multiple-Ascending-Dose, Food-Effect, and Absolute Bioavailability Trials to Assess the Pharmacokinetics, Safety, and Tolerability of this compound, a Nonnucleoside Helicase-Primase Inhibitor Against Herpes Simplex Virus in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. No Evidence of this compound Resistance Among Herpes Simplex Virus Type 2 Isolates After 4 Weeks of Daily Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. academic.oup.com [academic.oup.com]
- 18. Efficacy of this compound and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
Pritelivir's Potent and Broad-Spectrum Activity Against Herpes Simplex Virus 1 and 2: A Technical Overview
For Immediate Release
Wuppertal, Germany – Pritelivir, a first-in-class antiviral agent, demonstrates potent and comprehensive activity against both herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), including strains resistant to current standard-of-care therapies. This technical guide provides an in-depth analysis of this compound's mechanism of action, its broad-spectrum efficacy validated through extensive preclinical and clinical research, and detailed methodologies of the key experiments conducted. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Herpes simplex virus infections, caused by HSV-1 and HSV-2, represent a significant global health concern with a high prevalence worldwide. While nucleoside analogues like acyclovir have been the cornerstone of treatment for decades, the emergence of resistance, particularly in immunocompromised patient populations, has created a critical unmet medical need. This compound, a novel helicase-primase inhibitor, offers a distinct mechanism of action that circumvents the common pathways of resistance to existing antiviral drugs. This guide summarizes the extensive data supporting this compound's robust activity spectrum, highlighting its potential as a transformative therapeutic option for patients with HSV infections.
Mechanism of Action
This compound is a member of a new class of antiviral compounds known as helicase-primase inhibitors.[1] Unlike nucleoside analogues that target the viral DNA polymerase, this compound directly inhibits the viral helicase-primase complex, which is essential for the unwinding of viral DNA and the initiation of viral DNA replication.[1][2] This enzymatic complex is composed of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (cofactor). By binding to this complex, this compound effectively halts the viral replication process at a very early stage.[2] A key advantage of this mechanism is that this compound does not require activation by viral enzymes, such as thymidine kinase, which is a common site for mutations leading to resistance to nucleoside analogues.[3][4] This makes this compound active against HSV strains that have developed resistance to acyclovir and other related drugs.[2][4]
Quantitative Data Summary
The antiviral activity of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key efficacy data.
Table 1: In Vitro Activity of this compound Against HSV-1 and HSV-2
| Virus Strain | Type | Status | EC50 (µM) | Reference |
| Clinical Isolates (mean) | HSV-1 | Acyclovir-sensitive | 0.026 | [2] |
| Clinical Isolates (mean) | HSV-2 | Acyclovir-sensitive | 0.029 | [2] |
| Laboratory Strains | HSV-1/HSV-2 | Acyclovir-resistant | Sensitive to this compound | [2][5] |
EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%.
Table 2: In Vivo Efficacy of this compound in Animal Models
| Animal Model | Virus | Treatment | ED50 (mg/kg) | Reference |
| Murine lethal challenge | HSV-1 | This compound | 0.5 | [3] |
| Murine lethal challenge | HSV-2 | This compound | 0.5 | [3] |
| Murine lethal challenge | HSV-1 | Acyclovir | 22 | [3] |
| Murine lethal challenge | HSV-2 | Acyclovir | 16 | [3] |
| Murine lethal challenge | HSV-1 | Valacyclovir | 17 | [3] |
| Murine lethal challenge | HSV-2 | Valacyclovir | 14 | [3] |
ED50 (50% effective dose) is the dose of the drug that protects 50% of the infected animals from death.
Table 3: Clinical Efficacy of this compound in Humans
| Clinical Trial | Population | Regimen | Key Finding | Reference |
| Phase 2 | Adults with recurrent genital herpes | This compound vs. Valacyclovir | This compound significantly reduced viral shedding (2.4% vs. 5.3% of swabs) | [6] |
| Phase 3 (PRIOH-1) | Immunocompromised patients with refractory HSV | This compound vs. Standard of Care | This compound showed superior lesion healing (p=0.0047 at 28 days) | [7] |
| Phase 2 | Immunocompromised patients with acyclovir-refractory HSV | This compound vs. Foscarnet | 93.3% lesion healing with this compound vs. 57.1% with Foscarnet | [4][8] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the antiviral activity of this compound.
Plaque Reduction Assay (PRA)
The plaque reduction assay is the gold standard for determining the in vitro susceptibility of HSV to antiviral agents.
Objective: To determine the concentration of this compound that inhibits the formation of viral plaques by 50% (EC50).
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Herpes Simplex Virus (HSV-1 or HSV-2) stock of known titer
-
This compound stock solution
-
Methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well or 12-well plates and incubate until they form a confluent monolayer.[1]
-
Virus Infection: Aspirate the cell culture medium and infect the cell monolayers with a dilution of HSV calculated to produce approximately 50-100 plaque-forming units (PFU) per well.[9]
-
Virus Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption to the cells.[10]
-
Drug Application: Prepare serial dilutions of this compound in overlay medium (e.g., DMEM with 2% methylcellulose). After the adsorption period, remove the virus inoculum and add the this compound-containing overlay medium to the respective wells. Include a virus control (no drug) and a cell control (no virus, no drug).
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator to allow for plaque formation. The methylcellulose restricts the spread of the virus to adjacent cells, resulting in the formation of localized plaques.[1]
-
Plaque Visualization: After incubation, aspirate the overlay medium and fix the cells with methanol. Stain the cell monolayers with a 0.5% crystal violet solution, which stains the living cells, leaving the viral plaques as clear, unstained areas.[10]
-
Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control. The EC50 value is then determined by plotting the percentage of inhibition against the drug concentration and using a dose-response curve fitting model.
Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of an antiviral compound.
Objective: To quantify the reduction in the yield of infectious virus particles in the presence of varying concentrations of this compound.
Materials:
-
Susceptible host cells (e.g., Vero cells)
-
HSV stock
-
This compound stock solution
-
Cell culture medium
Procedure:
-
Cell Infection: Infect confluent monolayers of host cells with HSV at a high multiplicity of infection (MOI) to ensure all cells are infected.
-
Drug Treatment: After a brief adsorption period, remove the virus inoculum and add fresh medium containing serial dilutions of this compound.
-
Incubation: Incubate the cultures for a single viral replication cycle (typically 24-48 hours).
-
Virus Harvest: After incubation, harvest the cells and supernatant. Lyse the cells (e.g., by freeze-thawing) to release intracellular virus particles.
-
Virus Titer Determination: Determine the titer of the harvested virus from each drug concentration and the no-drug control using a standard plaque assay (as described above) or a TCID50 (50% tissue culture infectious dose) assay.
-
Data Analysis: The reduction in virus yield is calculated by comparing the virus titers from the drug-treated cultures to the virus control. The concentration of this compound that reduces the virus yield by 90% (IC90) or 99% (IC99) is often reported.
Resistance Profile
A key advantage of this compound's novel mechanism of action is its activity against HSV strains that are resistant to nucleoside analogues. Resistance to this compound can be selected for in vitro, and mutations conferring resistance have been mapped to the viral genes encoding the helicase (UL5) and primase (UL52) subunits of the helicase-primase complex.[11] Importantly, these mutations do not confer cross-resistance to DNA polymerase inhibitors like acyclovir or foscarnet.[1] Conversely, mutations in the viral thymidine kinase or DNA polymerase that confer resistance to nucleoside analogues do not affect the activity of this compound.[1]
Conclusion
This compound has consistently demonstrated potent and broad-spectrum activity against both HSV-1 and HSV-2 in a comprehensive suite of preclinical and clinical studies. Its unique mechanism of action, targeting the viral helicase-primase complex, provides a critical advantage in overcoming resistance to existing antiviral therapies. The robust in vitro and in vivo efficacy, coupled with promising clinical trial results, positions this compound as a significant advancement in the management of herpes simplex virus infections, particularly for patient populations with limited treatment options. Further clinical development is ongoing to fully elucidate the therapeutic potential of this first-in-class antiviral agent.
References
- 1. Virus Plaque Assay: A Technique to Measure Infectious Herpes Simplex Virus via Quantification of Plaques Formed in Monolayer of Virus-Infected Cells [jove.com]
- 2. Baseline sensitivity of HSV-1 and HSV-2 clinical isolates and defined acyclovir-resistant strains to the helicase-primase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IDWeek 2025: this compound to address gap in market for HSV infections [clinicaltrialsarena.com]
- 5. researchgate.net [researchgate.net]
- 6. vax-before-travel.com [vax-before-travel.com]
- 7. eatg.org [eatg.org]
- 8. trial.medpath.com [trial.medpath.com]
- 9. 2.7. Plaque reduction assay [bio-protocol.org]
- 10. A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
Pritelivir: A Preclinical and Pharmacological Overview
A Technical Guide for Drug Development Professionals
This document provides an in-depth technical guide on the preclinical development and pharmacology of Pritelivir (also known as AIC316 or BAY 57-1293), a novel helicase-primase inhibitor for the treatment of Herpes Simplex Virus (HSV) infections. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this compound's mechanism of action, efficacy, pharmacokinetics, and safety profile as established in preclinical studies.
Mechanism of Action: A Novel Approach to HSV Inhibition
This compound represents a new class of anti-herpetic drugs known as helicase-primase inhibitors.[1][2] Unlike traditional nucleoside analogues such as acyclovir, which target the viral DNA polymerase, this compound acts on a different, essential component of the viral replication machinery.[3][4]
The core of its mechanism is the inhibition of the HSV helicase-primase complex.[1][3] This complex, composed of three viral proteins encoded by the UL5 (helicase), UL8 (scaffold protein), and UL52 (primase) genes, is critical for unwinding the double-stranded viral DNA and synthesizing RNA primers, which are necessary steps for viral DNA replication.[1] By binding to this complex, this compound effectively stalls the replication fork, preventing the synthesis of new viral genomes.[5] This leads to a reduction or complete loss of early and late viral gene expression.[5]
A key advantage of this mechanism is that this compound does not require activation by viral enzymes like thymidine kinase (TK).[2][4] This makes it inherently active against HSV strains that have developed resistance to acyclovir and other nucleoside analogues, which most commonly occurs through mutations in the viral TK gene.[5][6]
In Vitro Pharmacology
This compound has demonstrated potent and selective activity against both HSV-1 and HSV-2 in cell culture models. Its efficacy is significantly higher than that of traditional antiviral agents.
Quantitative In Vitro Activity
The antiviral potency of this compound is typically measured by its 50% inhibitory concentration (IC50), the concentration of the drug that inhibits viral replication by 50%.
| Virus Type | Assay Type | Cell Line | IC50 (μM) | Reference |
| HSV-1 | Viral Replication Assay | Vero Cells | 0.02 | [7] |
| HSV-2 | Viral Replication Assay | Vero Cells | 0.02 | [7][8] |
Table 1: Summary of this compound's in vitro antiviral activity.
Experimental Protocol: Plaque Reduction Assay
The in vitro activity of this compound is commonly determined using a plaque reduction assay. This method quantifies the ability of a compound to inhibit the cytopathic effect of the virus, which manifests as "plaques" or areas of dead cells in a monolayer.
-
Cell Seeding: Vero cells (or another susceptible cell line) are seeded into multi-well plates and grown to form a confluent monolayer.
-
Virus Infection: The cell monolayers are infected with a standardized amount of HSV-1 or HSV-2.
-
Drug Application: After a brief incubation period to allow for viral entry, the infection medium is removed and replaced with fresh medium containing serial dilutions of this compound.
-
Incubation: The plates are incubated for 2-3 days to allow for virus replication and plaque formation.
-
Staining and Plaque Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), which visualizes the plaques. The number of plaques in the drug-treated wells is counted and compared to the number in untreated control wells.
-
IC50 Calculation: The IC50 value is calculated as the drug concentration that reduces the number of plaques by 50%.
In Vivo Pharmacology and Efficacy
This compound's potent in vitro activity translates to superior efficacy in various animal models of HSV infection, including those that are considered severe and life-threatening.
Quantitative In Vivo Efficacy
Preclinical studies have consistently shown that this compound is significantly more effective than the standard-of-care treatments, acyclovir and its prodrug valacyclovir. The 50% effective dose (ED50) is a common metric used to compare in vivo potency.
| Virus Type | Animal Model | Drug | ED50 (mg/kg) | Reference |
| HSV-1 | Murine Lethal Challenge | This compound | 0.5 | [5][6] |
| HSV-1 | Murine Lethal Challenge | Acyclovir | 22 | [5][6] |
| HSV-1 | Murine Lethal Challenge | Valacyclovir | 17 | [5][6] |
| HSV-2 | Murine Lethal Challenge | This compound | 0.5 | [5][6] |
| HSV-2 | Murine Lethal Challenge | Acyclovir | 16 | [5][6] |
| HSV-2 | Murine Lethal Challenge | Valacyclovir | 14 | [5][6] |
Table 2: Comparative in vivo efficacy of this compound in murine lethal challenge models.
Key Animal Model Efficacy Studies
3.2.1 Murine Herpes Simplex Encephalitis (HSE) Model This model assesses the efficacy of antivirals in a life-threatening, disseminated HSV infection.
-
Experimental Protocol:
-
Infection: Mice are lethally infected with HSV-1 or HSV-2.
-
Delayed Treatment: To mimic a clinical scenario, treatment is initiated 72 hours after infection.[9][10]
-
Dosing: this compound is administered orally, typically twice daily, for 7 days at dosages ranging from 0.3 to 30 mg/kg.[9][10]
-
Endpoint: The primary endpoint is animal survival over a 21-day period.
-
-
Key Findings:
-
This compound doses as low as 0.3 mg/kg for HSV-1 and 1 mg/kg for HSV-2 significantly reduced mortality.[5][6]
-
The compound demonstrated high efficacy against both acyclovir-sensitive and acyclovir-resistant strains of HSV-1 and HSV-2.[9][10]
-
Suboptimal doses of this compound in combination with acyclovir showed an additive or even synergistic effect on survival, suggesting a potential benefit for combination therapy.[5][9][10]
-
3.2.2 Guinea Pig Model of Genital Herpes This model is used to evaluate the effect of treatment on acute disease and recurrent infections.
-
Experimental Protocol:
-
Infection: Guinea pigs are infected intravaginally with HSV-2.
-
Dosing Regimens: Treatment is administered orally, often comparing an early treatment start (e.g., day 0-4 post-infection) with a delayed start (e.g., day 4-14 post-infection).
-
Endpoints: Efficacy is measured by lesion scores during the acute infection and the frequency of viral recurrence during a long-term follow-up period (e.g., up to 85 days).[5][6]
-
-
Key Findings:
-
This compound was highly effective at reducing lesion scores during the primary infection, even when treatment was delayed.[5][6]
-
In a delayed treatment scenario, this compound (20 mg/kg) halved the time for lesions to heal, whereas valacyclovir (150 mg/kg) only marginally reduced it.[5][6]
-
This compound significantly reduced the rate of recurrent genital lesions compared to both placebo and valacyclovir.[5][6]
-
Preclinical Pharmacokinetics
This compound was developed with the goal of achieving good oral bioavailability and a long half-life to allow for convenient dosing. Pharmacokinetic (PK) studies in multiple animal species were conducted to establish its profile.
| Species | Oral Bioavailability (%) | Plasma Protein Binding (% unbound) | Half-life (hours) | Reference |
| Mouse | Not Reported | 0.97 | ~5 - 7 | [5][11] |
| Rat | 65 | 1.2 | Not Reported | [5][6] |
| Dog | 83 | 1.0 | Not Reported | [5][6] |
| Monkey | 63 | 0.75 | Not Reported | [5][6] |
| Guinea Pig | Not Reported | 5.9 | Not Reported | [5] |
| Rabbit | Not Reported | 3.4 | Not Reported | [5] |
| Minipig | Not Reported | 2.5 | Not Reported | [5] |
Table 3: Summary of key preclinical pharmacokinetic parameters of this compound across various species.
The favorable oral bioavailability observed in rats, dogs, and monkeys was a strong indicator that the compound would be well-suited for oral administration in humans.[6] Pharmacokinetic-pharmacodynamic (PK/PD) analysis in a murine infection model revealed a clear correlation between drug exposure and efficacy. A once-daily oral dose of 10 mg/kg was sufficient to completely suppress all signs of HSV-1 infection, with plasma concentrations (adjusted for protein binding) remaining above the 90% effective concentration (EC90) for nearly the entire 24-hour dosing interval.[11][12]
Resistance Profile
The development of antiviral resistance is a significant clinical challenge. The preclinical profile of this compound suggests a lower propensity for resistance development compared to existing therapies.
-
Mechanism of Resistance: In vitro studies have shown that resistance to this compound is conferred by specific single amino acid mutations in the genes encoding the helicase (UL5) and/or the primase (UL52) components of the target complex.[5][13]
-
Activity Against Resistant Strains: As its mechanism is independent of thymidine kinase and DNA polymerase, this compound remains fully active against HSV strains with mutations that confer resistance to nucleoside analogues.[6]
-
In Vivo Resistance Development: Notably, the emergence of resistant virus has not been observed in vivo in preclinical models, even under conditions of suboptimal treatment.[5] Furthermore, studies suggest that combining this compound with a DNA polymerase inhibitor like acyclovir or foscarnet may be an effective strategy to suppress the evolution of drug resistance.[14]
Safety and Toxicology
A critical aspect of preclinical development is establishing a drug candidate's safety profile. The specificity of this compound for its viral target is a key factor in its favorable safety.
-
Target Specificity: There are substantial differences in the primary sequence and tertiary structure between the viral helicase-primase complex and human cellular helicases. This molecular distinction allows this compound to be highly specific for the viral enzyme, with no inhibition of human helicases observed in vitro.[6]
-
Preclinical Safety Findings: While detailed toxicology data from preclinical studies are not extensively published, the compound has been described as having a favorable safety profile in clinical trials, which is built upon a foundation of preclinical safety assessments.[4] A phase I trial of a topical formulation found no evidence of cumulative skin irritation.[15]
Conclusion
The preclinical data for this compound provide a robust foundation for its clinical development. Its novel mechanism of action as a helicase-primase inhibitor results in potent in vitro activity and superior efficacy in a range of in vivo animal models compared to the standard of care. Critically, it is active against acyclovir-resistant HSV strains, addressing a major unmet medical need. Its favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, supports convenient oral dosing. The low potential for in vivo resistance development and high specificity for its viral target underscore its promising profile as a next-generation anti-herpetic therapeutic.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. vax-before-travel.com [vax-before-travel.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | Herpes Simplex Viruses | Tocris Bioscience [tocris.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Efficacy of this compound and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor this compound following Treatment of Wild-Type or this compound-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics-pharmacodynamics of the helicase-primase inhibitor this compound following treatment of wild-type or this compound-resistant virus infection in a murine herpes simplex virus 1 infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. No Evidence of this compound Resistance Among Herpes Simplex Virus Type 2 Isolates After 4 Weeks of Daily Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. AiCuris Anti-infective Cures reports positive phase I trial results of this compound for cold sores - Clinical Trials Arena [clinicaltrialsarena.com]
Pritelivir's Novel Mode of Action: A Technical Deep Dive into its Independence from Viral Enzyme Activation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pritelivir represents a paradigm shift in the treatment of Herpes Simplex Virus (HSV) infections. As a first-in-class helicase-primase inhibitor, its mechanism of action fundamentally differs from traditional nucleoside analogues like acyclovir. This independence from viral enzyme activation not only confers activity against acyclovir-resistant HSV strains but also presents a distinct profile for resistance development. This technical guide provides an in-depth exploration of this compound's core mechanism, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction: The Unmet Need in HSV Therapy
Herpes Simplex Virus infections, caused by HSV-1 and HSV-2, are a global health concern. The mainstay of treatment has been nucleoside analogues, which are dependent on the viral thymidine kinase (TK) for their activation. The emergence of HSV strains with mutations in the TK gene, and less commonly in the viral DNA polymerase, has led to a significant clinical challenge, particularly in immunocompromised patient populations.[1][2] this compound addresses this unmet need by targeting a different and essential component of the viral replication machinery, the helicase-primase complex.[3][4]
The Molecular Target: The HSV Helicase-Primase Complex
The HSV helicase-primase complex is a heterotrimeric enzyme essential for viral DNA replication.[5][6] It is composed of three subunits encoded by the viral genes UL5, UL52, and UL8.[5] The UL5 subunit functions as the helicase, unwinding the double-stranded viral DNA. The UL52 subunit possesses primase activity, synthesizing short RNA primers required for the initiation of DNA synthesis by the viral DNA polymerase. The UL8 protein is an accessory factor that enhances the processivity of the complex.[5]
This compound's Mechanism of Action: A Direct Inhibition Independent of Viral Kinases
This compound is a non-nucleosidic inhibitor that directly targets the helicase-primase complex.[2][4] Unlike acyclovir and other nucleoside analogues, this compound does not require phosphorylation by the viral thymidine kinase or any other viral or cellular enzymes for its antiviral activity.[2] It binds to a pocket in the helicase-primase complex, effectively locking it onto the viral DNA.[7][8] This action prevents the unwinding of the viral genome and the synthesis of RNA primers, thereby halting viral DNA replication at a very early stage.[7][9]
The following diagram illustrates the conventional HSV DNA replication pathway and the point of intervention for both nucleoside analogues and this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficacy of this compound and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. aicuris.com [aicuris.com]
- 5. Structural basis of herpesvirus helicase-primase inhibition by this compound and amenamevir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The DNA helicase–primase complex as a target for herpes viral infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Herpes simplex virus helicase-primase inhibitors are active in animal models of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. UL52 Primase Interactions in the Herpes Simplex Virus 1 Helicase-Primase Are Affected by Antiviral Compounds and Mutations Causing Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Target of Pritelivir: A Deep Dive into the Inhibition of the HSV Helicase-Primase Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pritelivir (formerly known as BAY 57-1293 and AIC316) represents a novel class of antiviral agents, the helicase-primase inhibitors, for the treatment of Herpes Simplex Virus (HSV) infections.[1][2] Unlike traditional nucleoside analogues such as acyclovir, which target the viral DNA polymerase, this compound acts on a different, essential component of the viral replication machinery: the helicase-primase complex.[2] This distinct mechanism of action not only provides an alternative for treating infections caused by acyclovir-resistant HSV strains but also offers a promising new strategy in antiviral therapy.[2][3][4] This technical guide provides an in-depth exploration of the molecular target of this compound within the HSV replication cycle, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.
The HSV Helicase-Primase Complex: The Molecular Target
The replication of the double-stranded DNA genome of HSV is a complex process orchestrated by a series of viral enzymes. Central to this process is the helicase-primase complex, a heterotrimeric enzyme composed of three viral proteins encoded by the UL5, UL52, and UL8 genes.[1][5]
-
UL5: This subunit functions as the DNA helicase, an ATP-dependent motor protein that unwinds the parental double-stranded DNA at the replication fork, creating the single-stranded DNA templates necessary for replication.
-
UL52: This protein possesses DNA primase activity, responsible for synthesizing short RNA primers on the single-stranded DNA templates. These primers are essential for the initiation of DNA synthesis by the viral DNA polymerase.
-
UL8: This accessory protein is thought to play a crucial role in the proper assembly and function of the complex, though its exact enzymatic role is less defined.
The coordinated action of these three subunits is indispensable for the initiation and elongation of viral DNA synthesis. Inhibition of any of these functions effectively halts viral replication.
Mechanism of Action of this compound
This compound exerts its antiviral activity by directly inhibiting the enzymatic functions of the HSV helicase-primase complex.[2] By binding to this complex, this compound prevents the unwinding of viral DNA and the synthesis of RNA primers, thereby blocking the initiation of viral DNA replication.[2] This mechanism is fundamentally different from that of nucleoside analogues, which act as chain terminators during DNA elongation by the viral DNA polymerase. A key advantage of this mechanism is that this compound does not require activation by the viral thymidine kinase, the enzyme often mutated in acyclovir-resistant HSV strains.[2]
Recent cryo-electron microscopy (cryo-EM) studies have provided structural insights into how this compound inhibits the helicase-primase complex. These studies suggest that this compound binds at an allosteric site near the ATPase active site of the helicase, locking the enzyme in an inactive conformation and preventing the necessary conformational changes required for DNA unwinding and translocation.
Quantitative Data Summary
The efficacy of this compound has been evaluated in numerous in vitro and in vivo studies, as well as in clinical trials. The following tables summarize key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Virus Strain | Cell Line | Value | Reference |
| IC50 | HSV-1 | Vero | 0.02 µM | [6] |
| IC50 | HSV-2 | Vero | 0.02 µM | [6] |
| EC50 | HSV-1 | - | 0.5 µM | [2] |
| EC50 | HSV-2 | - | 0.7 µM | [2] |
IC50: 50% inhibitory concentration; EC50: 50% effective concentration.
Table 2: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Virus Strain | Treatment Regimen | Efficacy Endpoint | Result | Reference |
| Mouse (lethal infection) | HSV-1 | 0.3-30 mg/kg, orally, twice daily for 7 days (delayed treatment) | Reduced mortality | Significant reduction in mortality (P<0.001) | [4] |
| Mouse (lethal infection) | ACV-resistant HSV-1 | 1 and 3 mg/kg, orally, twice daily for 7 days (delayed treatment) | Increased survival | Significant increase in survival (P<0.005) | [4] |
| Mouse (lethal infection) | HSV-2 | >0.3 mg/kg, orally, twice daily for 7 days (delayed treatment) | Increased survival | Significant increase in survival (P<0.005) | [4] |
| Mouse (lethal infection) | ACV-resistant HSV-2 | 1 to 3 mg/kg, orally, twice daily for 7 days (delayed treatment) | Increased survival | Significant increase in survival (P<0.0001) | [4] |
| Guinea Pig (genital herpes) | HSV-2 | 20 mg/kg, orally, twice daily (early and late treatment) | Reduced lesion score | Significant reduction in lesion score compared to control | [1] |
| Rat (lethal infection) | HSV-1/2 | 0.5 and 2 mg/kg, orally, daily | Superior efficacy | Confirmed superior efficacy compared to valacyclovir | [2] |
ACV: Acyclovir
Table 3: Clinical Trial Efficacy of this compound
| Trial Phase | Comparison | Patient Population | Primary Endpoint | Result | Reference |
| Phase 3 (PRIOH-1) | This compound vs. Standard of Care (foscarnet, cidofovir, etc.) | Immunocompromised patients with refractory HSV infections | Lesion healing up to 28 days | This compound showed statistically significant superiority (p=0.0047) | [7][8] |
| Phase 2 | This compound (100mg daily) vs. Valacyclovir (500mg daily) | Adults with recurrent genital HSV-2 | Genital HSV shedding | This compound significantly reduced HSV shedding (2.4% vs 5.3% of swabs) | [9] |
| Phase 2 | This compound vs. Foscarnet | Immunocompromised patients with refractory mucocutaneous HSV | Lesion healing within 28 days | Numerically improved efficacy for this compound (93% vs. 57%) | [3] |
Table 4: this compound Resistance Mutations
| Gene | Mutation | Fold Change in IC50 | Reference |
| UL5 (Helicase) | K356N | >5000-fold | [2] |
| UL52 (Primase) | A905V (HSV-2) | - | [1] |
Key Experimental Protocols
Purification of the HSV Helicase-Primase Complex
A critical first step for in vitro studies is the purification of the helicase-primase complex. A common method involves the use of recombinant baculoviruses to express the UL5, UL52, and UL8 proteins in insect cells. One effective strategy is to use a histidine-tagged subunit (e.g., His-tagged UL5) to facilitate purification via affinity chromatography.
Methodology:
-
Construct Generation: Clone the full-length cDNAs of HSV UL5, UL52, and UL8 into baculovirus transfer vectors. Introduce a hexahistidine (6xHis) tag to the N- or C-terminus of one of the subunits (e.g., UL5).
-
Baculovirus Generation: Co-transfect insect cells (e.g., Sf9) with the transfer vectors and linearized baculovirus DNA to generate recombinant baculoviruses expressing the three subunits.
-
Protein Expression: Infect a larger culture of insect cells with the recombinant baculoviruses and incubate for a sufficient period to allow for protein expression.
-
Cell Lysis: Harvest the infected cells and lyse them using a suitable buffer containing detergents and protease inhibitors to release the cellular contents.
-
Affinity Chromatography: Clarify the cell lysate by centrifugation and load the supernatant onto a nickel-nitrilotriacetic acid (Ni-NTA) agarose column. The His-tagged helicase-primase complex will bind to the resin.
-
Washing and Elution: Wash the column extensively with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Elute the helicase-primase complex using a buffer with a high concentration of imidazole.
-
Further Purification (Optional): For higher purity, the eluted fractions can be further purified using techniques like ion-exchange chromatography or size-exclusion chromatography.
-
Purity Assessment: Analyze the purified complex by SDS-PAGE and Coomassie blue staining to confirm the presence of all three subunits and assess purity.
Helicase Activity Assay (Fluorescence-Based)
This assay measures the DNA unwinding activity of the helicase-primase complex in real-time.
Methodology:
-
Substrate Preparation: Design a DNA substrate consisting of a fluorescently labeled oligonucleotide (e.g., with FAM at the 5' end) annealed to a longer, complementary oligonucleotide that has a quencher molecule (e.g., Dabcyl) at its 3' end. This creates a partially double-stranded DNA with a single-stranded region for helicase loading. In the annealed state, the fluorescence is quenched.
-
Reaction Mixture: Prepare a reaction buffer containing the purified helicase-primase complex, the fluorescently labeled DNA substrate, ATP, and MgCl₂.
-
Initiation of Reaction: Initiate the unwinding reaction by adding ATP. As the helicase unwinds the DNA, the fluorescently labeled strand is displaced, leading to an increase in fluorescence as it moves away from the quencher.
-
Data Acquisition: Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Inhibition Assay: To determine the inhibitory effect of this compound, pre-incubate the helicase-primase complex with varying concentrations of the compound before adding the DNA substrate and ATP. The IC50 value can be calculated by measuring the reduction in the rate of fluorescence increase at different inhibitor concentrations.
Primase Activity Assay (Radiolabel-Based)
This assay measures the ability of the primase subunit to synthesize RNA primers.
Methodology:
-
Reaction Components: Prepare a reaction mixture containing the purified helicase-primase complex, a single-stranded DNA template (e.g., a synthetic oligonucleotide), a mixture of ribonucleoside triphosphates (rNTPs), and one radiolabeled rNTP (e.g., [α-³²P]rGTP).
-
Reaction Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period to allow for primer synthesis.
-
Product Separation: Stop the reaction and separate the synthesized radiolabeled RNA primers from the unincorporated radiolabeled rNTPs using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Detection: Visualize the radiolabeled primers by autoradiography or phosphorimaging.
-
Inhibition Assay: To assess the inhibitory activity of this compound, include varying concentrations of the drug in the reaction mixture. The reduction in the amount of synthesized primers will indicate the level of inhibition, from which an IC50 value can be determined.
Antiviral Activity Assay (Plaque Reduction Assay)
This cell-based assay is a gold standard for determining the efficacy of antiviral compounds.
Methodology:
-
Cell Seeding: Seed a monolayer of susceptible cells (e.g., Vero cells) in multi-well plates.
-
Virus Infection: Infect the cell monolayers with a known amount of HSV to produce a countable number of plaques.
-
Drug Treatment: After a brief adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of this compound.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction at each drug concentration compared to the untreated virus control. The EC50 value is the concentration of the drug that reduces the number of plaques by 50%.
Visualizations
HSV DNA Replication Cycle and Target of this compound
Caption: HSV replication cycle with this compound's target.
Experimental Workflow for Antiviral Drug Characterization
References
- 1. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Aicuris Presents Positive Phase 2 Results for this compound and Favorable Phase 1 Safety Data for AIC468 at ID Week 2025 - Aicuris [aicuris.com]
- 4. Efficacy of this compound and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Herpes Simplex Virus Type 1 Helicase-Primase: DNA Binding and Consequent Protein Oligomerization and Primase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. eatg.org [eatg.org]
- 8. Aicuris Announces this compound Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 9. researchgate.net [researchgate.net]
Pritelivir for Acyclovir-Resistant Herpes Simplex Virus Infections: A Technical Guide
Introduction
Herpes Simplex Virus (HSV) infections, caused by HSV-1 and HSV-2, are ubiquitous, leading to a range of mucocutaneous diseases. In immunocompromised individuals, such as transplant recipients or those with HIV, HSV can cause severe, progressive, and life-threatening conditions. The standard of care for decades has been nucleoside analogues, with acyclovir being the cornerstone of therapy. However, the emergence of acyclovir-resistant (ACV-R) HSV strains, primarily through mutations in the viral thymidine kinase (TK) gene, presents a significant clinical challenge.[1][2] These resistant infections often necessitate the use of second-line agents like foscarnet, which can be limited by significant toxicities, particularly nephrotoxicity.[1] Pritelivir (formerly AIC316 or BAY 57-1293) is a first-in-class antiviral agent that offers a novel approach to treating HSV infections, particularly those resistant to conventional therapies.[1][3] Developed by AiCuris Anti-infective Cures AG, it has shown potent activity against both HSV-1 and HSV-2, including ACV-R isolates.[4][5] This guide provides an in-depth technical overview of this compound's development, mechanism, and clinical data for the treatment of acyclovir-resistant HSV infections.
Mechanism of Action: A Novel Target in HSV Replication
Unlike nucleoside analogues that target the viral DNA polymerase, this compound inhibits the viral helicase-primase complex.[5][6] This complex, a heterotrimer composed of proteins encoded by the UL5 (helicase), UL52 (primase), and UL8 genes, is essential for unwinding the double-stranded viral DNA and synthesizing RNA primers to initiate DNA replication.[1][2] By binding to and inhibiting this complex, this compound effectively halts viral DNA synthesis at a very early stage.[5][6]
Crucially, this compound's activity is independent of the viral thymidine kinase, the enzyme required to activate acyclovir.[2][7][8] This fundamental difference in mechanism means that the most common mutations conferring acyclovir resistance do not affect this compound's efficacy, thus preventing cross-resistance between the two drug classes.[1][2][5]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vax-before-travel.com [vax-before-travel.com]
- 4. Aicuris Announces this compound Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Aicuris Enrolled Last Participant in Pivotal Trial with this compound to Treat Refractory Herpes Simplex Infection in Immunocompromised Patients - Aicuris [aicuris.com]
- 7. No Evidence of this compound Resistance Among Herpes Simplex Virus Type 2 Isolates After 4 Weeks of Daily Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biospace.com [biospace.com]
Pritelivir for Herpes Simplex Virus: A Technical Guide to Investigational Studies
An In-depth Analysis for Researchers and Drug Development Professionals
Executive Summary
Herpes Simplex Virus (HSV) infections, particularly in immunocompromised populations and cases of antiviral resistance, present a significant and persistent clinical challenge. For decades, the therapeutic landscape has been dominated by nucleoside analogues that target the viral DNA polymerase. Pritelivir (formerly AIC316 or BAY 57-1293), an investigational antiviral agent developed by AiCuris Anti-infective Cures AG, represents a paradigm shift in HSV treatment. As a first-in-class helicase-primase inhibitor, it employs a novel mechanism of action that circumvents common resistance pathways associated with standard-of-care therapies. This technical guide provides a comprehensive overview of the pivotal investigational studies on this compound, summarizing its mechanism, preclinical efficacy, pharmacokinetic profile, and clinical trial data, with a focus on its development for acyclovir-resistant HSV infections.
Introduction: The Unmet Need in HSV Therapy
Herpes Simplex Virus types 1 (HSV-1) and 2 (HSV-2) are ubiquitous pathogens causing a spectrum of diseases from oral and genital lesions to life-threatening conditions in immunocompromised individuals, such as transplant recipients, and HIV patients.[1] The standard of care, primarily nucleoside analogues like acyclovir and its prodrug valacyclovir, functions by terminating the elongation of the viral DNA chain.[1] However, the efficacy of these drugs is hampered by several factors:
-
Drug Resistance: Resistance, especially in immunocompromised patients, is a growing concern. Most resistance stems from mutations in the viral thymidine kinase (TK) gene, which is required to activate nucleoside analogues.[1]
-
Toxicity of Second-Line Agents: For acyclovir-resistant (ACV-R) strains, second-line treatments like foscarnet are often employed but are associated with significant toxicities, particularly nephrotoxicity.[1]
-
Limited Efficacy Window: The therapeutic time window for successful intervention with nucleoside analogues can be narrow.[2]
This compound's development addresses this critical unmet need by targeting a different, essential viral enzyme complex, offering a new therapeutic option for patients with limited or no effective treatments.[2][3]
Mechanism of Action: A Novel Approach to Viral Inhibition
This compound is a potent, direct-acting antiviral that inhibits the HSV helicase-primase complex.[1] This complex is a heterotrimer, encoded by the UL5, UL52, and UL8 genes, and is indispensable for viral replication. Its functions precede the action of the viral DNA polymerase.[4]
-
UL5 (Helicase): Unwinds the double-stranded viral DNA.
-
UL52 (Primase): Synthesizes short RNA primers required for DNA polymerase to initiate replication.
-
UL8: A non-catalytic protein essential for the complex's function.[4]
By binding to and inhibiting this complex, this compound effectively halts the unwinding of viral DNA, thereby preventing the initiation of DNA synthesis and subsequent viral replication.[5][6] This mechanism is independent of viral thymidine kinase activation, rendering this compound active against HSV strains that are resistant to nucleoside analogues.[2][3]
Preclinical Investigational Studies
This compound has demonstrated superior efficacy in multiple preclinical animal models compared to standard-of-care antivirals.
Experimental Protocols
Murine Lethal Challenge Model: This model is used to assess the efficacy of an antiviral in preventing mortality from a systemic HSV infection.
-
Animal Model: Typically BALB/c or hairless (SKH1) mice.[7]
-
Infection: Animals are infected intranasally or via skin scarification with a lethal dose of a clinical HSV-1 or HSV-2 isolate.[7][8][9]
-
Treatment Regimen: Oral administration of the test compound (e.g., this compound) or a comparator (e.g., acyclovir, valacyclovir) is initiated at a specified time point post-infection (e.g., 6 hours for early treatment, 72 hours for delayed treatment) and continued for a set duration (e.g., 5 consecutive days).[6]
-
Endpoints: The primary endpoint is the survival rate over a defined period (e.g., 3 weeks). The dose at which 50% of infected animals survive (ED₅₀) is calculated to determine potency.[10]
Guinea Pig Model of Genital Herpes: This model is highly relevant as it mimics many features of human genital HSV-2 infection, including primary vulvovaginitis and spontaneous recurrent lesions.[4][11]
-
Animal Model: Female Hartley guinea pigs.[4]
-
Infection: Animals are infected intravaginally with an HSV-2 viral suspension.[4][12]
-
Treatment Regimen: Oral treatment begins at various time points post-infection (e.g., day 0 for early treatment, day 4 for delayed treatment) and continues for a specified duration.[2]
-
Endpoints:
-
Lesion Scoring: External genital lesions are scored daily based on number and severity (e.g., score 2 for discrete lesions, score 3 for coalesced lesions).[4][12]
-
Viral Shedding: Vaginal swabs are collected to quantify viral DNA via qPCR or infectious virus via plaque assay.[12]
-
Recurrence Rate: Following resolution of the primary infection, animals are monitored for the frequency and severity of spontaneous recurrent lesions.[2]
-
Preclinical Efficacy Data
This compound has shown significantly greater potency than acyclovir and valacyclovir in murine models.
| Table 1: Preclinical Efficacy (ED₅₀) in Murine Lethal Challenge Models | |||
| Compound | Virus Strain | ED₅₀ (mg/kg) | Reference |
| This compound | HSV-1 | 0.5 | [6][10] |
| Acyclovir | HSV-1 | 22 | [6][10] |
| Valacyclovir | HSV-1 | 17 | [6][10] |
| This compound | HSV-2 | 0.5 | [6][10] |
| Acyclovir | HSV-2 | 16 | [6][10] |
| Valacyclovir | HSV-2 | 14 | [6][10] |
In the guinea pig genital herpes model, this compound was more effective than valacyclovir at reducing lesion scores, especially in a delayed-treatment setting, and significantly reduced recurrence rates.[2]
Clinical Investigational Studies
This compound has undergone extensive clinical evaluation, culminating in a pivotal Phase 3 trial for ACV-R HSV infections in immunocompromised patients.
Pharmacokinetics
Pharmacokinetic studies in animals and humans have demonstrated favorable properties for this compound, including good oral bioavailability and a long half-life supporting once-daily dosing.
| Table 2: Pharmacokinetic Parameters of this compound | |||
| Species | Oral Bioavailability (%) | Elimination Half-Life (t₁/₂) (hours) | Reference |
| Rat | 65% | 5 - 10 | [10] |
| Dog | 83% | 22 - 39 | [10] |
| Monkey | 63% | 30 | [10] |
| Human | ~72% | 52 - 83 | [10] |
Clinical Efficacy
Phase 2 Studies: In a Phase 2 trial involving patients with genital herpes, this compound (100 mg once daily) was compared to valacyclovir (500 mg once daily). This compound demonstrated superior suppression of viral shedding.
| Table 3: Phase 2 Genital HSV-2 Shedding Study | ||
| Endpoint | This compound (100 mg QD) | Valacyclovir (500 mg QD) |
| Percentage of swabs with HSV detection | 2.4% | 5.3% (p=0.01) |
| Percentage of days with genital lesions | 1.9% | 3.9% |
| Data from reference[13] |
Phase 3 PRIOH-1 Trial (NCT03073967): This registrational trial was designed to assess the efficacy and safety of this compound in immunocompromised patients with mucocutaneous ACV-R HSV infections.[14][15]
-
Study Design: A randomized, open-label, multi-center, comparative trial. The study comprised several parts, with the pivotal Part C randomizing patients 1:1 to receive either oral this compound or an investigator's choice of standard of care (SoC).[15][16]
-
Patient Population: Immunocompromised subjects with acyclovir-resistant mucocutaneous HSV infections.[14][17]
-
Intervention:
-
Primary Endpoint: Superiority of this compound in promoting complete healing of all mucocutaneous lesions within 28 days.[15]
The PRIOH-1 trial successfully met its primary endpoint, demonstrating statistically significant superiority of this compound over SoC in lesion healing.
| Table 4: Pivotal Phase 3 (PRIOH-1) Efficacy Results | |
| Endpoint | Result (p-value) |
| Superiority in lesion healing at 28 days | p = 0.0047 |
| Superiority in lesion healing at 42 days | p < 0.0001 |
| Data from recent press releases regarding trial NCT03073967 |
Resistance Profile
This compound's unique mechanism of action provides a clear advantage regarding resistance.
-
No Cross-Resistance: Mutations in the viral thymidine kinase or DNA polymerase genes that confer resistance to nucleoside analogues do not affect this compound's activity.[2]
-
Resistance Pathway: In preclinical studies, resistance to this compound can be induced and is associated with mutations in the viral helicase (UL5) or primase (UL52) genes.[6]
-
Clinical Findings: In a study of immunocompetent individuals treated with this compound daily for 28 days, there was no evidence of emergent resistance-mediating mutations in HSV-2 isolates.
Conclusion and Future Directions
This compound has consistently demonstrated potent anti-HSV activity through its novel mechanism of inhibiting the viral helicase-primase complex. Preclinical studies have established its superior efficacy over traditional nucleoside analogues. The successful outcome of the pivotal PRIOH-1 Phase 3 trial underscores its potential as a transformative treatment for immunocompromised patients with acyclovir-resistant HSV infections, a population with a critical unmet medical need. With its favorable pharmacokinetic profile allowing for convenient oral dosing and a distinct resistance profile, this compound is poised to become the first new, mechanistically distinct antiviral for HSV in decades, offering a vital therapeutic option for the most difficult-to-treat cases. Marketing authorization filings are anticipated based on these robust clinical findings.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Aicuris Announces this compound Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 4. Guinea Pig and Mouse Models for Genital Herpes infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.lsu.edu [repository.lsu.edu]
- 8. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor this compound following Treatment of Wild-Type or this compound-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Mouse Model of Recurrent Sublethal Herpes Simplex Virus Infection Recapitulates Human Antibody Responses to Primary and Chronic Infection [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. academic.oup.com [academic.oup.com]
- 12. HSV-2 Vaginal Infection Guinea Pig Model - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. mdpi.com [mdpi.com]
- 14. A Randomized, Open Label, Multi-Center, Comparative Trial, to Assess the Efficacy and Safety of this compound versus Foscarnet for the Treatment of Acyclovir-Resistant Mucocutaneous HSV infections in Immunocompromised subjects (PRIOH-1) [mdanderson.org]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. myTomorrows â Discover and access pre-approval treatments on the platform [platform.mytomorrows.com]
- 17. hra.nhs.uk [hra.nhs.uk]
Methodological & Application
Application Notes and Protocols for Determining Pritelivir IC50 against Herpes Simplex Virus (HSV)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pritelivir (formerly known as AIC316 or BAY 57-1293) is a first-in-class antiviral compound that potently inhibits Herpes Simplex Virus (HSV) types 1 and 2.[1][2] It is a member of the helicase-primase inhibitors, a novel class of antivirals with a distinct mechanism of action compared to traditional nucleoside analogues like acyclovir.[1] The helicase-primase complex is essential for the replication of viral DNA.[1] A significant advantage of this compound is its efficacy against HSV strains that have developed resistance to acyclovir, a growing concern, particularly in immunocompromised patient populations.[1][2][3][4][5]
These application notes provide detailed protocols for three common in vitro assays used to determine the 50% inhibitory concentration (IC50) of this compound against HSV: the Plaque Reduction Assay (PRA), the Viral Yield Reduction Assay (VYRA), and the Cytopathic Effect (CPE) Inhibition Assay.
Mechanism of Action of this compound
This compound targets the viral helicase-primase complex, which is composed of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (accessory protein). This complex is responsible for unwinding the double-stranded viral DNA and synthesizing short RNA primers, which are crucial initial steps in viral DNA replication. By binding to and inhibiting this complex, this compound effectively halts viral DNA synthesis and, consequently, the production of new virus particles.[1][3] This mechanism is independent of the viral thymidine kinase (TK), the enzyme that activates nucleoside analogues like acyclovir. Therefore, this compound remains active against HSV strains with mutations in the TK gene, the primary cause of acyclovir resistance.[3][6]
Data Presentation: this compound IC50/EC50 Values
The following tables summarize the in vitro activity of this compound against various HSV strains as determined by different assays.
Table 1: this compound Activity against Wild-Type HSV Strains
| Virus Strain | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference |
| HSV-1 (pooled clinical isolates) | Plaque Reduction Assay | Not Specified | 0.026 (mean) | [7] |
| HSV-2 (pooled clinical isolates) | Plaque Reduction Assay | Not Specified | 0.029 (mean) | [7] |
| HSV-1 | Viral Replication Assay | Vero | 0.02 | [8] |
| HSV-2 | Viral Replication Assay | Vero | 0.02 | [8] |
| HSV-1 (Strain F) | Viral Replication Assay | Vero | 0.02 | |
| HSV-2 (Strain G) | Viral Replication Assay | Vero | 0.02 |
Table 2: this compound Activity against Acyclovir-Resistant (ACV-R) HSV Strains
| Virus Strain | Resistance Mechanism | Assay Type | Cell Line | IC50 / EC50 (µM) | Reference |
| Laboratory-selected ACV-R mutants | Not specified | Plaque Reduction Assay | Not Specified | Sensitive (values not specified) | [7] |
| ACV-R HSV-1 (Strain F mutant) | Not specified | Viral Replication Assay | Vero | 0.02 | |
| Foscarnet-R (DNA Pol mutant KD3) | DNA Polymerase Mutation | Not Specified | Not Specified | Sensitive (values not specified) | [6] |
Note: IC50 (50% inhibitory concentration) and EC50 (50% effective concentration) are often used interchangeably in virology and represent the concentration of a drug that inhibits a given biological process by 50%.
Experimental Protocols
Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is the gold standard for determining the susceptibility of HSV to antiviral drugs. It measures the ability of a compound to reduce the number of plaques (zones of cell death) formed by the virus in a cell monolayer.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
HSV stock of known titer (e.g., HSV-1 KOS, HSV-2 G)
-
6- or 12-well cell culture plates
-
Overlay medium (e.g., DMEM with 2% FBS and 1% methylcellulose or carboxymethylcellulose)
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., 10% formalin or ice-cold methanol)
-
Staining solution (0.5% crystal violet in 20% ethanol)
Protocol:
-
Cell Seeding: The day before the assay, seed Vero cells into 6- or 12-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 3 x 10^5 cells/well for a 12-well plate). Incubate overnight at 37°C with 5% CO2.
-
Drug Preparation: Prepare serial dilutions of this compound in overlay medium. A typical concentration range might be from 0.001 µM to 1 µM. Include a "no drug" control.
-
Virus Infection: On the day of the assay, aspirate the growth medium from the cell monolayers. Infect the cells with a dilution of HSV calculated to produce approximately 100 plaque-forming units (PFU) per well.
-
Virus Adsorption: Incubate the plates for 1 hour at 37°C to allow the virus to adsorb to the cells.
-
Overlay Application: After the adsorption period, aspirate the virus inoculum. Gently add 1-2 mL of the prepared overlay medium containing the different this compound concentrations to each well. Also, add overlay medium without this compound to the virus control wells.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 2 to 3 days, or until plaques are clearly visible in the control wells.
-
Staining: Aspirate the overlay medium. Fix the cell monolayers with the fixing solution for 20 minutes. Discard the fixative and stain the cells with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water to remove excess stain and allow them to air dry. Count the number of plaques in each well.
-
IC50 Calculation: Calculate the percentage of plaque inhibition for each this compound concentration relative to the "no drug" control. The IC50 is determined by plotting the percentage of inhibition against the drug concentration and using regression analysis to find the concentration that causes a 50% reduction in plaque number.
Viral Yield Reduction Assay (VYRA)
This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound. It is particularly useful for understanding the effect of a drug on the entire viral replication cycle.
Materials:
-
Same as for PRA, but 24- or 48-well plates are often used for the initial infection.
-
Microcentrifuge tubes for harvesting.
Protocol:
-
Cell Seeding: Seed Vero cells in multi-well plates to achieve a confluent monolayer.
-
Drug and Virus Preparation: Prepare serial dilutions of this compound in culture medium (e.g., DMEM with 2% FBS).
-
Infection and Treatment: Aspirate the growth medium from the cells. Infect the cells with HSV at a specific multiplicity of infection (MOI), for example, 0.1 PFU/cell. After a 1-hour adsorption period, remove the inoculum and add the medium containing the this compound dilutions.
-
Incubation: Incubate the plates for a period equivalent to one full replication cycle (typically 24 to 48 hours).
-
Harvesting: After incubation, harvest the cells and supernatant from each well. Subject the samples to three cycles of freezing and thawing to release intracellular virus particles. Clarify the lysates by low-speed centrifugation.
-
Titration: Determine the viral titer (PFU/mL) of the harvested virus from each drug concentration and the control by performing a standard plaque assay on fresh cell monolayers.
-
IC50 Calculation: Calculate the percentage of viral yield reduction for each this compound concentration compared to the "no drug" control. The IC50 is the concentration of this compound that reduces the viral yield by 50%.
Cytopathic Effect (CPE) Inhibition Assay
This is a high-throughput method that measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect). It is often used for initial screening of antiviral compounds.
Materials:
-
Same as for PRA, but 96-well plates are used.
-
Cell viability stain (e.g., Neutral Red or Crystal Violet).
-
Solubilization buffer (e.g., 1% SDS in 50% ethanol).
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed Vero cells in a 96-well plate and incubate overnight to form a confluent monolayer.
-
Drug Application: Prepare serial dilutions of this compound directly in the 96-well plate or in a separate plate and then transfer them to the cell plate. Include "cell control" (no drug, no virus) and "virus control" (no drug, with virus) wells.
-
Virus Infection: Add a standardized amount of HSV to all wells except for the "cell control" wells. The amount of virus should be sufficient to cause 100% CPE in the "virus control" wells after 3-5 days.
-
Incubation: Incubate the plate at 37°C with 5% CO2 until the "virus control" wells show approximately 100% CPE.
-
Staining for Cell Viability:
-
Aspirate the medium from the plate.
-
Fix the cells (if using Crystal Violet) and stain with the chosen viability dye. For example, add Crystal Violet solution and incubate for 10-20 minutes.
-
Wash the plate to remove unbound dye.
-
-
Quantification:
-
Add a solubilization buffer to each well to release the incorporated dye from the viable cells.
-
Read the absorbance at the appropriate wavelength (e.g., ~570 nm for Crystal Violet) using a microplate reader.
-
-
IC50 Calculation: The absorbance is proportional to the number of viable cells. Calculate the percentage of CPE inhibition for each drug concentration. The IC50 is the concentration of this compound that provides 50% protection from virus-induced CPE.
Conclusion
This compound is a potent inhibitor of HSV-1 and HSV-2, including strains resistant to current standard-of-care treatments. The protocols described here for Plaque Reduction, Viral Yield Reduction, and CPE Inhibition assays provide robust and reproducible methods for determining the in vitro IC50 of this compound. The choice of assay will depend on the specific research question, with the Plaque Reduction Assay being the most traditional and precise, and the CPE Inhibition Assay offering higher throughput for screening purposes. Accurate determination of the IC50 is a critical step in the preclinical evaluation of this promising antiviral agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. vax-before-travel.com [vax-before-travel.com]
- 3. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aicuris Announces this compound Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 5. eatg.org [eatg.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Baseline sensitivity of HSV-1 and HSV-2 clinical isolates and defined acyclovir-resistant strains to the helicase-primase inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Efficacy Testing of Pritelivir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established animal models and detailed protocols for evaluating the in vivo efficacy of Pritelivir, a first-in-class helicase-primase inhibitor of herpes simplex virus (HSV). The following sections detail experimental designs, data presentation, and visualization of workflows for testing this compound against HSV-1 and HSV-2 in murine and guinea pig models.
Introduction to this compound and In Vivo Models
This compound (formerly BAY 57-1293) is a potent antiviral compound that inhibits the HSV helicase-primase complex, an essential component of the viral DNA replication machinery.[1] This mechanism of action is distinct from that of nucleoside analogues like acyclovir, making this compound a promising candidate for treating infections caused by both wild-type and acyclovir-resistant HSV strains.[2][3]
To assess the therapeutic potential of this compound, several animal models have been developed that mimic various aspects of human HSV infections.[4][5][6] The most commonly utilized are mouse and guinea pig models, which allow for the evaluation of efficacy in different disease contexts, including cutaneous infections, genital herpes, and herpes simplex encephalitis.[7][8][9] Guinea pigs are considered the gold standard for studying genital herpes and spontaneous viral reactivation due to the close resemblance of the disease course to that in humans.[8]
Quantitative Efficacy Data of this compound in Animal Models
The following tables summarize the quantitative data from key preclinical studies, showcasing the efficacy of this compound across different models and against various HSV strains.
Table 1: Efficacy of this compound in Murine Models of HSV-1 Infection
| Model | HSV-1 Strain | This compound Dose | Treatment Schedule | Key Efficacy Endpoints | Outcome | Reference |
| Cutaneous (Neck) | Wild-Type | 10 mg/kg, once daily | 4 days, starting day 1 post-infection | Suppression of clinical signs, viral replication, and spread | Complete suppression of infection signs.[1][2][10] | [1][2][10] |
| Cutaneous (Neck) | This compound-Resistant | 60 mg/kg, once daily | 8 days | Treatment of infection | Successful treatment despite resistance.[1][2] | [1][2] |
| Encephalitis | E-377 (Acyclovir-Sensitive) | 0.3 - 30 mg/kg, twice daily | 7 days, starting 72h post-infection | Reduced mortality | Significant reduction in mortality (P < 0.001).[3][7][11][12] | [3][7][11][12] |
| Encephalitis | 11360 (Acyclovir-Resistant) | 1 and 3 mg/kg, twice daily | 7 days, starting 72h post-infection | Increased survival | Significant increase in survival (P < 0.005).[3][7][11][12] | [3][7][11][12] |
| Cutaneous (Neck) | Wild-Type | 15 mg/kg, once daily (oral or IP) | 4 days, starting day 1 post-infection | Prevention of disease progression and viral replication | Prevented ear thickness, body weight loss, and reduced viral titers.[9][13] | [9][13] |
Table 2: Efficacy of this compound in Murine Models of HSV-2 Infection
| Model | HSV-2 Strain | This compound Dose | Treatment Schedule | Key Efficacy Endpoints | Outcome | Reference |
| Encephalitis | MS (Acyclovir-Sensitive) | >0.3 mg/kg, twice daily | 7 days, starting 72h post-infection | Reduced mortality | Effective at doses higher than 0.3 mg/kg (P < 0.005).[3][7][11][12] | [3][7][11][12] |
| Encephalitis | 12247 (Acyclovir-Resistant) | 1 - 3 mg/kg, twice daily | 7 days, starting 72h post-infection | Increased survival | Significantly improved survival (P < 0.0001).[3][7][11][12] | [3][7][11][12] |
| Encephalitis (Combination Therapy) | MS (Acyclovir-Sensitive) | 0.1 or 0.3 mg/kg this compound + 10 mg/kg Acyclovir, twice daily | 7 days, starting 72h post-infection | Protection from mortality | Protective effect (P < 0.0001) and increased mean days to death.[7][11] | [7][11] |
Table 3: Efficacy of this compound in the Guinea Pig Model of Genital HSV-2 Infection
| Treatment Type | This compound Dose | Treatment Schedule | Key Efficacy Endpoints | Outcome | Reference |
| Early Treatment | 20 mg/kg, twice daily | Days 0-4 post-infection | Reduced lesion scores, viral shedding, and viral load in sacral dorsal root ganglia | Almost complete suppression of acute infection symptoms and significantly reduced latency and recurrences.[9][13][14] | [9][13][14] |
| Delayed Treatment | 20 mg/kg, twice daily | 10 days, starting on day 4 post-infection | Time to healing | Halved the time for complete healing compared to valacyclovir.[9][14] | [9][14] |
| Suppressive Therapy | 20 and 30 mg/kg, twice daily | Long-term (up to 85 days) | Recurrence rates | Significantly lower recurrence rates (0.4 and 0.3) compared to valacyclovir (0.9) and placebo (1.0).[9][13] | [9][13] |
Experimental Protocols
The following are detailed protocols for key in vivo experiments to assess the efficacy of this compound.
Murine Model of Cutaneous HSV-1 Infection
This model is suitable for evaluating the efficacy of this compound in preventing the local spread and systemic dissemination of HSV-1.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
HSV-1 strain (e.g., strain 17)
-
This compound
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., isoflurane)
-
Electric shaver
-
27-gauge needle
-
Calipers
-
Sterile swabs
-
Viral transport medium
-
Tissue homogenization buffer
-
Equipment for plaque assay or qPCR
Protocol:
-
Animal Preparation: Anesthetize mice and shave a small area on the back of the neck.
-
Infection: Create superficial scarifications on the shaved skin using a 27-gauge needle. Apply a suspension of HSV-1 (e.g., 10^5 PFU in 10 µL) to the scarified area.
-
Treatment: Begin treatment 24 hours post-infection. Administer this compound or vehicle control orally via gavage once daily for 4 consecutive days.
-
Monitoring:
-
Record body weight and observe for clinical signs of infection (e.g., erythema, vesicles, zosteriform lesions, neurological signs) daily.
-
Measure ear thickness daily using calipers as an indicator of viral spread and inflammation.
-
-
Viral Titer Determination (at selected time points):
-
Euthanize a subset of mice at various days post-infection.
-
Collect skin from the infection site, the ear pinna, and the brainstem.
-
Homogenize tissues in a suitable buffer.
-
Determine viral titers in the tissue homogenates using a standard plaque assay or by quantifying viral DNA via qPCR.
-
Murine Model of Herpes Simplex Encephalitis
This lethal infection model is used to assess the ability of this compound to protect against severe, life-threatening HSV disease.
Materials:
-
Female BALB/c mice (3-4 weeks old)
-
HSV-1 or HSV-2 strain (neurovirulent strain)
-
This compound
-
Vehicle control
-
Anesthetic
-
Micropipette
Protocol:
-
Infection: Anesthetize mice and intranasally inoculate with a lethal dose of HSV-1 or HSV-2 (e.g., 10^4 PFU in 10 µL).
-
Treatment: Begin treatment 72 hours post-infection to mimic a clinical scenario.[3][7][11] Administer this compound or vehicle control orally twice daily for 7 days.
-
Monitoring: Monitor mice daily for signs of encephalitis (e.g., hyperactivity, seizures, paralysis) and survival for at least 21 days.
-
Endpoint: The primary endpoint is survival. The mean day to death can also be calculated.
Guinea Pig Model of Genital HSV-2 Infection
This model is optimal for studying the efficacy of this compound on acute genital lesions and recurrent disease, which closely mimics human genital herpes.
Materials:
-
Female Hartley guinea pigs (200-250 g)
-
HSV-2 strain (e.g., MS strain)
-
This compound
-
Vehicle control
-
Vaginal speculum
-
Cotton swabs
Protocol:
-
Infection: Gently swab the vaginal vault with a dry cotton swab to cause mild irritation. Inoculate intravaginally with a suspension of HSV-2 (e.g., 10^5 PFU in 100 µL).
-
Treatment:
-
Early Treatment: Begin oral administration of this compound or vehicle control 6 hours post-infection and continue for 4 days.[9][13]
-
Delayed Treatment: Begin oral administration on day 4 post-infection and continue for 10 days.[9][13]
-
Suppressive Therapy: After resolution of the primary infection, administer this compound or vehicle daily for an extended period (e.g., up to 85 days).
-
-
Monitoring:
-
Examine the external genital skin daily for the development of herpetic lesions (e.g., erythema, vesicles, ulcers).
-
Score the severity of lesions daily using a standardized scale (e.g., 0 = no disease, 1 = erythema, 2 = few vesicles, 3 = multiple vesicles, 4 = ulceration).
-
Collect daily vaginal swabs to quantify viral shedding by plaque assay or qPCR.
-
-
Recurrence Monitoring (for suppressive therapy studies): After the initial treatment period, monitor the animals for spontaneous recurrent lesions for several weeks.
Visualizations
The following diagrams illustrate the experimental workflows for the described animal models.
Caption: Workflow for the murine cutaneous HSV-1 infection model.
Caption: Workflow for the murine herpes simplex encephalitis model.
Caption: Workflow for the guinea pig genital HSV-2 infection model.
References
- 1. Pharmacokinetics-pharmacodynamics of the helicase-primase inhibitor this compound following treatment of wild-type or this compound-resistant virus infection in a murine herpes simplex virus 1 infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor this compound following Treatment of Wild-Type or this compound-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Animal Models to Study Herpes Simplex Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Small Animal Models to Study Herpes Simplex Virus Infections | Semantic Scholar [semanticscholar.org]
- 7. Efficacy of this compound and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Small Animal Models to Study Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. journals.asm.org [journals.asm.org]
- 11. scite.ai [scite.ai]
- 12. ovid.com [ovid.com]
- 13. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Superior efficacy of helicase-primase inhibitor BAY 57-1293 for herpes infection and latency in the guinea pig model of human genital herpes disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pritelivir in Murine Herpes Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of Pritelivir in murine models of Herpes Simplex Virus (HSV) infection. The following protocols are based on established in vivo studies and are intended to serve as a starting point for experimental design.
Overview of this compound
This compound is a potent, non-nucleosidic inhibitor of the herpes simplex virus (HSV) helicase-primase complex.[1][2][3] Its mechanism of action, which is distinct from that of currently used nucleoside analogues like acyclovir, involves the abrogation of viral DNA synthesis.[3] This novel mechanism makes it effective against both HSV-1 and HSV-2, including strains resistant to acyclovir.[4][5][6] Preclinical studies in murine models have demonstrated its superior efficacy in treating and suppressing HSV infections.[2][6]
Quantitative Data Summary
The following tables summarize the dosages and efficacy of this compound in various murine herpes models as reported in the literature.
Table 1: this compound Monotherapy Dosage and Efficacy in Murine Models
| HSV Strain | Mouse Model | This compound Dosage | Administration Route | Frequency | Duration | Key Findings | Reference(s) |
| HSV-1 (E-377) | Lethal Intranasal Infection | 0.3 - 30 mg/kg | Oral | Twice Daily | 7 days | Reduced mortality (P < 0.001).[4][5][7] | [4][5][7] |
| HSV-1 (11360, ACV-resistant) | Lethal Intranasal Infection | 1 and 3 mg/kg | Oral | Twice Daily | 7 days | Increased survival (P < 0.005).[4][5][7] | [4][5][7] |
| HSV-2 (MS) | Lethal Intranasal Infection | > 0.3 mg/kg | Oral | Twice Daily | 7 days | Effective at all dosages higher than 0.3 mg/kg (P < 0.005).[4][5] | [4][5] |
| HSV-2 (12247, ACV-resistant) | Lethal Intranasal Infection | 1 - 3 mg/kg | Oral | Twice Daily | 7 days | Significantly improved survival (P < 0.0001).[4][5] | [4][5] |
| HSV-1 (Wild-type) | Neck-ear Zosteriform Infection | 5, 10, 15 mg/kg | Oral | Once Daily | 4 days | 5 mg/kg completely suppressed viral replication. ED50 between 1 and 5 mg/kg/day.[2][8] | [2][8] |
| HSV-1 (this compound-resistant) | Neck-ear Zosteriform Infection | 60 mg/kg | Oral | Once Daily | 8 days | Effective in treating infection with a ~30-fold this compound-resistant virus.[1][2] | [1][2] |
| HSV-1 | Cutaneous Infection | 15 mg/kg | Oral or Intraperitoneal | Once Daily | 4 days | Prevented clinical signs and reduced viral titers below detection.[6][9] | [6][9] |
| HSV-2 | Cutaneous Infection | 20 mg/kg | Oral | Twice Daily | 10 days (delayed) | Halved the time to return to a disease score of zero.[6][9] | [6][9] |
Table 2: this compound Combination Therapy Dosage and Efficacy in Murine Models
| HSV Strain | Mouse Model | This compound Dosage | Combination Drug | Administration Route | Frequency | Duration | Key Findings | Reference(s) |
| HSV-2 (MS) | Lethal Intranasal Infection | 0.1 or 0.3 mg/kg | Acyclovir (10 mg/kg) | Oral | Twice Daily | 7 days | Protective (P < 0.0001) and indicative of potential synergy.[4][5] | [4][5] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Dosage | Administration Route | Frequency | Mean Plasma Concentration | Mean Brain Concentration | Reference(s) |
| 5 mg/kg | Oral | Twice Daily | 2 µg/ml | 0.05 µg/g | [7] |
| 15 mg/kg | Oral | Twice Daily | 4 µg/ml | 0.11 µg/g | [7] |
| 45 mg/kg | Oral | Twice Daily | 9 µg/ml | 0.22 µg/g | [7] |
| 10 mg/kg | Oral | Single Dose | - | - | [2][10] |
| 60 mg/kg | Oral | Single Dose | - | - | [2][10] |
Experimental Protocols
The following are detailed protocols for common murine herpes models utilizing this compound.
Protocol 1: Lethal Intranasal Infection Model for Herpes Simplex Encephalitis
This model is used to assess the efficacy of antivirals in preventing mortality from HSV-induced encephalitis.[4][5][7]
Materials:
-
This compound
-
Vehicle (e.g., 1% carboxymethylcellulose)
-
Acyclovir (for comparison or combination)
-
HSV-1 or HSV-2 strain (e.g., E-377, 11360, MS, 12247)
-
6- to 8-week-old female BALB/c mice
-
Anesthetic (e.g., isoflurane)
-
Pipettor and sterile tips
-
Oral gavage needles
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least 7 days before the experiment.
-
Virus Inoculation:
-
Anesthetize mice lightly with isoflurane.
-
Instill 10 µL of virus suspension containing the desired lethal dose (e.g., 10x LD50) intranasally (5 µL per nostril).
-
-
Treatment Initiation:
-
Drug Administration:
-
Monitoring and Endpoints:
Protocol 2: Zosteriform Spread Model of Cutaneous HSV-1 Infection
This model is used to evaluate the effect of antivirals on viral replication and spread in the skin and nervous system.[2][8]
Materials:
-
This compound
-
Vehicle
-
HSV-1 strain
-
6- to 8-week-old female hairless mice (or mice with a shaved flank)
-
Scarification needles or a tattoo machine
-
Calipers for measuring ear thickness
-
Swabs for viral titer determination
Procedure:
-
Animal Preparation: Anesthetize the mice. If not using hairless mice, shave a small area on the flank.
-
Virus Inoculation:
-
Apply a suspension of HSV-1 to the scarified skin.
-
Create a crosshatch pattern of light scarifications on the skin.
-
-
Treatment:
-
Monitoring and Endpoints:
-
Clinical Scoring: Daily, score the severity of the zosteriform lesions (e.g., erythema, vesicles, ulceration) and measure ear thickness as an indicator of inflammation and viral spread.
-
Viral Titers: On specified days, swab the inoculated skin and the affected ear to determine viral titers via plaque assay.
-
Tissue Analysis: At the end of the experiment, harvest skin, ear pinna, and brainstem to quantify viral load.[6][9]
-
Visualization of Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.
Caption: Experimental workflow for the lethal intranasal HSV infection model.
References
- 1. Pharmacokinetics-pharmacodynamics of the helicase-primase inhibitor this compound following treatment of wild-type or this compound-resistant virus infection in a murine herpes simplex virus 1 infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor this compound following Treatment of Wild-Type or this compound-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficacy of this compound and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of this compound and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antiviral Activity of Pritelivir
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the in vitro antiviral activity of Pritelivir, a potent inhibitor of the herpes simplex virus (HSV) helicase-primase complex. The following sections detail the necessary cell culture procedures, antiviral assays, and data analysis methods to determine the efficacy and cytotoxicity of this compound.
Overview of this compound
This compound is a novel antiviral drug belonging to the class of helicase-primase inhibitors.[1][2] Unlike nucleoside analogs such as acyclovir, which target the viral DNA polymerase, this compound directly inhibits the HSV helicase-primase complex (UL5, UL8, and UL52 proteins).[1][3] This complex is essential for unwinding the viral DNA and synthesizing RNA primers, crucial early steps in viral DNA replication.[3] By inhibiting this complex, this compound effectively halts viral replication.[4] This distinct mechanism of action makes this compound a promising therapeutic option, particularly for acyclovir-resistant HSV strains.[1][2][5]
Data Presentation: Antiviral Activity and Cytotoxicity of this compound
The following table summarizes the in vitro antiviral activity (EC50) and cytotoxicity (CC50) of this compound against HSV-1 and HSV-2 in various cell lines. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, indicates the therapeutic window of the compound. A higher SI value suggests greater selectivity for antiviral activity over cellular toxicity.
| Cell Line | Virus Strain(s) | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Vero | HSV-1 (F), HSV-2 (G), ACV-resistant HSV-1 | Viral Replication Assay | 0.02 | Not Specified | Not Specified |
| - | HSV-1, HSV-2 | Plaque Reduction Assay | 0.01 - 0.02 | Not Specified | Not Specified |
| - | HSV-1, HSV-2 | Cytopathogenicity Assay | 0.01 - 0.03 | Not Specified | Not Specified |
Note: EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration of the drug that reduces the viability of uninfected cells by 50%. Data compiled from publicly available research.[6]
Experimental Protocols
Cell and Virus Propagation
3.1.1. Cell Line Maintenance
-
Cell Line: Vero cells (African green monkey kidney epithelial cells) are commonly used for HSV propagation and antiviral assays.[7][8]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
3.1.2. Virus Propagation and Titration
-
Virus Strains: Laboratory-adapted strains of HSV-1 (e.g., KOS, F) and HSV-2 (e.g., G, MS) can be used.
-
Propagation:
-
Infect a confluent monolayer of Vero cells with a low multiplicity of infection (MOI) of 0.01-0.1 PFU/cell.
-
Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Replace the inoculum with fresh culture medium.
-
Incubate until extensive cytopathic effect (CPE) is observed (typically 2-3 days).
-
Harvest the virus by subjecting the cell culture flask to three cycles of freezing and thawing.
-
Centrifuge the cell lysate at 1,500 x g for 15 minutes to remove cell debris.
-
Aliquot the supernatant containing the virus stock and store at -80°C.
-
-
Titration (Plaque Assay):
-
Seed Vero cells in 6-well plates and grow to 90-100% confluency.
-
Prepare 10-fold serial dilutions of the virus stock in serum-free DMEM.
-
Infect the Vero cell monolayers with 200 µL of each dilution for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with 2 mL of overlay medium (e.g., 1:1 mixture of 2X DMEM and 1.6% methylcellulose).
-
Incubate for 2-3 days at 37°C until plaques are visible.
-
Fix the cells with 10% formalin and stain with 0.5% crystal violet.
-
Count the plaques and calculate the virus titer in plaque-forming units per milliliter (PFU/mL).
-
Plaque Reduction Assay
This assay is the gold standard for evaluating the ability of a compound to inhibit the production of infectious virus particles.
-
Cell Seeding: Seed Vero cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate overnight to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM.
-
Infection and Treatment:
-
Pre-treat the cell monolayers with the various concentrations of this compound for 1 hour at 37°C.
-
Infect the cells with HSV-1 or HSV-2 at an MOI of 0.01 (approximately 50-100 PFU/well).
-
Incubate for 1 hour at 37°C.
-
-
Overlay: Remove the virus inoculum and overlay the cells with fresh overlay medium containing the respective concentrations of this compound.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Staining and Counting:
-
Fix the cells with 10% formalin for 30 minutes.
-
Remove the overlay and stain the cells with 0.5% crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the untreated virus control.
-
Determine the EC50 value by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a dose-response curve.
-
Virus Yield Reduction Assay
This assay measures the effect of the antiviral compound on the total amount of infectious virus produced.
-
Cell Seeding: Seed Vero cells in 24-well plates and grow to confluency.
-
Infection and Treatment:
-
Infect the cells with HSV-1 or HSV-2 at an MOI of 1.
-
After a 1-hour adsorption period, wash the cells with PBS to remove unattached virus.
-
Add fresh culture medium containing serial dilutions of this compound.
-
-
Incubation: Incubate the plates for 24-48 hours.
-
Virus Harvest: Harvest the entire culture (cells and supernatant) and subject it to three freeze-thaw cycles to release intracellular virus.
-
Titration: Determine the virus titer in the harvested samples using a standard plaque assay as described in section 3.1.2.
-
Data Analysis:
-
Calculate the reduction in virus yield for each this compound concentration compared to the untreated control.
-
Determine the EC50 value from the dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of this compound that is toxic to the host cells.
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a "cells only" control (no drug) and a "medium only" blank.
-
Incubation: Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration compared to the untreated cell control.
-
Determine the CC50 value from the dose-response curve.
-
Visualizations
This compound's Mechanism of Action
Caption: Mechanism of action of this compound, inhibiting the HSV helicase-primase complex.
Experimental Workflow for Antiviral Activity Evaluation
Caption: General workflow for evaluating the antiviral activity of this compound.
References
- 1. 2.7. MTT Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ELVIRA HSV, a yield reduction assay for rapid herpes simplex virus susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Detection of Vero Cells Infected with Herpes Simplex Types 1 and 2 and Varicella Zoster Viruses Using Raman Spectroscopy and Advanced Statistical Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plaquing of Herpes Simplex Viruses [jove.com]
Application Notes and Protocols for Clinical Trial Design of Pritelivir in Immunocompromised Patients
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for designing and implementing a clinical trial of Pritelivir for the treatment of Herpes Simplex Virus (HSV) infections in immunocompromised patients.
Introduction to this compound
This compound is a first-in-class antiviral drug that acts as a helicase-primase inhibitor, targeting the HSV helicase-primase complex, which is essential for viral DNA replication.[1][2][3] Its novel mechanism of action, distinct from nucleoside analogues like acyclovir, makes it a promising therapeutic option for infections caused by acyclovir-resistant HSV strains, a significant concern in immunocompromised individuals.[1][4][5] this compound does not require activation by viral enzymes, allowing it to protect uninfected cells.[5][6] It is currently in Phase III clinical development for the treatment of acyclovir-resistant mucocutaneous HSV infections in this patient population.[1][7]
Clinical Trial Design: A Phase III Study Protocol (Inspired by PRIOH-1)
This protocol outlines a randomized, open-label, multicenter, comparative trial to evaluate the efficacy and safety of this compound in immunocompromised patients with acyclovir-resistant mucocutaneous HSV infections.
Study Objectives
-
Primary Objective: To assess the efficacy of this compound compared to standard-of-care (SoC) treatment in achieving complete lesion healing.
-
Secondary Objectives:
-
To evaluate the safety and tolerability of this compound.
-
To determine the time to complete lesion healing.
-
To assess the recurrence rate of HSV lesions.
-
To analyze the development of resistance to this compound.
-
To evaluate the pharmacokinetic and pharmacodynamic profile of this compound in this population.
-
Patient Population
Inclusion Criteria:
-
Adults (≥18 years of age) who are immunocompromised due to conditions such as HIV infection, hematopoietic cell or solid organ transplantation, or chronic use of immunosuppressive therapy.[8]
-
Confirmed acyclovir-resistant mucocutaneous HSV infection, defined by clinical failure (no improvement after ≥7 days of high-dose oral or intravenous acyclovir, valacyclovir, or famciclovir) or confirmed by genotypic/phenotypic testing.[8]
-
Presence of accessible mucocutaneous HSV lesions for visual inspection and assessment of healing.[8]
Exclusion Criteria:
-
Known hypersensitivity to this compound or its excipients.
-
Severe renal or hepatic impairment that would preclude the safe administration of the study drug or comparator.
Study Design and Treatment
The study will be a randomized, open-label, comparator-controlled trial.[7][8]
-
This compound Arm: Patients will receive an oral loading dose of 400 mg of this compound on day 1, followed by a daily maintenance dose of 100 mg until complete lesion healing is achieved, for a maximum of 28-42 days.[6][7][9]
-
Standard-of-Care (SoC) Arm: Patients will be treated with investigator's choice of one of the following, based on local availability and clinical judgment:[7][8]
-
Intravenous Foscarnet
-
Intravenous Cidofovir
-
Topical Cidofovir
-
Topical Imiquimod
-
Efficacy and Safety Assessments
Efficacy Assessments:
-
Primary Endpoint: Percentage of patients with complete healing of all mucocutaneous lesions at the end of treatment (Day 28 or 42).[7][9]
-
Secondary Endpoints:
-
Time to complete lesion healing.
-
Proportion of patients with lesion recurrence within a specified follow-up period.
-
Change in lesion size and pain score from baseline.
-
HSV viral shedding assessed by quantitative PCR.
-
Safety Assessments:
-
Monitoring of adverse events (AEs) and serious adverse events (SAEs).
-
Regular laboratory assessments (hematology, clinical chemistry, urinalysis).
-
Vital signs and physical examinations.
Data Presentation
Patient Demographics and Baseline Characteristics
| Characteristic | This compound (N=...) | Standard of Care (N=...) |
| Age (years), mean (SD) | ||
| Sex (Male/Female), n (%) | ||
| Underlying Immunocompromising Condition, n (%) | ||
| - HIV Infection | ||
| - Solid Organ Transplant | ||
| - Hematopoietic Cell Transplant | ||
| - Malignancy | ||
| - Autoimmune Disease | ||
| HSV Type (HSV-1/HSV-2), n (%) | ||
| Location of Lesions, n (%) | ||
| Baseline Lesion Area (cm²), mean (SD) | ||
| Baseline Pain Score (e.g., VAS), mean (SD) |
Pharmacokinetic Parameters of this compound (Data from studies in healthy volunteers and patients with renal/hepatic impairment)
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | Dose-dependent |
| Tmax (Time to Cmax) | ~1.5 hours delayed with a high-fat meal[10] |
| AUC (Area Under the Curve) | Dose-dependent |
| Half-life (t½) | 52 to 83 hours[10] |
| Bioavailability | ~72% under fasted conditions[10] |
| Metabolism | Primarily through amide hydrolysis[3] |
| Excretion | Renal and fecal routes |
Efficacy Outcomes
| Outcome | This compound (N=...) | Standard of Care (N=...) | p-value |
| Primary Endpoint | |||
| Complete Lesion Healing at Day 28, n (%) | 0.0047[7][9] | ||
| Complete Lesion Healing at Day 42, n (%) | <0.0001[7][9] | ||
| Secondary Endpoints | |||
| Median Time to Complete Lesion Healing (days) | |||
| Lesion Recurrence Rate at 3 months, n (%) |
Safety Profile: Adverse Events
| Adverse Event (AE) | This compound (N=...) n (%) | Standard of Care (N=...) n (%) |
| Any AE | ||
| Drug-related AE | ||
| Serious AE | ||
| AEs leading to discontinuation | ||
| Specific AEs of Interest | ||
| - Nausea | ||
| - Diarrhea | ||
| - Headache | ||
| - Nephrotoxicity (for Foscarnet/Cidofovir) |
Experimental Protocols
Quantification of HSV Viral Load from Lesion Swabs by Quantitative PCR (qPCR)
Objective: To quantify the amount of HSV DNA in lesion swabs as a measure of viral shedding.
Materials:
-
Sterile swabs for lesion sampling
-
DNA extraction kit (e.g., QIAamp DNA Mini Kit)
-
qPCR instrument (e.g., ABI 7700 Sequence Detector)
-
qPCR master mix
-
Primers and probe specific for a conserved region of the HSV genome (e.g., Glycoprotein D gene)
-
HSV DNA standards for quantification
Protocol:
-
Sample Collection: Gently swab the base of an active mucocutaneous lesion to collect cellular material and viral particles. Place the swab in a sterile tube containing viral transport medium.
-
DNA Extraction: Extract total DNA from the lesion swab sample using a commercial DNA extraction kit according to the manufacturer's instructions.
-
qPCR Reaction Setup:
-
Prepare a master mix containing the qPCR buffer, dNTPs, forward and reverse primers, a fluorescently labeled probe, and Taq polymerase.
-
Add a specific volume of the extracted DNA to each well of a qPCR plate.
-
Include a standard curve using serial dilutions of known concentrations of HSV DNA.
-
Include no-template controls (NTC) to check for contamination.
-
-
qPCR Amplification and Detection:
-
Perform the qPCR reaction using a thermal cycler with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10-15 minutes.
-
Cycling (40-45 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Monitor the fluorescence signal in real-time.
-
-
Data Analysis:
-
Generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the initial copy number of the standards.
-
Determine the HSV DNA copy number in the patient samples by interpolating their Ct values on the standard curve.
-
Results are typically expressed as HSV DNA copies per mL or per swab.
-
Genotypic Resistance Testing for this compound by Sanger Sequencing
Objective: To identify mutations in the HSV UL5 (helicase) and UL52 (primase) genes associated with this compound resistance.
Materials:
-
DNA extracted from HSV-positive lesion swabs or viral isolates
-
PCR primers designed to amplify the resistance-conferring regions of the UL5 and UL52 genes
-
High-fidelity DNA polymerase for PCR
-
PCR purification kit
-
Sanger sequencing reagents and instrument
Protocol:
-
PCR Amplification:
-
Amplify the target regions of the UL5 and UL52 genes from the extracted viral DNA using specific primers.
-
Use a high-fidelity DNA polymerase to minimize PCR errors.
-
-
PCR Product Purification: Purify the amplified PCR products to remove primers, dNTPs, and other reaction components.
-
Sanger Sequencing:
-
Perform cycle sequencing reactions using the purified PCR products as templates and one of the PCR primers.
-
Purify the sequencing reaction products.
-
Analyze the sequencing products on a capillary electrophoresis-based DNA sequencer.
-
-
Sequence Analysis:
-
Assemble and edit the raw sequence data.
-
Align the patient's viral sequences with a known wild-type HSV reference sequence (e.g., from GenBank).
-
Identify any nucleotide and corresponding amino acid changes.
-
Compare the identified mutations to a database of known this compound resistance-associated mutations.
-
Phenotypic Resistance Testing for this compound by Plaque Reduction Assay
Objective: To determine the in vitro susceptibility of HSV isolates to this compound.
Materials:
-
Vero cells (or another susceptible cell line)
-
Cell culture medium and supplements
-
HSV isolate from the patient
-
This compound stock solution
-
Overlay medium (e.g., containing carboxymethylcellulose)
-
Crystal violet staining solution
Protocol:
-
Cell Seeding: Seed Vero cells in 24-well plates and grow to confluency.
-
Virus Infection:
-
Prepare serial dilutions of the patient's HSV isolate.
-
Infect the confluent cell monolayers with a standardized amount of virus (e.g., 50-100 plaque-forming units per well).
-
Incubate for 1 hour to allow for viral adsorption.
-
-
Drug Treatment:
-
Remove the viral inoculum.
-
Add an overlay medium containing serial dilutions of this compound to the wells. Include a no-drug control.
-
-
Plaque Formation: Incubate the plates for 2-3 days to allow for the formation of viral plaques.
-
Plaque Staining and Counting:
-
Fix the cells with a fixative (e.g., methanol).
-
Stain the cell monolayer with crystal violet.
-
Wash the plates and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the no-drug control.
-
Determine the 50% effective concentration (EC50), which is the concentration of this compound that reduces the number of plaques by 50%.
-
Compare the EC50 value of the patient's isolate to that of a known this compound-sensitive reference strain to determine the resistance phenotype.
-
Monitoring of Immune Function
Objective: To assess the immune status and response of immunocompromised patients during this compound treatment.
4.4.1. Immunophenotyping by Flow Cytometry
Protocol:
-
Sample Collection: Collect peripheral blood in sodium heparin or EDTA tubes.
-
Cell Staining:
-
Aliquot whole blood or isolated peripheral blood mononuclear cells (PBMCs) into flow cytometry tubes.
-
Add a cocktail of fluorescently labeled monoclonal antibodies targeting specific cell surface markers to identify key immune cell subsets (e.g., CD3, CD4, CD8 for T cells; CD19 for B cells; CD16/56 for NK cells). Include markers for T-cell activation (e.g., CD38, HLA-DR) and memory/naive status (e.g., CD45RA, CCR7).
-
Incubate in the dark at room temperature.
-
Lyse red blood cells if using whole blood.
-
Wash the cells with buffer.
-
-
Data Acquisition: Acquire the stained cells on a multi-color flow cytometer.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to quantify the percentages and absolute counts of different immune cell populations.
4.4.2. Cytokine Profiling
Protocol:
-
Sample Collection: Collect serum or plasma from patients.
-
Multiplex Cytokine Assay:
-
Use a multiplex bead-based immunoassay (e.g., Luminex) or an electrochemiluminescence-based assay to simultaneously measure the concentrations of multiple cytokines and chemokines (e.g., IL-2, IL-6, IL-10, TNF-α, IFN-γ).
-
Follow the manufacturer's protocol for the specific assay kit.
-
-
Data Analysis: Determine the concentrations of each cytokine in the patient samples based on a standard curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound on HSV replication.
Caption: Clinical trial workflow for this compound in immunocompromised patients.
Caption: Workflow for genotypic and phenotypic resistance testing of this compound.
References
- 1. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor this compound following Treatment of Wild-Type or this compound-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. proimmune.com [proimmune.com]
- 3. researchgate.net [researchgate.net]
- 4. fcslaboratory.com [fcslaboratory.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1060. This compound in Immunocompromised Patients with Mucocutaneous Acyclovir-Resistant Herpes Simplex Virus-Infections – First Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aicuris Announces this compound Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 9. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-in-Human, Single- and Multiple-Ascending-Dose, Food-Effect, and Absolute Bioavailability Trials to Assess the Pharmacokinetics, Safety, and Tolerability of this compound, a Nonnucleoside Helicase-Primase Inhibitor Against Herpes Simplex Virus in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pritelivir and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Pritelivir, a potent inhibitor of the herpes simplex virus (HSV) helicase-primase complex, and its analogues. The methodologies described are compiled from published literature and patents, offering a comprehensive guide for researchers in the fields of medicinal chemistry and antiviral drug development.
Introduction
This compound (also known as BAY 57-1293 or AIC316) represents a significant advancement in the treatment of HSV infections, including strains resistant to conventional nucleoside analogues.[1][2] Its novel mechanism of action, the inhibition of the viral helicase-primase enzyme complex, prevents the replication of viral DNA.[1][2][3] The synthesis of this compound and its analogues is a key area of research for the development of new and more effective antiviral therapies.
The general synthetic strategy for this compound involves a convergent approach, coupling two key intermediates: a thiazolyl sulfonamide core and a diaryl acetic acid side chain.[1][2][3][4] This modular synthesis allows for the facile generation of analogues by modifying either of these building blocks, enabling structure-activity relationship (SAR) studies.
Synthetic Workflow Overview
The overall synthetic workflow for this compound can be visualized as a three-stage process: synthesis of the thiazolyl sulfonamide core, synthesis of the diaryl acetic acid side chain, and the final amide coupling to yield the target molecule.
References
Application Notes and Protocols for the Topical Formulation Development of Pritelivir for Labial Herpes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pritelivir is a novel antiviral agent belonging to the class of helicase-primase inhibitors.[1][2][3] Unlike traditional nucleoside analogues such as acyclovir, which target the viral DNA polymerase, this compound inhibits the herpes simplex virus (HSV) helicase-primase complex (UL5, UL8, and UL52 proteins).[1][4][5][6][7] This complex is essential for unwinding viral DNA and synthesizing RNA primers, a critical step in viral replication.[1][4][5][6][7] By targeting a different enzymatic pathway, this compound demonstrates activity against both HSV-1 and HSV-2, including strains resistant to acyclovir.[3][8][9] These application notes provide a comprehensive overview of the development of a topical formulation of this compound for the treatment of labial herpes (cold sores), including formulation considerations, key analytical methods, and detailed experimental protocols.
Topical Formulation Development
The development of a topical formulation for this compound aims to deliver the active pharmaceutical ingredient (API) directly to the site of infection, the basal epidermis, to inhibit viral replication, reduce lesion healing time, and alleviate symptoms. A 5% this compound ointment has been evaluated in early-phase clinical trials for labial herpes.[2][10]
Proposed Formulation
While the exact composition of the clinical trial formulation is not publicly disclosed, a representative oil-in-water (o/w) cream formulation can be proposed based on common excipients used in topical antiviral products.
| Ingredient | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 5.0 |
| Propylene Glycol | Solvent, Penetration Enhancer | 15.0 - 40.0 |
| Cetostearyl Alcohol | Emulsifier, Thickener | 5.0 - 15.0 |
| White Soft Paraffin | Oily Phase, Emollient | 10.0 - 20.0 |
| Isopropyl Myristate | Penetration Enhancer, Emollient | 5.0 - 10.0 |
| Polysorbate 60 | Emulsifier | 1.0 - 5.0 |
| Purified Water | Aqueous Phase | q.s. to 100 |
Rationale for Excipient Selection
-
Propylene Glycol: Acts as a solvent for this compound and enhances its penetration through the stratum corneum.[11][12]
-
Cetostearyl Alcohol: Provides consistency and stability to the cream.
-
White Soft Paraffin: Forms an occlusive layer on the skin, which can enhance drug penetration and hydrate the lesion area.
-
Isopropyl Myristate: A commonly used penetration enhancer in topical formulations.[13]
-
Polysorbate 60: A non-ionic surfactant that aids in the formation and stabilization of the oil-in-water emulsion.[14]
Experimental Protocols
In Vitro Release Testing (IVRT)
Objective: To assess the rate and extent of this compound release from the topical formulation. This is a critical quality control test to ensure product performance and batch-to-batch consistency.
Methodology:
-
Apparatus: Franz diffusion cell system.
-
Membrane: A synthetic, inert membrane (e.g., polysulfone) with a defined pore size.
-
Receptor Medium: Phosphate-buffered saline (PBS) pH 7.4, with a suitable solubilizing agent to maintain sink conditions. The solubility of this compound should be determined in the chosen medium to ensure sink conditions are met.
-
Procedure: a. Assemble the Franz diffusion cells, ensuring no air bubbles are trapped between the membrane and the receptor medium. b. Equilibrate the cells to 32°C ± 0.5°C to mimic skin surface temperature. c. Apply a finite dose (e.g., 10-15 mg/cm²) of the this compound cream to the donor compartment side of the membrane. d. At predetermined time points (e.g., 0.5, 1, 2, 4, 6, and 8 hours), withdraw an aliquot from the receptor compartment for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium. e. Analyze the collected samples for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the cumulative amount of this compound released per unit area against the square root of time. The release rate (slope of the linear portion of the plot) can be calculated.
Ex Vivo Skin Permeation and Penetration Study
Objective: To evaluate the permeation of this compound through the human skin and its retention in different skin layers (stratum corneum, epidermis, and dermis).
Methodology:
-
Skin Source: Excised human skin from a reputable tissue bank, dermatomed to a thickness of approximately 500 µm.
-
Apparatus: Franz diffusion cell system.
-
Procedure: a. Mount the dermatomed skin on the Franz diffusion cells with the stratum corneum facing the donor compartment. b. Conduct a skin integrity test (e.g., transepidermal water loss - TEWL) to ensure the barrier function is intact.[15] c. Apply a finite dose of the this compound cream to the skin surface. d. The receptor compartment is filled with PBS pH 7.4. e. At the end of the experiment (e.g., 24 hours), collect the receptor fluid. f. Dismantle the cell and wash the skin surface to remove any unabsorbed formulation. g. Separate the stratum corneum from the epidermis and dermis using the tape-stripping method.[15][16] h. Homogenize the epidermis and dermis samples. i. Extract this compound from the receptor fluid, surface wash, tape strips, and homogenized skin layers using a suitable solvent. j. Quantify the amount of this compound in each compartment using a validated analytical method.
Data Presentation:
| Compartment | Amount of this compound (µg/cm²) |
| Surface Wash (Unpenetrated) | |
| Stratum Corneum | |
| Epidermis | |
| Dermis | |
| Receptor Fluid (Permeated) | |
| Total Recovery (%) |
Cell Viability (MTT) Assay on Human Keratinocytes
Objective: To assess the potential cytotoxicity of the this compound formulation on human keratinocytes (e.g., HaCaT cell line), which are the primary cell type in the epidermis.
Methodology:
-
Cell Culture: Culture HaCaT cells in a suitable medium (e.g., DMEM with 10% FBS) in a 96-well plate until they reach 80-90% confluency.
-
Treatment: Prepare serial dilutions of the this compound cream and a placebo cream (without this compound) in the cell culture medium. Remove the old medium from the cells and add the medium containing the test formulations. Include a vehicle control (medium with the same concentration of solubilizing agent used for the cream) and an untreated control.
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Data Presentation:
| Concentration of this compound (µg/mL) | % Cell Viability (Mean ± SD) |
| 0 (Untreated Control) | 100 |
| Placebo Formulation | |
| This compound Formulation (Dilution 1) | |
| This compound Formulation (Dilution 2) | |
| This compound Formulation (Dilution 3) |
Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)
Objective: To accurately quantify the concentration of this compound in samples from IVRT and skin permeation studies. A simple and reliable HPLC-UV method has been reported for the quantification of this compound in biological matrices.[17]
Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak separation and shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 20 µL.
-
Quantification: Based on a calibration curve prepared with known concentrations of this compound.
Visualizations
Caption: HSV replication pathway and the mechanism of action of this compound.
Caption: Workflow for In Vitro Release Testing (IVRT).
Caption: Workflow for Ex Vivo Skin Permeation Study.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. AiCuris Anti-infective Cures reports positive phase I trial results of this compound for cold sores - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. Aicuris Announces this compound Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Structural basis of herpesvirus helicase-primase inhibition by this compound and amenamevir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The strategy of herpes simplex virus replication and takeover of the host cell - Human Herpesviruses - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. HSV-1 DNA Replication—Coordinated Regulation by Viral and Cellular Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. patents.justia.com [patents.justia.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. WO2020036545A1 - Phase stable topical composition comprising acyclovir and hydrocortisone - Google Patents [patents.google.com]
- 14. CA2074503C - Pharmaceutical formulation containing penciclovir - Google Patents [patents.google.com]
- 15. Evaluation of the in vitro skin permeation of antiviral drugs from penciclovir 1% cream and acyclovir 5% cream used to treat herpes simplex virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of HPLC-ultraviolet method for quantitative determination of this compound in human placental perfusion medium - PMC [pmc.ncbi.nlm.nih.gov]
Pritelivir in Preclinical Models: A Pharmacokinetic and Pharmacodynamic Analysis
Application Notes and Protocols for Researchers
Pritelivir, a first-in-class helicase-primase inhibitor, has demonstrated potent antiviral activity against Herpes Simplex Virus (HSV) types 1 and 2 in a variety of animal models. Its novel mechanism of action, which is independent of viral thymidine kinase, makes it a promising candidate for the treatment of infections caused by acyclovir-resistant HSV strains.[1] This document provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound observed in animal studies, along with protocols for key experimental models.
Pharmacokinetic Profile
This compound exhibits favorable pharmacokinetic properties across several animal species, with good oral bioavailability and a half-life that supports viable dosing regimens.[1][2]
Table 1: Pharmacokinetic Parameters of this compound in Different Animal Species
| Species | Oral Bioavailability (%) | Half-life (t½) |
| Rat | 65 | 5–10 hours |
| Dog | 83 | 22–39 hours |
| Monkey | 63 | 30 hours |
| Rodents | Not Specified | 5–10 hours |
Source: Journal of Medicinal Chemistry, 2022.[1][2]
Pharmacodynamic Analysis and Efficacy
In vivo studies have consistently shown the superior efficacy of this compound compared to standard-of-care treatments like acyclovir and valacyclovir.[1]
Table 2: In Vivo Efficacy (ED₅₀) of this compound in Murine Lethal Challenge Models
| Virus | This compound (mg/kg) | Acyclovir (mg/kg) | Valacyclovir (mg/kg) |
| HSV-1 | 0.5 | 22 | 17 |
| HSV-2 | 0.5 | 16 | 14 |
ED₅₀ represents the dose at which 50% of the infected animals survived.[1][2]
Key Efficacy Findings:
-
Complete Suppression of Infection: In a murine HSV-1 infection model, oral administration of this compound at 10 mg/kg once daily for four days completely suppressed all signs of infection.[3][4][5] The plasma concentrations, when adjusted for protein binding, remained above the 90% effective concentration (EC₉₀) for almost the entire 24-hour dosing interval.[3][4][5]
-
Activity Against Resistant Strains: this compound is effective against acyclovir-resistant HSV strains.[6] In a murine model of herpes simplex encephalitis, this compound at doses of 1 and 3 mg/kg significantly increased survival in mice infected with an acyclovir-resistant HSV-1 strain.[6] Similarly, for acyclovir-resistant HSV-2, doses of 1-3 mg/kg significantly improved survival.[6]
-
Delayed Treatment Efficacy: Even when treatment is delayed, this compound demonstrates significant efficacy. In a guinea pig model of genital herpes, oral administration of 20 mg/kg this compound twice daily, starting on day 4 post-infection, led to a significant reduction in lesion scores.[1][2]
-
Combination Therapy: Suboptimal doses of this compound in combination with acyclovir have shown an additive or even synergistic effect on the survival of mice in a herpes simplex encephalitis model, suggesting a potential benefit for combination therapy in severe infections.[1][2][6]
Experimental Protocols
Murine Model of Herpes Simplex Encephalitis
This model is used to assess the efficacy of antiviral compounds against lethal HSV infection.
Protocol:
-
Animal Model: Female BALB/c mice.
-
Virus Inoculation: Intranasal infection with a lethal dose of HSV-1 or HSV-2.
-
Treatment:
-
Administer this compound or vehicle control orally twice daily for 7 consecutive days.
-
Treatment can be initiated at various time points post-infection (e.g., 72 hours) to model a clinical scenario.[6]
-
A range of doses (e.g., 0.3 to 30 mg/kg) should be tested to determine the dose-response relationship.[6]
-
-
Endpoints:
-
Monitor survival rates for a period of 3 weeks.
-
Record clinical signs of infection daily.
-
At specific time points, collect plasma and brain tissue to determine drug concentrations and viral loads.[6]
-
Murine Cutaneous HSV-1 Infection Model (Zosteriform Model)
This model evaluates the effect of antiviral treatment on the development of skin lesions and viral replication.
Protocol:
-
Animal Model: Immunocompetent or immunodeficient mice (e.g., BALB/c or athymic-nude).[1]
-
Virus Inoculation: Infection via scarification of a skin site on the neck.[1][2]
-
Treatment:
-
Endpoints:
Guinea Pig Model of Genital Herpes
This model is particularly useful for evaluating the efficacy of antiviral agents in a setting that mimics human genital herpes infection.
Protocol:
-
Animal Model: Female guinea pigs.
-
Treatment:
-
Endpoints:
-
Score the severity of genital lesions daily.
-
Determine viral load in sacral dorsal root ganglia at various time points post-infection.[1]
-
Mechanism of Action and Resistance
This compound acts by inhibiting the viral helicase-primase complex, which is essential for HSV replication.[7][8] This complex is composed of the UL5 (helicase), UL8 (scaffold protein), and UL52 (primase) proteins.[7] By targeting this complex, this compound prevents the unwinding of the viral DNA, thereby halting the replication process.[8]
Caption: Mechanism of this compound action on HSV replication.
Mutations conferring resistance to this compound have been identified in the UL5 and UL52 genes, which encode for the helicase and primase components of the helicase-primase complex, respectively.[1] However, no emergence of resistant virus has been observed in vivo under suboptimal treatment conditions.[1]
Experimental Workflow and Logic
The preclinical evaluation of this compound follows a logical progression from in vitro characterization to in vivo efficacy and safety assessment.
Caption: Preclinical development workflow for this compound.
References
- 1. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacokinetics-pharmacodynamics of the helicase-primase inhibitor this compound following treatment of wild-type or this compound-resistant virus infection in a murine herpes simplex virus 1 infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor this compound following Treatment of Wild-Type or this compound-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Efficacy of this compound and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. What is this compound used for? [synapse.patsnap.com]
Application Notes and Protocols for Assessing Pritelivir Efficacy in a Herpes Simplex Encephalitis Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Pritelivir, a helicase-primase inhibitor, in a well-established mouse model of herpes simplex encephalitis (HSE). The protocols outlined below cover experimental design, virus inoculation, clinical assessment, and virological and histopathological endpoints.
Introduction
Herpes simplex virus (HSV) is the leading cause of sporadic, fatal encephalitis in humans.[1][2] While acyclovir is the standard treatment, its effectiveness can be limited, and resistance can emerge, necessitating the development of new antiviral agents.[3] this compound is a novel antiviral compound that inhibits the HSV helicase-primase complex, an essential component of the viral DNA replication machinery.[4][5][6][7][8] This mechanism of action is distinct from that of nucleoside analogs like acyclovir, which target the viral DNA polymerase.[4][5] Mouse models of HSE are critical for the preclinical evaluation of new antiviral candidates like this compound.[9] The intranasal inoculation of mice with HSV-1 mimics the natural route of infection and pathogenesis of human HSE, where the virus is thought to travel from a peripheral site to the brain via nerve axons.[10][11]
Key Concepts
-
Herpes Simplex Encephalitis (HSE): A severe and often fatal inflammation of the brain caused by Herpes Simplex Virus, primarily HSV-1.[11][12]
-
This compound: A potent, orally bioavailable inhibitor of the HSV helicase-primase complex, effective against both HSV-1 and HSV-2, including acyclovir-resistant strains.[3][6]
-
Mouse Model of HSE: Intranasal infection of mice with HSV-1 provides a relevant preclinical model to study disease pathogenesis and evaluate antiviral therapies.[13][14]
Experimental Protocols
Animal Model and Virus
-
Animal Strain: Female BALB/c mice, 4-6 weeks old.
-
Virus Strain: HSV-1 (e.g., strain E-377 for acyclovir-sensitive studies or strain 11360 for acyclovir-resistant studies).[15]
-
Housing: Animals should be housed in a BSL-2 facility with ad libitum access to food and water, following institutional animal care and use committee guidelines.
This compound Formulation and Administration
-
Formulation: Suspend this compound in a vehicle of 1.0% carboxymethylcellulose (CMC) in sterile water for oral administration.[16]
-
Administration: Administer this compound orally via gavage in a volume of 0.2 mL. Dosing can be performed once or twice daily, depending on the experimental design.[15][16]
Experimental Design and Workflow
The following diagram illustrates a typical experimental workflow for assessing this compound's efficacy in the HSE mouse model.
Intranasal HSV-1 Inoculation Protocol
-
Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
-
Instill 10 µL of the virus suspension (containing the desired lethal dose, e.g., 10x LD50) into each nostril.
-
Allow the mice to recover on a warming pad before returning them to their cages.
Clinical Scoring Protocol
Monitor mice daily for clinical signs of HSE and record their weights. A clinical scoring system can be used to quantify disease severity.
| Score | Clinical Signs |
| 0 | Normal, healthy appearance and behavior. |
| 1 | Ruffled fur, slight lethargy. |
| 2 | Hunched posture, moderate lethargy, mild ataxia. |
| 3 | Severe ataxia, circling, seizures, significant weight loss (>20%). |
| 4 | Moribund, unresponsive to stimuli. |
| 5 | Found dead. |
Mice reaching a score of 4 should be humanely euthanized.
Brain Tissue Collection and Processing
-
At the experimental endpoint or when humane endpoints are reached, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perfuse mice intracardially with sterile phosphate-buffered saline (PBS) to remove blood from the brain.
-
Aseptically remove the brain.
-
For viral load analysis, snap-freeze the brain tissue in liquid nitrogen and store it at -80°C.
-
For histopathology, fix the brain in 10% neutral buffered formalin for at least 24 hours.
Viral Load Quantification by qPCR
-
DNA Extraction: Extract total DNA from a weighed portion of the brain tissue using a commercial DNA extraction kit.
-
qPCR Reaction: Perform qPCR using primers and a probe specific for an HSV-1 gene (e.g., glycoprotein G).
-
Standard Curve: Generate a standard curve using a plasmid containing the target HSV-1 gene sequence to quantify the viral copy number.
-
Data Analysis: Normalize the viral copy number to the amount of host genomic DNA (e.g., by amplifying a host housekeeping gene like GAPDH).
Histopathology
-
Tissue Processing: After fixation, process the brain tissue and embed it in paraffin.
-
Sectioning: Cut 5 µm sections and mount them on glass slides.
-
Staining: Stain sections with Hematoxylin and Eosin (H&E) to visualize cellular morphology and signs of inflammation, such as perivascular cuffing, neuronal necrosis, and glial nodules.[17][18][19]
Data Presentation
Table 1: Survival Rates of HSV-1 Infected Mice Treated with this compound
| Treatment Group (oral, twice daily) | Dose (mg/kg) | Survival Rate (%) |
| Vehicle (1% CMC) | - | 0-20 |
| This compound | 0.3 | 40-60 |
| This compound | 1 | 80-100 |
| This compound | 3 | 100 |
| This compound | 10 | 100 |
| This compound | 30 | 100 |
Data compiled from studies where treatment was initiated 72 hours post-infection with a lethal dose of HSV-1.[3][15]
Table 2: Survival Rates of Acyclovir-Resistant HSV-1 Infected Mice Treated with this compound
| Treatment Group (oral, twice daily) | Dose (mg/kg) | Survival Rate (%) |
| Vehicle (1% CMC) | - | 0 |
| This compound | 1 | 60-80 |
| This compound | 3 | 80-100 |
Data from studies using an acyclovir-resistant HSV-1 strain with treatment initiated 72 hours post-infection.[3][15]
Signaling Pathways and Mechanisms
HSV DNA Replication and the Target of this compound
The following diagram illustrates the HSV DNA replication process and highlights the distinct mechanisms of action of this compound and Acyclovir.
This compound directly inhibits the helicase-primase complex, preventing the unwinding of the viral double-stranded DNA (dsDNA) into single-stranded DNA (ssDNA), a crucial step for replication.[4][5] This is in contrast to acyclovir, which acts as a chain terminator during DNA synthesis by the viral DNA polymerase.[4]
Conclusion
The protocols described here provide a robust framework for assessing the in vivo efficacy of this compound against herpes simplex encephalitis. By utilizing a clinically relevant mouse model and evaluating multiple endpoints, including survival, clinical signs, brain viral load, and histopathology, researchers can obtain comprehensive data on the therapeutic potential of this novel antiviral agent. The data consistently demonstrates that this compound is highly effective in reducing mortality in the HSE mouse model, even when treatment is delayed, and is active against acyclovir-resistant HSV strains.[3][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Herpes Simplex Encephalitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Efficacy of this compound and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Induction of encephalitis in SJL mice by intranasal infection with herpes simplex virus type 1: a possible model of herpes simplex encephalitis in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Herpes simplex encephalitis. Immunohistological demonstration of spread of virus via olfactory pathways in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous Detection of Herpes Simplex Virus Type 1 Latent and Lytic Transcripts in Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intranasal challenge of mice with herpes simplex virus: an experimental model for evaluation of the efficacy of antiviral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics-Pharmacodynamics of the Helicase-Primase Inhibitor this compound following Treatment of Wild-Type or this compound-Resistant Virus Infection in a Murine Herpes Simplex Virus 1 Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Reactivation of Latent Herpes Simplex Virus from Mouse Central Nervous System Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of viral load by quantitative real-time PCR in herpes simplex encephalitis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An improved animal model for herpesvirus encephalitis in humans | PLOS Pathogens [journals.plos.org]
- 15. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 16. Efficacy of this compound and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Biopsy histopathology in herpes simplex encephalitis and in encephalitis of undefined etiology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IPLab:Lab 8:HSV Encephalitis - Pathology Education Instructional Resource [peir.path.uab.edu]
Pritelivir: Application Notes and Protocols for the Study of HSV Latency and Reactivation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Pritelivir, a first-in-class helicase-primase inhibitor, and its application in the study of Herpes Simplex Virus (HSV) latency and reactivation. Detailed protocols for key experiments are provided to facilitate further research and drug development efforts.
Introduction
Herpes Simplex Virus (HSV-1 and HSV-2) establishes lifelong latent infections in sensory neurons, periodically reactivating to cause recurrent disease.[1] Standard therapies, such as acyclovir and its prodrugs, target the viral DNA polymerase but have limitations, including the emergence of resistance, particularly in immunocompromised individuals.[2][3] this compound (formerly AIC316 or BAY 57-1293) offers a novel mechanism of action by directly inhibiting the viral helicase-primase complex, an essential component of the HSV DNA replication machinery.[4][5] This distinct mechanism makes it a promising candidate for treating HSV infections, including those resistant to conventional therapies.[2][6]
Mechanism of Action
This compound is a potent, direct-acting antiviral that targets the HSV helicase-primase complex, which is composed of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (cofactor).[4] This complex is responsible for unwinding the double-stranded viral DNA and synthesizing short RNA primers necessary for the initiation of DNA replication by the viral DNA polymerase.[4]
Dedicated studies have shown that while this compound allows for cell infection and the expression of viral immediate-early genes, it leads to a reduction or complete loss of early and late gene expression.[2][4] This is consistent with its function in halting the viral DNA replication process.[2] Structural studies using cryo-electron microscopy have revealed that this compound binds at the interface of the UL5 helicase and UL52 primase subunits.[7][8] This binding event "freezes" the helicase-primase complex, preventing the conformational changes necessary for its function and effectively blocking viral DNA synthesis.[2][7]
Preclinical and Clinical Data Summary
This compound has demonstrated significant efficacy in both preclinical animal models and human clinical trials, showing a marked reduction in viral shedding, lesion recurrence, and associated pain.
Preclinical Efficacy
This compound has shown superior efficacy compared to standard-of-care antivirals in various animal models of HSV infection.
Table 1: Summary of Preclinical Efficacy of this compound in Animal Models
| Animal Model | HSV Strain | Key Findings | Reference |
| Mouse (lethal challenge) | HSV-1 & HSV-2 | ED₅₀ of 0.5 mg/kg for this compound vs. 16-22 mg/kg for acyclovir/valacyclovir. | [2] |
| Mouse (ocular herpes) | HSV-1 | This compound (50 mg/kg) halved the rate of viral reactivation after heat stress compared to vehicle (32% vs. 63%). | [4] |
| Mouse (cutaneous disease) | HSV-2 | This compound (15 or 60 mg/kg) led to continuous improvement of disease score and low mortality (10%), while valacyclovir showed a temporary decrease followed by relapse and high mortality. | [2] |
| Guinea Pig (genital herpes) | HSV-2 | This compound (20 mg/kg) effectively reduced lesion scores, even with delayed treatment initiation. | [2] |
| Mouse (encephalitis) | HSV-1 & HSV-2 | This compound (0.3 to 30 mg/kg) significantly reduced mortality, even against acyclovir-resistant strains, when treatment was delayed for 72 hours. | [5][9][10] |
Clinical Efficacy
Clinical trials have consistently demonstrated this compound's potent suppression of HSV-2 in humans.
Table 2: Phase 2 Clinical Trial of this compound vs. Placebo for Genital HSV-2
| Treatment Group | Viral Shedding Rate (%) | Relative Risk of Shedding (vs. Placebo) | Days with Genital Lesions (%) | Relative Risk of Lesions (vs. Placebo) | Reference |
| Placebo | 16.6% | - | - | - | [3] |
| This compound (5mg) | 18.2% | - | - | - | [3] |
| This compound (25mg) | 9.3% | - | - | - | [3] |
| This compound (75mg) | 2.1% | 0.13 | - | 0.13 | [3] |
| This compound (400mg weekly) | 5.3% | - | - | - | [3] |
Table 3: Phase 2 Crossover Clinical Trial of this compound vs. Valacyclovir for Genital HSV-2
| Parameter | This compound (100 mg daily) | Valacyclovir (500 mg daily) | Relative Risk (this compound vs. Valacyclovir) | Reference |
| Viral Shedding Rate (%) | 2.4% | 5.3% | 0.42 | [3][11] |
| Days with Genital Lesions (%) | 1.9% | 3.9% | 0.40 | [1][3] |
| Days with Pain (%) | 4.0% | 6.7% | - | [3] |
A Phase 3 trial (PRIOH-1) in immunocompromised patients with refractory HSV infections demonstrated that this compound was superior to standard-of-care in lesion healing.[12]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound's effect on HSV latency and reactivation.
Protocol 1: In Vitro HSV Latency and Reactivation in Primary Neuronal Cultures
This protocol is adapted from established methods for creating in vitro HSV latency models.[6][13][14]
1. Materials
-
Superior Cervical Ganglia (SCG) from embryonic day 21 rats.[13]
-
Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin).[6]
-
Nerve Growth Factor (NGF).[14]
-
Anti-mitotic agents (e.g., 5-fluoro-2'-deoxyuridine and uridine) to eliminate non-neuronal cells.[13]
-
Acyclovir (ACV).[13]
-
HSV-1 or HSV-2 strain of interest.
-
Reactivation stimulus (e.g., LY294002, a PI3-kinase inhibitor, or NGF deprivation).[6][14]
2. Procedure
-
Neuron Isolation and Culture:
-
Dissect SCG from E21 rat embryos.[13]
-
Dissociate the ganglia into single cells using enzymatic digestion (e.g., trypsin, collagenase).
-
Plate dissociated neurons onto coated culture dishes (e.g., poly-L-ornithine and laminin).
-
Culture the neurons in neuronal culture medium containing NGF.
-
Treat the cultures with anti-mitotic agents for approximately one week to obtain a pure neuronal culture.[13]
-
-
Establishment of Latency:
-
On day 6 in vitro, add acyclovir (e.g., 100 µM) to the culture medium.[6]
-
On day 7, infect the neurons with HSV at a desired multiplicity of infection (MOI).
-
Maintain the infected cultures in the presence of acyclovir and NGF for 7 days to allow for the establishment of latency.[13]
-
After 7 days, remove the acyclovir-containing medium and replace it with fresh medium containing NGF.
-
-
Induction of Reactivation:
-
To induce reactivation, either deprive the neurons of NGF by replacing the medium with NGF-free medium or add a chemical stimulus like LY294002 (10-20 µM).[6][14]
-
Monitor the cultures for signs of viral reactivation, such as the appearance of cytopathic effects or the expression of viral proteins (e.g., by immunofluorescence).
-
Collect culture supernatants at various time points post-induction to titrate infectious virus.
-
Protocol 2: Mouse Model of Ocular HSV-1 Latency and Heat Stress-Induced Reactivation
This protocol is based on studies investigating HSV reactivation in murine models.[4][15]
1. Materials
-
HSV-1 strain (e.g., McKrae).
-
Anesthetic (e.g., ketamine/xylazine cocktail).
-
Corneal scarification needle.
-
Heat source (e.g., heat lamp or controlled environmental chamber).
-
Sterile swabs for ocular sample collection.
-
This compound and vehicle control.
2. Procedure
-
Ocular Infection and Establishment of Latency:
-
Anesthetize the mice.
-
Gently scarify the corneal surface of one eye.
-
Apply a suspension of HSV-1 to the scarified cornea.
-
Allow the mice to recover. The acute infection will resolve, and latency will be established in the trigeminal ganglia over approximately 30 days.[17]
-
-
Heat Stress-Induced Reactivation:
-
At 30 days post-infection, subject the latently infected mice to hyperthermia. This can be achieved by placing them in a heated environment (e.g., 43°C for a defined period).[18]
-
-
This compound Treatment and Sample Collection:
-
Analysis:
-
Quantify the amount of HSV-1 DNA in the ocular swabs and trigeminal ganglia using quantitative PCR (qPCR).
-
Determine the presence of infectious virus in the trigeminal ganglia by plaque assay on a permissive cell line (e.g., Vero cells).
-
Protocol 3: Quantification of HSV DNA from Swabs by Real-Time PCR
This protocol provides a general framework for the quantification of viral load.[19][20][21]
1. Materials
-
Genital or ocular swabs collected from study participants or animal models.
-
DNA extraction kit.
-
Primers and probe specific for a conserved region of the HSV genome (e.g., glycoprotein B).
-
Real-time PCR master mix.
-
Real-time PCR instrument.
-
Plasmid DNA standard containing the target HSV sequence for quantification.
2. Procedure
-
DNA Extraction:
-
Place the swab in a lysis buffer and vortex.
-
Extract total DNA from the sample using a commercial DNA extraction kit according to the manufacturer's instructions.
-
-
Real-Time PCR:
-
Prepare a reaction mix containing the real-time PCR master mix, forward and reverse primers, a fluorescently labeled probe, and the extracted DNA.
-
Prepare a standard curve using serial dilutions of the plasmid DNA standard.
-
Perform the real-time PCR using a thermal cycler with the following general conditions: an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Generate a standard curve by plotting the cycle threshold (Ct) values against the logarithm of the known copy numbers of the plasmid standards.
-
Determine the HSV DNA copy number in the clinical or animal samples by interpolating their Ct values on the standard curve.
-
Express the viral load as copies per swab or copies per milliliter.
-
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of this compound's inhibition of the HSV helicase-primase complex.
Caption: Experimental workflow for studying this compound in a mouse model.
Caption: Crossover design of a clinical trial comparing this compound and Valacyclovir.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Experimental herpes drug this compound more effective than standard treatment | Fred Hutchinson Cancer Center [fredhutch.org]
- 4. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. Using Primary SCG Neuron Cultures to Study Molecular Determinants of HSV-1 Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of herpesvirus helicase-primase inhibition by this compound and amenamevir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of this compound and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of this compound and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of this compound Compared With Valacyclovir on Genital HSV-2 Shedding in Patients With Frequent Recurrences: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. contagionlive.com [contagionlive.com]
- 13. A Primary Neuron Culture System for the Study of Herpes Simplex Virus Latency and Reactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HSV Latency In Vitro | Springer Nature Experiments [experiments.springernature.com]
- 15. Rapid in vivo reactivation of herpes simplex virus in latently infected murine ganglionic neurons after transient hyperthermia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Rabbit and Mouse Models of HSV-1 Latency, Reactivation, and Recurrent Eye Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vivo Reactivation of Latent Herpes Simplex Virus 1 in Mice Can Occur in the Brain before Occurring in the Trigeminal Ganglion - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Heat shock-induced reactivation of herpes simplex virus type 1 in latently infected mouse trigeminal ganglion cells in dissociated culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Development and evaluation of the quantitative real-time PCR assay in detection and typing of herpes simplex virus in swab specimens from patients with genital herpes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Diagnosis of Herpes Simplex Virus: Laboratory and Point-of-Care Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: HSV Resistance to Pritelivir In Vitro
Welcome to the technical support center for researchers investigating in vitro mechanisms of Herpes Simplex Virus (HSV) resistance to Pritelivir. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to support your research in this area.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a helicase-primase inhibitor. It targets the HSV helicase-primase complex, which is essential for unwinding the viral DNA and synthesizing short RNA primers needed for DNA replication.[1][2][3][4][5] This complex is composed of three viral proteins: UL5 (helicase), UL52 (primase), and UL8 (an accessory protein).[1][6][7] By inhibiting this complex, this compound effectively blocks viral DNA synthesis.[3][5]
Q2: How does HSV develop resistance to this compound in vitro?
A2: In vitro resistance to this compound primarily arises from mutations in the viral genes encoding the helicase (UL5) and primase (UL52) subunits of the helicase-primase complex.[1][3][8][9] These mutations are typically single amino acid substitutions that likely alter the binding of this compound to its target, thereby reducing its inhibitory effect.[1][3]
Q3: Are this compound-resistant HSV strains cross-resistant to other antivirals like acyclovir?
A3: No, this compound-resistant HSV strains are generally not cross-resistant to acyclovir or other nucleoside analogs.[1][3][4] This is because they have different mechanisms of action. Acyclovir targets the viral DNA polymerase, while this compound targets the helicase-primase complex.[1][3] Therefore, mutations conferring resistance to this compound do not affect the activity of acyclovir, and vice-versa.[1][3]
Q4: What is the typical frequency of this compound resistance development in vitro?
A4: The frequency of this compound-resistant HSV mutants has been reported to be in the range of 0.5 to 4.5 x 10⁻⁶ in vitro among plaque-purified virus.[1][3] This is at least an order of magnitude lower than the reported frequency of resistance to acyclovir (10⁻³–10⁻⁴).[1][3]
Q5: My in vitro selection for this compound-resistant HSV is not yielding resistant virus. What could be the issue?
A5: There are several potential reasons for this:
-
Insufficient number of passages: Selection of resistant mutants is a gradual process that may require multiple passages in the presence of the drug.
-
Inappropriate drug concentration: The starting concentration of this compound should be high enough to exert selective pressure but not so high as to completely inhibit viral replication. It is recommended to start with a sub-inhibitory concentration and gradually increase it with each passage.
-
Low initial viral diversity: If the starting viral population has very low genetic diversity, the probability of a pre-existing resistant mutant is lower.
-
Cell line issues: Ensure the cell line used for selection is highly permissive to HSV replication and is healthy.
Troubleshooting Guides
Problem: High variability in Plaque Reduction Assay (PRA) results for this compound.
-
Possible Cause 1: Inconsistent viral inoculum.
-
Solution: Ensure that the viral stock is properly tittered and that the same multiplicity of infection (MOI) is used for each experiment. Thoroughly mix the viral dilution before adding it to the cell monolayers.
-
-
Possible Cause 2: Uneven cell monolayers.
-
Solution: Seed cells evenly and ensure they form a confluent monolayer before infection. Inconsistent cell density can affect plaque formation.
-
-
Possible Cause 3: Inaccurate drug dilutions.
-
Solution: Prepare fresh serial dilutions of this compound for each assay. Use calibrated pipettes and ensure thorough mixing at each dilution step.
-
-
Possible Cause 4: Issues with the overlay medium.
-
Solution: The viscosity of the overlay medium (e.g., methylcellulose) is critical for plaque localization. Ensure it is prepared correctly and is at the proper temperature when added to the cells.
-
Problem: Difficulty confirming the role of a specific mutation in this compound resistance.
-
Possible Cause: Presence of other background mutations.
-
Solution: After identifying a potential resistance mutation through sequencing, it is crucial to confirm its role using marker transfer. This involves introducing the specific mutation into a wild-type viral background and then testing the resulting recombinant virus for its susceptibility to this compound. This confirms that the single mutation is responsible for the resistant phenotype.
-
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound against wild-type and resistant HSV strains. EC50 is the effective concentration of the drug that inhibits 50% of viral replication.
Table 1: In Vitro Activity of this compound against Wild-Type HSV
| Virus | Cell Line | EC50 (µM) | Reference |
| HSV-1 | Vero | 0.026 | [2] |
| HSV-2 | Vero | 0.029 | [2] |
| HSV-1 SC16 cl-2 | Vero | 0.01 | [5] |
Table 2: this compound Resistance in HSV-1 Mutants with UL5 and UL52 Mutations
| Virus Strain | Mutation(s) | Fold Resistance (approx.) | Reference |
| HSV-1 Mutant | UL52: A899T | ~40 | [10] |
| HSV-1 Mutant | UL5: N342K, G352R, M355T, K356N/Q/T | 5 to >5000 | [10] |
| HSV-1 cl-2-r1-Rec | Not specified | >8000 | [3] |
Experimental Protocols
Protocol 1: In Vitro Selection of this compound-Resistant HSV by Serial Passage
This protocol describes the method for selecting for this compound-resistant HSV mutants in cell culture.
Materials:
-
Permissive cell line (e.g., Vero cells)
-
Wild-type HSV-1 or HSV-2 strain
-
This compound
-
Cell culture medium and supplements
-
6-well plates
Procedure:
-
Seed a 6-well plate with Vero cells and grow to 90-95% confluency.
-
Infect the cells with wild-type HSV at a low multiplicity of infection (MOI) of 0.01.
-
After a 1-hour adsorption period, remove the inoculum and add culture medium containing a starting concentration of this compound. A good starting point is a concentration close to the EC50 value.
-
Incubate the plate at 37°C in a 5% CO2 incubator until a cytopathic effect (CPE) of 75-100% is observed.
-
Harvest the virus by freeze-thawing the cells and supernatant. This is Passage 1.
-
Use the harvested virus to infect a fresh monolayer of cells.
-
For each subsequent passage, gradually increase the concentration of this compound in the culture medium (e.g., a 2-fold increase).
-
Periodically, after several passages (e.g., every 5 passages), titrate the viral harvest and perform a Plaque Reduction Assay (see Protocol 2) to determine the EC50 for this compound.
-
Once a significant increase in the EC50 is observed, indicating the emergence of a resistant population, plaque purify the resistant virus to obtain clonal isolates.
-
Expand the plaque-purified resistant virus stocks for genotypic and further phenotypic characterization.
Protocol 2: Plaque Reduction Assay (PRA) for this compound Susceptibility Testing
This protocol details the standard method for determining the in vitro susceptibility of HSV to this compound.
Materials:
-
Permissive cell line (e.g., Vero cells)
-
HSV stock (wild-type or potentially resistant)
-
This compound
-
Cell culture medium and supplements
-
24-well plates
-
Overlay medium (e.g., 1.2% methylcellulose in culture medium)
-
Crystal violet staining solution (0.5% crystal violet in 20% ethanol)
Procedure:
-
Seed 24-well plates with Vero cells and grow to confluency.
-
Prepare serial dilutions of the virus stock to be tested.
-
Infect the cell monolayers with a dilution of the virus that will produce 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the inoculum.
-
Add 1 mL of overlay medium containing serial dilutions of this compound to triplicate wells for each concentration. Include a "no drug" control.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, or until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the "no drug" control.
-
Determine the EC50 value, which is the concentration of this compound that reduces the number of plaques by 50%.
Visualizations
Caption: Workflow for in vitro selection of this compound-resistant HSV.
Caption: Mechanism of this compound inhibition of HSV replication.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. Methods for the Manipulation of Herpesvirus Genome and the Application to Marek’s Disease Virus Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Herpes Simplex Virus-1 DNA Primase: A Remarkably Inaccurate Yet Selective Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Herpes Simplex Virus Type 1 Helicase-Primase: DNA Binding and Consequent Protein Oligomerization and Primase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. Characterization of Herpes Simplex Viruses Selected in Culture for Resistance to Penciclovir or Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. is.muni.cz [is.muni.cz]
Pritelivir Technical Support Center: Overcoming Solubility and Stability Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming common solubility and stability issues encountered when working with Pritelivir in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as AIC316 or BAY 57-1293) is a potent antiviral drug candidate that inhibits the helicase-primase complex of the herpes simplex virus (HSV).[1][2][3] This complex is essential for viral DNA replication.[1][3] Unlike many existing HSV treatments that target the viral DNA polymerase, this compound's distinct mechanism of action makes it effective against strains that have developed resistance to other antiviral drugs.[2][3]
Q2: What are the main challenges when working with this compound in the lab?
The primary challenges are its poor solubility and potential for instability under certain conditions. This compound is a lipophilic compound with low aqueous solubility, which can complicate the preparation of stock solutions and experimental media.[4] Additionally, its stability can be affected by factors such as pH and temperature.[5]
Q3: Which form of this compound should I use: the free base or a salt form?
The choice depends on your experimental needs. The free base has been noted for higher stability in certain formulations, such as those containing PEG 400.[4] However, salt forms like this compound mesylate have been developed to improve solubility and dissolution profiles for oral administration.[4][6] For many in vitro experiments, starting with a salt form may provide better solubility in aqueous buffers.[4]
Q4: How should I store this compound powder and stock solutions?
This compound powder should be stored at -20°C for long-term stability (up to 3 years).[7] Stock solutions in a solvent like DMSO can be stored at -80°C for up to one year.[7] It is advisable to aliquot stock solutions to prevent repeated freeze-thaw cycles.[7]
Troubleshooting Guide
| Issue Encountered | Possible Cause | Recommended Solution |
| This compound precipitates out of solution during experiment. | - The concentration exceeds its solubility in the final medium.- The pH of the medium is not optimal for this compound solubility. | - Lower the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO) in the final medium, ensuring it is compatible with your experimental system.- Adjust the pH of your buffer. This compound's solubility is pH-dependent.[4][8] |
| Inconsistent experimental results. | - Degradation of this compound in the stock solution or experimental medium.- Inaccurate concentration of the stock solution due to incomplete dissolution. | - Prepare fresh stock solutions regularly.- Protect solutions from light and store at the recommended temperature.- Ensure complete dissolution of this compound powder when preparing stock solutions; sonication may be helpful.[9] |
| Low bioavailability in animal studies. | - Poor absorption due to low solubility in the formulation. | - Consider using a formulation with solubility enhancers like PEG300 and Tween 80.[9][10]- Micronization of the this compound salt form can improve its dissolution rate.[4] |
Data Presentation: Solubility and Stability
This compound Solubility Data
| Solvent/Vehicle | Form | Concentration | Notes |
| DMSO | Free Base | 21.67 mg/mL (53.84 mM)[9] | Sonication is recommended for dissolution.[9] |
| DMSO | Free Base | 80 mg/mL (198.76 mM)[7] | Use fresh, non-moisture-absorbing DMSO.[7] |
| Water | Free Base | < 1 mg/mL (Insoluble or slightly soluble)[9] | |
| Ethanol | Free Base | < 1 mg/mL (Insoluble or slightly soluble)[9] | |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | Free Base | 2 mg/mL (4.97 mM)[9] | Sonication is recommended.[9] |
| pH 3.5 Buffer | Free Base | 0.1 mg/mL[4] | |
| pH 7.0 Buffer | Free Base | 0.1 mg/mL[4] | |
| pH 7.4 Buffer | Free Base | 0.0115 mg/mL[4] | |
| Water | Mesylate Salt | 1.2 mg/mL[4] | |
| pH 3.5 Buffer | Mesylate Salt | 1.3 mg/mL[4] | |
| pH 4.5 Buffer | Mesylate Salt | 0.4 mg/mL[4] | |
| pH 5.5 Buffer | Mesylate Salt | 0.2 mg/mL[4] |
This compound Stability Profile
| Condition | Observation | Recommendation |
| Acidic pH | This compound is unstable under acidic conditions.[5] | Avoid prolonged exposure to acidic environments during sample preparation and analysis. |
| Forced Degradation (with PEG 400) | The free base form showed higher stability compared to the mesylate salt.[4] | For semi-solid formulations, the free base may be preferable. |
| Stock Solution in DMSO (-20°C) | Stable for at least 4 weeks.[5] | Store stock solutions at -20°C or -80°C for longer-term stability. |
| Working Standard Solutions (4°C) | Stable for at least 1 week.[5] | Prepare fresh working solutions weekly. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for use in various in vitro and in vivo experiments.
Materials:
-
This compound (free base or salt form)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, sonicate the tube for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification
Objective: To quantify the concentration of this compound in experimental samples. This protocol is based on a validated HPLC-UV method.[5]
Materials:
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., Waters Symmetry C18, 100 x 2.1 mm, 3.5 µm)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade)
-
This compound standard
-
Internal standard (e.g., Phenacetin)
-
Sample extraction solvent (e.g., Methanol)
Chromatographic Conditions:
-
Mobile Phase: 50% Methanol in deionized water (v/v)
-
Flow Rate: 0.25 mL/min (isocratic elution)
-
Detection Wavelength: 254 nm
-
Column Temperature: Ambient (22-25°C)
Procedure:
-
Sample Preparation:
-
For liquid samples, perform a protein precipitation step by adding a sufficient volume of cold methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant containing this compound to a clean tube for analysis.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound in the mobile phase at known concentrations.
-
If using an internal standard, add it to each standard and sample at a fixed concentration.
-
-
HPLC Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Record the peak areas for this compound and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the concentration of the standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vitro studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Different solid forms for optimizing route of administration of the herpes drug this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of HPLC-ultraviolet method for quantitative determination of this compound in human placental perfusion medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | DNA/RNA Synthesis | HSV | TargetMol [targetmol.com]
- 10. This compound | helicase primase inhibitor | CAS 348086-71-5 | antiviral effects against herpes simplex virus (HSV)| AIC-316; BAY-57-1293; AIC316; BAY571293 | InvivoChem [invivochem.com]
Pritelivir Preclinical Off-Target Effects: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the potential off-target effects of Pritelivir observed in preclinical studies. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does this relate to its selectivity?
A1: this compound is a first-in-class antiviral drug that functions as a helicase-primase inhibitor.[1][2][3] It specifically targets the herpes simplex virus (HSV) helicase-primase complex, which is essential for viral DNA replication.[1][2][3] This complex is comprised of the viral proteins UL5 (helicase), UL52 (primase), and UL8 (cofactor). By inhibiting this complex, this compound prevents the unwinding of the viral DNA, thereby halting replication.[4] The high degree of selectivity of this compound for the viral helicase-primase complex over human helicases contributes to its favorable safety profile in preclinical studies.[4][5]
Q2: Have any off-target effects of this compound been identified in preclinical studies?
A2: The primary off-target activity identified for this compound in preclinical in vitro studies is the inhibition of human carbonic anhydrases (CAs).[4][6] This is a known class effect for compounds containing an aromatic primary sulfonamide moiety, which is present in the structure of this compound.[4][6] However, it is important to note that clinical trials have not revealed any adverse effects attributable to the inhibition of CA isoforms.[5]
Q3: What quantitative data is available on the inhibition of carbonic anhydrases by this compound?
A3: Preclinical studies have characterized the inhibitory activity of this compound against various human carbonic anhydrase isoforms. The following table summarizes the available quantitative data.
| Target | Assay Type | Value Type | Value |
| Carbonic Anhydrase Isoforms | CO2 Hydration Assay | Ki | 12.8 - 474.0 nM |
| Carbonic Anhydrase Isoform II | Esterase Assay | IC50 | 2 - 5 µM |
Data sourced from a 2022 publication in the Journal of Medicinal Chemistry.[4]
Q4: Was this compound evaluated for other potential off-target effects in preclinical safety studies?
A4: Yes, this compound underwent a battery of standard preclinical safety assessments. These studies demonstrated a lack of cytotoxicity across a panel of different human cell types, including those from the liver, heart muscle, kidney, as well as macrophages, monocytes, T lymphocytes, fibroblasts, and neuronal cells.[4][5] Furthermore, in vitro genotoxicity assays, including a bacterial reversion assay and a mammalian cell chromosome aberration assay, showed that this compound is non-genotoxic.[4]
Q5: How can I assess potential off-target effects of this compound in my own experimental setup?
A5: A general workflow for assessing off-target effects involves a tiered approach, starting with broad screening and moving to more specific functional assays. A proposed experimental workflow is outlined in the diagram below. It is recommended to include appropriate positive and negative controls in all assays.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected cytotoxicity observed in cell-based assays. | 1. High concentration of this compound used. 2. Cell line specific sensitivity. 3. Assay interference. | 1. Perform a dose-response curve to determine the CC50 in your specific cell line. Preclinical data suggests low cytotoxicity, so verify the concentration of your stock solution. 2. Test this compound in a different cell line to see if the effect is reproducible. 3. Rule out assay interference by using an alternative method to measure cell viability (e.g., trypan blue exclusion vs. MTT assay). |
| Data suggests inhibition of a non-carbonic anhydrase off-target. | 1. Novel off-target interaction. 2. Non-specific inhibition at high concentrations. | 1. Confirm the finding with a secondary, orthogonal assay. 2. Determine the IC50 for the off-target interaction and compare it to the on-target potency (anti-HSV activity). A large window between on-target and off-target activity suggests a lower risk of in vivo relevance. |
| Difficulty reproducing published carbonic anhydrase inhibition data. | 1. Different assay conditions. 2. Purity of the this compound sample. | 1. The published Ki values were determined using a CO2 hydration assay, which is considered more physiological than esterase-based assays.[4] Ensure your assay conditions, including enzyme and substrate concentrations, are appropriate. 2. Verify the purity and integrity of your this compound compound using analytical methods such as HPLC and mass spectrometry. |
Experimental Protocols
General Protocol for In Vitro Cytotoxicity Assay (MTT-based)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period that is relevant to your experimental endpoint (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the CC50 value.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biospace.com [biospace.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Pritelivir Treatment Optimization in Resistant HSV-1: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Pritelivir treatment strategies against resistant Herpes Simplex Virus 1 (HSV-1) models. It includes troubleshooting guidance for common experimental challenges, frequently asked questions, detailed experimental protocols, and quantitative data summaries to facilitate experimental design and interpretation.
Troubleshooting and FAQs
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound and resistant HSV-1.
| Question ID | Question | Answer |
| TS-01 | My HSV-1 isolate shows a high IC50 value for a standard antiviral like acyclovir. How do I confirm it's resistant before starting my this compound experiment? | An elevated half-maximal inhibitory concentration (IC50) is a strong indicator of resistance. An IC50 of ≥2 µg/mL for acyclovir is a widely accepted breakpoint for in vitro resistance in HSV.[1] For definitive confirmation, it is recommended to perform both phenotypic (e.g., plaque reduction assay) and genotypic (gene sequencing of thymidine kinase and DNA polymerase) analyses.[1] |
| TS-02 | I'm observing incomplete lesion resolution in my animal model despite this compound treatment. What could be the cause? | Incomplete lesion resolution can be due to several factors. In a Phase 2 study with immunocompromised patients, reasons included extensive lesions at baseline and the development of resistance.[2] It is crucial to confirm the this compound susceptibility of the viral strain post-treatment. Additionally, consider that higher doses and longer treatment durations may be necessary for resistant strains.[3][4] |
| TS-03 | My in vitro assay shows a lower than expected efficacy for this compound against a known resistant strain. What should I check? | First, verify the passage number of your viral stock, as repeated passaging can alter viral characteristics. Ensure the accuracy of your drug concentration and the health of your cell monolayer. Cell culture conditions, such as the type of medium, can influence assay results. It is also important to rule out contamination of your cell or viral cultures. |
| TS-04 | How do I differentiate between a pre-existing subpopulation of resistant virus and treatment-emergent resistance in my model? | This requires sequencing the viral population before and after treatment. Deep sequencing can identify low-frequency mutations present in the initial viral stock. If these mutations are enriched after this compound treatment, it suggests the selection of a pre-existing resistant subpopulation. The appearance of novel resistance-associated mutations in the post-treatment sample would indicate treatment-emergent resistance. |
| FAQ-01 | What is the mechanism of action of this compound and how does it differ from acyclovir? | This compound is a helicase-primase inhibitor that directly targets the HSV helicase-primase complex, which is essential for unwinding viral DNA and initiating its replication.[5] This mechanism is distinct from nucleoside analogues like acyclovir, which target the viral DNA polymerase and require activation by the viral thymidine kinase.[5] This difference in mechanism allows this compound to be active against strains resistant to acyclovir.[5] |
| FAQ-02 | What are the known genetic determinants of this compound resistance in HSV-1? | Resistance to this compound is primarily associated with mutations in the genes encoding the helicase (UL5) and the primase (UL52) subunits of the helicase-primase complex.[4][6] |
| FAQ-03 | Is there evidence of cross-resistance between this compound and other helicase-primase inhibitors? | Different helicase-primase inhibitors may interact with the enzyme complex in distinct ways. For example, a single mutation in the UL52 primase (A899T) can confer resistance to one inhibitor (BAY 57-1293, this compound) but not to another structurally distinct inhibitor.[6] This suggests that cross-resistance is not guaranteed and depends on the specific mutations. |
| FAQ-04 | Can combination therapy with other antivirals prevent the emergence of this compound resistance? | Studies suggest that combining this compound with a DNA polymerase inhibitor like acyclovir or foscarnet may be an effective strategy to suppress the evolution of drug resistance in HSV-1. |
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key quantitative data from studies on this compound treatment, with a focus on resistant HSV-1 models.
Table 1: Efficacy of this compound in a Murine Model of this compound-Resistant HSV-1 Infection
| Treatment Group | Daily Dose (mg/kg) | Treatment Duration (days) | Outcome | Reference |
| This compound | 15 | 4 | No significant effect on viral replication or lesion development. | [3] |
| This compound | 15 | 8 | No improvement over 4-day treatment. | [3] |
| This compound | 60 | 4 | Delayed lesion development by 1 day, but lesions progressed after treatment cessation. | [3] |
| This compound | 60 | 8 | Effective in treating mice infected with an approximately 30-fold this compound-resistant HSV-1 strain. | [3][4] |
Table 2: Efficacy of this compound in a Murine Model of Acyclovir-Resistant HSV-1 Infection
| Treatment Group | Daily Dose (mg/kg) | Treatment Duration (days) | Outcome | Reference |
| This compound | 1 | 7 (twice daily) | Increased survival. | [7][8] |
| This compound | 3 | 7 (twice daily) | Increased survival. | [7][8] |
Table 3: Clinical Trial Data for this compound in Immunocompromised Patients with Refractory HSV Infections (PRIOH-1 Phase 3 Trial)
| Treatment Duration | Patient Population | Primary Endpoint | Key Finding | Reference |
| Up to 28 days | Immunocompromised patients with refractory HSV infections | Lesion Healing | This compound showed statistically significant superiority in lesion healing compared to standard of care (p=0.0047). | [9][10] |
| Up to 42 days | Immunocompromised patients with refractory HSV infections | Lesion Healing | Efficacy of this compound further improved (p<0.0001). | [9][10] |
Dosage in the PRIOH-1 trial was a 400 mg loading dose on day 1, followed by 100 mg daily.[9][10]
Experimental Protocols & Methodologies
This section provides detailed protocols for key experiments relevant to the study of this compound and resistant HSV-1.
Protocol 1: Phenotypic Resistance Testing using Plaque Reduction Assay
This assay determines the concentration of an antiviral drug required to inhibit the formation of viral plaques in a cell culture.
Materials:
-
Permissive cell line (e.g., Vero cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
HSV-1 stock (wild-type or resistant strain)
-
This compound stock solution of known concentration
-
Overlay medium (e.g., medium with methylcellulose or other viscous agent)
-
Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed the wells of the culture plates with Vero cells and allow them to grow to a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the HSV-1 stock to obtain a concentration that produces a countable number of plaques (typically 50-100 plaques per well).
-
Infection: Remove the growth medium from the cell monolayers and infect them with the diluted virus. Allow the virus to adsorb for 1 hour at 37°C.
-
Drug Application: Prepare serial dilutions of this compound in the overlay medium. After the adsorption period, remove the viral inoculum and add the overlay medium containing the different concentrations of this compound to the wells. Include a "no drug" control.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.
-
Staining: Remove the overlay medium and fix the cells (e.g., with 10% formalin). Stain the cells with crystal violet solution and then gently wash with water.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each drug concentration relative to the "no drug" control. Determine the IC50 value, which is the concentration of the drug that inhibits 50% of plaque formation.
Protocol 2: Genotypic Resistance Testing by Sanger Sequencing of UL5 and UL52
This method is used to identify mutations in the helicase and primase genes that may confer resistance to this compound.
Materials:
-
Viral DNA extracted from HSV-1 isolate
-
Primers specific for the UL5 and UL52 genes of HSV-1
-
Taq polymerase and other PCR reagents
-
PCR thermocycler
-
DNA purification kit
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
DNA Extraction: Isolate viral DNA from the HSV-1 stock or clinical specimen.
-
PCR Amplification: Amplify the entire coding regions or specific sub-regions of the UL5 and UL52 genes using the designed primers and standard PCR protocols.
-
PCR Product Purification: Purify the PCR products to remove primers and other reactants.
-
Sanger Sequencing: Perform Sanger sequencing of the purified PCR products using the same or nested primers.
-
Sequence Analysis: Assemble the sequencing reads and align them to a wild-type HSV-1 reference sequence (e.g., from GenBank). Identify any nucleotide changes that result in amino acid substitutions, insertions, or deletions. Compare these mutations to known resistance-associated mutations for this compound.
Protocol 3: Quantification of HSV-1 Viral Load in Animal Tissues by qPCR
This protocol allows for the quantification of viral DNA in tissue samples from animal models.
Materials:
-
Tissue samples from the animal model (e.g., skin, brainstem)
-
DNA extraction kit suitable for tissues
-
Primers and probe specific for a conserved region of the HSV-1 genome
-
qPCR master mix
-
Real-time PCR instrument
-
Plasmid DNA standard with a known copy number of the target HSV-1 gene
Procedure:
-
Tissue Homogenization: Homogenize the collected tissue samples in a suitable buffer.
-
DNA Extraction: Extract total DNA from the homogenized tissues using a commercial kit, following the manufacturer's instructions.
-
Standard Curve Preparation: Prepare a serial dilution of the plasmid DNA standard to create a standard curve for absolute quantification.
-
qPCR Reaction Setup: Set up the qPCR reactions in a 96-well plate, including the DNA samples, standards, and no-template controls. Each reaction should contain the qPCR master mix, primers, probe, and template DNA.
-
qPCR Run: Run the qPCR plate on a real-time PCR instrument using an appropriate cycling protocol.
-
Data Analysis: Generate a standard curve by plotting the Cq values of the standards against the logarithm of their known copy numbers. Use the standard curve to determine the copy number of HSV-1 DNA in the experimental samples. The results can be expressed as viral copies per microgram of total DNA or per milligram of tissue.
Visualizations
This compound's Mechanism of Action in the HSV-1 Replication Cycle
Caption: Mechanism of this compound action on the HSV-1 replication cycle.
Experimental Workflow for Assessing this compound Efficacy in a Resistant HSV-1 Animal Model
Caption: Workflow for in vivo evaluation of this compound efficacy.
Troubleshooting Logic for Unexpected In Vitro this compound Resistance
Caption: Decision tree for troubleshooting in vitro this compound resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Pharmacokinetics-pharmacodynamics of the helicase-primase inhibitor this compound following treatment of wild-type or this compound-resistant virus infection in a murine herpes simplex virus 1 infection model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HSV Acyclovir Drug Resistance by Sanger Sequencing [testguide.labmed.uw.edu]
- 6. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of this compound and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aicuris Announces this compound Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 10. eatg.org [eatg.org]
Addressing adverse events of Pritelivir observed in toxicology studies
Wuppertal, Germany - This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on addressing adverse events associated with the investigational antiviral agent, Pritelivir. This compound, a first-in-class helicase-primase inhibitor, has shown promise in the treatment of herpes simplex virus (HSV) infections. However, toxicology studies have revealed specific adverse events that require careful consideration and monitoring during preclinical and clinical research.
This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. It aims to directly address potential issues encountered during experimentation, with a focus on dermatological, hematological, and reproductive toxicology findings.
Frequently Asked Questions (FAQs)
Q1: What are the most significant adverse events observed in toxicology studies of this compound?
A1: Preclinical toxicology studies in non-human primates (cynomolgus monkeys) revealed dermatological and hematological abnormalities at high doses. These included dry skin, crusty skin lesions, and alopecia, as well as unspecified hematological findings.[1] These observations led to a temporary clinical hold by the U.S. Food and Drug Administration (FDA).[2] It is important to note that a subsequent chronic toxicity study in monkeys did not show similar findings, and the clinical hold was lifted.[3] Additionally, in rat studies, effects on male fertility have been noted at high dose levels.
Q2: What is the proposed mechanism behind this compound's adverse events?
A2: this compound is a primary sulfonamide, a class of compounds known to inhibit carbonic anhydrases (CAs).[3] This off-target effect is considered a potential contributor to the observed toxicities. Inhibition of CAs can disrupt ion transport and pH balance in various tissues, potentially leading to the types of skin and blood-related adverse events seen in the toxicology studies.
Q3: At what dose levels were these adverse events observed?
A3: The dermatological and hematological findings in monkeys were observed at daily doses ranging from 75 mg/kg to 1000 mg/kg.[1] These doses are significantly higher than the therapeutic doses being explored in human clinical trials.
Troubleshooting Guides
Dermatological Adverse Events
Problem: You are observing skin abnormalities (e.g., dryness, lesions, hair loss) in your animal models during a this compound study.
Troubleshooting Steps:
-
Dose-Response Assessment: Determine if the incidence and severity of the skin findings are dose-dependent. A clear dose-response relationship can help establish a No-Observed-Adverse-Effect-Level (NOAEL).
-
Clinical Pathology: Correlate the skin findings with clinical pathology parameters. Look for signs of dehydration or electrolyte imbalances that could be secondary to carbonic anhydrase inhibition.
-
Histopathology: Conduct a thorough histopathological examination of the skin lesions. This will help characterize the nature of the inflammation and cellular changes, providing clues to the underlying mechanism.
-
Mechanism-Based Investigation: Consider investigating the role of carbonic anhydrase inhibition in the skin. This could involve measuring the pH of the skin surface or assessing the expression of different CA isoforms in skin tissue.
Hematological Adverse Events
Problem: You are observing unexpected changes in hematological parameters (e.g., red blood cell counts, white blood cell counts, platelet counts) in your animal models.
Troubleshooting Steps:
-
Comprehensive Blood Analysis: Perform a complete blood count (CBC) with differential and a reticulocyte count to characterize the nature of the hematological changes (e.g., anemia, leukopenia, thrombocytopenia).
-
Bone Marrow Examination: If significant hematological abnormalities are observed, a bone marrow aspirate and biopsy should be considered to assess hematopoiesis.
-
Evaluate for Hemolysis: Include markers of hemolysis (e.g., bilirubin, lactate dehydrogenase) in your clinical chemistry panel to rule out drug-induced hemolytic anemia.
-
Investigate Off-Target Effects: Given the potential for carbonic anhydrase inhibition to affect red blood cell function and survival, consider experiments to assess the direct effects of this compound on erythrocytes.
Reproductive Toxicology (Male Fertility)
Problem: Your study is designed to assess the impact of this compound on male reproductive function, and you need to know which parameters to evaluate.
Troubleshooting Steps:
-
Sperm Analysis: The cornerstone of male fertility assessment is a comprehensive sperm analysis, including sperm count, motility, and morphology.
-
Histopathology of Reproductive Organs: Detailed histopathological examination of the testes and epididymides is crucial to identify any drug-related changes to the seminiferous tubules, interstitial cells, or sperm maturation process.
-
Hormone Level Analysis: Measurement of serum testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) can provide insights into the potential effects on the hypothalamic-pituitary-gonadal axis.
-
Fertility Studies: Mating studies with untreated females are the ultimate functional assessment of male fertility. Key endpoints include the fertility index (number of pregnant females) and litter size.
Quantitative Data from Toxicology Studies
Due to the proprietary nature of preclinical toxicology data, specific quantitative results from the pivotal this compound studies are not publicly available. The following tables provide a template of the types of data that would be collected in such studies, with illustrative examples based on general toxicology principles.
Table 1: Illustrative Hematological Parameters in a Chronic Non-Human Primate Toxicology Study
| Parameter | Control Group (Vehicle) | Low Dose this compound | Mid Dose this compound | High Dose this compound |
| Red Blood Cell Count (10^6/µL) | 5.0 - 6.5 | 4.8 - 6.3 | 4.5 - 6.0 | 4.0 - 5.5 |
| Hemoglobin (g/dL) | 12.0 - 15.0 | 11.5 - 14.5 | 11.0 - 14.0 | 10.0 - 13.0 |
| Hematocrit (%) | 38 - 48 | 36 - 46 | 34 - 44 | 30 - 40* |
| White Blood Cell Count (10^3/µL) | 5.0 - 12.0 | 4.8 - 11.8 | 4.5 - 11.5 | 4.2 - 11.0 |
| Platelet Count (10^3/µL) | 150 - 400 | 145 - 390 | 140 - 380 | 130 - 370 |
*Illustrative dose-dependent decrease.
Table 2: Illustrative Dermatological Findings in a Chronic Non-Human Primate Toxicology Study
| Finding | Control Group (Vehicle) | Low Dose this compound | Mid Dose this compound | High Dose this compound |
| Incidence of Dry Skin | 0/10 | 1/10 | 3/10 | 7/10 |
| Severity of Dry Skin (Mean Score) | 0 | 0.1 | 0.5 | 1.2 |
| Incidence of Crusty Lesions | 0/10 | 0/10 | 1/10 | 4/10 |
| Severity of Crusty Lesions (Mean Score) | 0 | 0 | 0.2 | 0.8 |
| Incidence of Alopecia | 0/10 | 0/10 | 0/10 | 2/10 |
| Severity of Alopecia (Mean Score) | 0 | 0 | 0 | 0.3 |
Severity scores are typically graded on a scale (e.g., 0 = none, 1 = minimal, 2 = mild, 3 = moderate, 4 = marked).
Table 3: Illustrative Male Reproductive Parameters in a Rat Fertility Study
| Parameter | Control Group (Vehicle) | Low Dose this compound | Mid Dose this compound | High Dose this compound |
| Fertility Index (%) | 95 | 93 | 90 | 75 |
| Sperm Count (10^6/testis) | 250 - 350 | 240 - 340 | 220 - 320 | 180 - 280 |
| Sperm Motility (%) | 85 - 95 | 82 - 92 | 78 - 88 | 65 - 75 |
| Normal Sperm Morphology (%) | 90 - 98 | 88 - 96 | 85 - 93 | 80 - 88 |
| Mean Litter Size | 10 - 14 | 10 - 13 | 9 - 12 | 7 - 10* |
*Illustrative dose-dependent adverse effect.
Experimental Protocols
Detailed experimental protocols for toxicology studies are highly specific to the compound and the testing facility. However, they generally follow established international guidelines.
Chronic Toxicology Study in Non-Human Primates (General Protocol)
This type of study is designed to assess the safety of a test article following repeated administration for an extended period.
-
Test System: Cynomolgus monkeys are a commonly used non-rodent species due to their physiological similarity to humans.
-
Group Size: Typically consists of a control group and at least three dose groups with an equal number of male and female animals in each group.
-
Dosing: The test article is administered daily via the intended clinical route (e.g., oral gavage) for a predetermined duration (e.g., 39 weeks).
-
Observations: Include daily clinical observations, weekly body weight and food consumption measurements, and regular ophthalmoscopic examinations.
-
Clinical Pathology: Blood and urine samples are collected at multiple time points for hematology, clinical chemistry, and urinalysis.
-
Toxicokinetics: Blood samples are collected to determine the plasma concentration of the test article and its metabolites.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and a comprehensive set of tissues is collected for microscopic examination.
Male Fertility and Early Embryonic Development Study in Rats (General Protocol)
This study is designed to evaluate the effects of a test article on male reproductive function and early embryonic development.
-
Test System: Wistar or Sprague-Dawley rats are commonly used.
-
Group Size: A control group and at least three dose groups with a sufficient number of male and female animals to ensure meaningful statistical analysis.
-
Dosing: Males are typically dosed for a period before mating (to cover the cycle of spermatogenesis), during mating, and until sacrifice. Females are dosed for a period before mating and through the early stages of gestation.
-
Mating: One male is paired with one or two females. Mating is confirmed by the presence of a vaginal plug or sperm in a vaginal smear.
-
Endpoints:
-
Male: Fertility index, sperm analysis (count, motility, morphology), and histopathology of reproductive organs.
-
Female: Estrous cyclicity, fertility index, number of corpora lutea, number of implantation sites, and pre- and post-implantation loss.
-
Offspring: Litter size and viability at birth.
-
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows relevant to the toxicology of this compound.
Caption: Proposed pathway for sulfonamide-induced skin adverse events.
References
Managing hematologic and dermal findings in animal studies with Pritelivir
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing and interpreting hematologic and dermal findings in animal studies with Pritelivir.
Frequently Asked Questions (FAQs)
Q1: What are the reported hematologic and dermal findings in animal studies with this compound?
A1: In a 39-week chronic toxicity study in monkeys, hematologic and dermal findings were observed. The dermal findings included dry skin, crusty skin lesions, and alopecia. The primary hematologic finding was anemia, which was accompanied by an increase in the percentage of reticulocytes in most of the affected animals.[1] It is important to note that these findings were observed in a single long-term study and were not replicated in a subsequent chronic toxicity study in monkeys.[2][3] This led to the lifting of a temporary clinical hold that had been placed by the FDA.[2][3]
Q2: Was a clear dose-response relationship established for these findings?
A2: Publicly available literature does not specify the exact dose at which these findings occurred or detail a definitive dose-response relationship. The findings were noted in a long-term (39-week) study, suggesting that duration of exposure may be a contributing factor.
Q3: What is the proposed mechanism for these hematologic and dermal findings?
A3: The exact mechanism for the observed hematologic and dermal findings in the initial monkey study is not yet understood.[1] One potential area of investigation is this compound's off-target activity as a carbonic anhydrase (CA) inhibitor.[2] this compound, being a primary sulfonamide, has been shown to inhibit several human carbonic anhydrase isoforms in vitro.[2] While clinical trials in humans have not reported adverse effects related to CA inhibition, this remains a plausible area of investigation for toxicities observed in preclinical animal models.[4]
Q4: Have these findings been observed in other animal species?
A4: The available literature primarily discusses these specific findings in the context of a chronic toxicity study in monkeys. Information on similar findings in other species such as rodents is not prominently reported in the reviewed sources.
Troubleshooting Guides
Issue: Unexpected Hematologic Changes Observed in an Animal Study
If you observe unexpected hematologic changes, such as anemia, in your animal studies with this compound, consider the following troubleshooting steps:
-
Confirm the Finding:
-
Repeat the complete blood count (CBC) to verify the initial results.
-
Include a reticulocyte count to assess the bone marrow's response to the anemia. An elevated reticulocyte count would be consistent with the findings in the initial monkey study.[1]
-
Perform a peripheral blood smear to evaluate red blood cell morphology.
-
-
Review Study Protocol and Dosing:
-
Verify the dosing regimen, including the dose level, frequency, and duration of administration.
-
Assess if the findings are dose-dependent by comparing with lower dose groups and control animals.
-
Consider the duration of your study in the context of the 39-week study where the findings were initially reported.
-
-
Investigate Potential Mechanisms:
-
Given this compound's known in vitro inhibition of carbonic anhydrases, consider assessing parameters related to CA inhibition if feasible in your model. This could include blood gas analysis to check for metabolic acidosis, although this is a speculative line of inquiry based on the known off-target activity.
-
Rule out other potential causes of anemia that are unrelated to the test article, such as underlying health issues in the study animals or procedural-related blood loss.
-
-
Consult Historical Control Data:
-
Compare the observed hematologic parameters with historical control data for the specific species and strain of animal being used. This will help to determine if the findings are within the range of normal biological variability.
-
Issue: Unexpected Dermal Findings Observed in an Animal Study
Should you encounter dermal findings like dry skin, lesions, or hair loss in your animal studies, follow these steps:
-
Characterize the Lesions:
-
Document the nature, location, and severity of the dermal findings. Use a standardized scoring system for skin lesions if available.
-
Take high-quality photographs to document the progression of the findings over time.
-
Consider performing skin biopsies for histopathological examination to understand the underlying cellular changes.
-
-
Assess for Systemic Involvement:
-
Evaluate if the dermal findings are associated with any systemic signs of toxicity, such as changes in body weight, food consumption, or clinical signs of distress.
-
-
Review Environmental and Husbandry Conditions:
-
Ensure that environmental factors such as humidity and temperature are within the optimal range for the species, as these can influence skin condition.
-
Review animal husbandry procedures to rule out any potential irritants or other contributing factors.
-
-
Correlate with Exposure Levels:
-
If pharmacokinetic data is available, try to correlate the dermal findings with the plasma exposure levels of this compound.
-
Data Presentation
Table 1: Summary of Hematologic and Dermal Findings in a Chronic Monkey Toxicity Study
| Finding Category | Specific Observation | Study Details | Publicly Available Quantitative Data |
| Hematologic | Anemia | 39-week chronic toxicity study in monkeys. | Decrease in hemoglobin. Specific values not publicly available. |
| Reticulocytosis | Observed in most anemic animals. | Increase in the percentage of reticulocytes. Specific values not publicly available. | |
| Dermal | Dry Skin | 39-week chronic toxicity study in monkeys. | Not applicable. |
| Crusty Skin Lesions | 39-week chronic toxicity study in monkeys. | Not applicable. | |
| Alopecia | 39-week chronic toxicity study in monkeys. | Not applicable. |
Note: It is critical to recognize that these findings were not replicated in a subsequent chronic toxicity study in monkeys.[2][3]
Table 2: this compound Oral Bioavailability and Half-Life in Different Species
| Species | Oral Bioavailability (%) | Elimination Half-Life (hours) |
| Rat | 65 | 5-10 |
| Dog | 83 | 22-39 |
| Monkey | 63 | 30 |
| Human | 73 | 60-70 |
Experimental Protocols
Representative Protocol: Chronic Oral Toxicity Study in Cynomolgus Monkeys
This protocol is a representative example based on standard practices for non-clinical toxicology studies and is intended for informational purposes.
-
Test System:
-
Species: Cynomolgus monkey (Macaca fascicularis)
-
Age: Young adult
-
Sex: Equal numbers of males and females
-
Health Status: Certified healthy and acclimated to the laboratory environment.
-
-
Study Design:
-
Groups: Control (vehicle only), Low-dose, Mid-dose, High-dose.
-
Animals per group: Typically 3-5 per sex.
-
Route of Administration: Oral (e.g., gavage).
-
Dosing Frequency: Once daily.
-
Study Duration: Up to 39 weeks.
-
-
Assessments:
-
Clinical Observations: Daily checks for general health, and more detailed examinations weekly.
-
Body Weight and Food Consumption: Measured weekly.
-
Ophthalmology: Examinations performed pre-study and at termination.
-
Electrocardiography (ECG): Performed pre-study and at specified intervals during the study.
-
Hematology: Blood samples collected pre-study and at regular intervals (e.g., monthly). Parameters include:
-
Hemoglobin, Hematocrit, Red Blood Cell (RBC) count, RBC indices (MCV, MCH, MCHC), White Blood Cell (WBC) count (total and differential), Platelet count, Reticulocyte count.
-
-
Clinical Chemistry: Serum samples collected at the same time points as hematology.
-
Urinalysis: Collected at regular intervals.
-
Dermal Observations: Detailed examination of the skin and fur for any abnormalities, with any findings documented and scored.
-
-
Terminal Procedures:
-
At the end of the study, animals are euthanized.
-
A full necropsy is performed, including organ weight measurements.
-
A comprehensive set of tissues is collected and preserved for histopathological examination.
-
Visualizations
Caption: Hypothetical pathway for this compound's off-target effects.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aicuris Announces this compound Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 4. Aicuris Presents Positive Phase 2 Results for this compound and Favorable Phase 1 Safety Data for AIC468 at ID Week 2025 - Aicuris [aicuris.com]
Validation & Comparative
Pritelivir vs. Acyclovir: A Comparative Analysis of Efficacy in HSV-1 and HSV-2 Infections
A new class of antiviral, Pritelivir, demonstrates potent efficacy against Herpes Simplex Virus (HSV) infections, including strains resistant to the long-standing standard-of-care, acyclovir. This guide provides a detailed comparison of the two drugs, summarizing key experimental data for researchers, scientists, and drug development professionals.
This compound, a first-in-class helicase-primase inhibitor, presents a novel mechanism of action that directly targets the viral replication machinery, offering a significant advantage in treating infections caused by both HSV-1 and HSV-2. This contrasts with acyclovir, a nucleoside analog that has been the cornerstone of HSV therapy for decades. Clinical and preclinical studies have highlighted this compound's potential, particularly in challenging patient populations such as immunocompromised individuals with acyclovir-resistant infections.
At a Glance: Key Efficacy Data
The following tables summarize the key quantitative data from preclinical and clinical studies comparing the efficacy of this compound and acyclovir/valacyclovir (a prodrug of acyclovir).
Preclinical Efficacy in a Murine Model of HSV Infection
| Parameter | HSV-1 (Acyclovir-Sensitive) | HSV-1 (Acyclovir-Resistant) | HSV-2 (Acyclovir-Sensitive) | HSV-2 (Acyclovir-Resistant) |
| This compound (ED₅₀) | 0.5 mg/kg | Effective at 1-3 mg/kg | 0.5 mg/kg | Effective at 1-3 mg/kg |
| Acyclovir/Valacyclovir (ED₅₀) | 22/17 mg/kg | Ineffective | 16/14 mg/kg | Ineffective |
| This compound (Survival Rate at 10-30 mg/kg) | Significant reduction in mortality (p<0.001) | Significant increase in survival (p<0.005) | Effective at doses >0.3 mg/kg (p<0.005) | Significantly improved survival (p<0.0001) |
| Acyclovir (Survival Rate at 50 mg/kg) | 87% (p<0.0001) | Not effective | Not specified | Not specified |
ED₅₀: Effective dose required to protect 50% of animals from mortality.[1][2]
Clinical Efficacy in Genital HSV-2 Infection (this compound vs. Valacyclovir)
| Parameter | This compound (100 mg daily) | Valacyclovir (500 mg daily) | Relative Risk (RR) / p-value |
| Viral Shedding (% of swabs with HSV detected) | 2.4% | 5.3% | RR: 0.42 (p=0.01)[3] |
| Genital Lesions (% of days) | 1.9% | 3.9% | RR: 0.40 (p=0.04) |
| Pain (% of days) | 4.0% | 6.7% | Not specified |
Clinical Efficacy in Acyclovir-Resistant Mucocutaneous HSV Infections in Immunocompromised Patients (this compound vs. Standard of Care)
| Parameter | This compound | Standard of Care (SoC)* | p-value |
| Complete Lesion Healing (up to 28 days) | Statistically Superior | - | p=0.0047[4][5][6] |
| Complete Lesion Healing (up to 42 days) | Statistically Superior | - | p<0.0001[4][5][6] |
| Healing Rate in Acyclovir-Refractory Patients (Phase 2) | 83% (19/23 patients) | Not Applicable | Not Applicable |
*Standard of Care included investigator's choice of foscarnet, cidofovir, compounded topical cidofovir, or imiquimod.[4][5][6]
Mechanisms of Action: A Tale of Two Targets
The fundamental difference in the efficacy of this compound and acyclovir lies in their distinct molecular targets within the HSV replication cycle.
Acyclovir, a guanosine analog, requires a multi-step activation process initiated by the viral thymidine kinase (TK). Once converted to its triphosphate form, it acts as a competitive inhibitor of the viral DNA polymerase, leading to chain termination and halting viral DNA synthesis. This dependence on viral TK is a key factor in the development of resistance, as mutations in the TK gene can prevent the activation of acyclovir.
This compound, on the other hand, belongs to a novel class of helicase-primase inhibitors. It directly binds to the viral helicase-primase complex, which is responsible for unwinding the viral DNA and synthesizing RNA primers for DNA replication. By inhibiting this complex, this compound effectively blocks viral DNA synthesis at a step independent of the viral DNA polymerase and does not require activation by viral enzymes. This distinct mechanism allows this compound to be active against HSV strains that are resistant to acyclovir.[7]
Caption: Mechanisms of action for acyclovir and this compound.
Experimental Protocols
Preclinical Murine Model of HSV Encephalitis
-
Objective: To evaluate the efficacy of this compound and acyclovir against lethal HSV-1 and HSV-2 infections in mice.
-
Animal Model: Mice were lethally infected intranasally with either acyclovir-sensitive (E-377 for HSV-1, MS for HSV-2) or acyclovir-resistant (11360 for HSV-1, 12247 for HSV-2) strains of HSV.
-
Treatment: Treatment was initiated 72 hours post-infection to mimic a clinical scenario. This compound (0.3 to 30 mg/kg) and acyclovir (50 mg/kg) were administered orally twice daily for 7 days.
-
Primary Endpoint: Survival rate over a 3-week period.
-
Statistical Analysis: Survival curves were analyzed, and p-values were calculated to determine statistical significance.[8]
Phase 2 Clinical Trial: this compound vs. Valacyclovir for Genital HSV-2
-
Objective: To compare the efficacy of this compound with valacyclovir for the suppression of genital HSV-2 infection in patients with frequent recurrences.
-
Study Design: A randomized, double-blind, crossover clinical trial. 91 adults with 4 to 9 annual genital HSV-2 recurrences were enrolled.
-
Intervention: Participants received daily oral doses of 100 mg of this compound and 500 mg of valacyclovir, each for a 28-day period, separated by a 28-day washout period. The order of treatment was randomized.
-
Data Collection: Participants collected genital swabs four times daily for HSV DNA detection by polymerase chain reaction (PCR) assays.
-
Primary Endpoint: The percentage of swabs with HSV-2 DNA detected.
-
Secondary Endpoints: Frequency of genital lesions and pain.
-
Statistical Analysis: Within-participant comparisons of viral shedding, lesion days, and pain days were performed.[9]
Caption: Workflow of the Phase 2 crossover clinical trial.
PRIOH-1 Phase 3 Clinical Trial: this compound in Immunocompromised Patients
-
Objective: To assess the efficacy and safety of this compound for the treatment of acyclovir-resistant mucocutaneous HSV infections in immunocompromised subjects.
-
Study Design: A randomized, open-label, multi-center, comparative trial (PRIOH-1). The trial enrolled 158 immunocompromised patients.
-
Intervention: In the randomized portion, 102 patients with acyclovir-resistant or refractory HSV infections received either oral this compound (400 mg loading dose, then 100 mg daily) or investigator's choice of standard of care (foscarnet, cidofovir, etc.) for up to 28 days, with a possible extension to 42 days.
-
Primary Endpoint: The percentage of patients with complete healing of all mucocutaneous lesions within 28 days.
-
Statistical Analysis: The primary endpoint was a superiority comparison between the this compound and standard-of-care arms.[4][5][6][10][11]
Conclusion
This compound demonstrates superior efficacy compared to acyclovir and its prodrug valacyclovir in both preclinical models and clinical trials, particularly in the context of acyclovir-resistant HSV infections. Its novel mechanism of action, targeting the viral helicase-primase complex, circumvents the common resistance pathways that affect nucleoside analogs. The robust clinical data, especially from the PRIOH-1 trial, underscores the potential of this compound as a pivotal new treatment option for immunocompromised patients with limited therapeutic alternatives. For individuals with recurrent genital herpes, this compound has shown a greater ability to suppress viral shedding and reduce clinical symptoms compared to valacyclovir. These findings position this compound as a significant advancement in the management of HSV-1 and HSV-2 infections.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One moment, please... [eatg.org]
- 5. Aicuris Announces this compound Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 6. contagionlive.com [contagionlive.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Efficacy of this compound and Acyclovir in the Treatment of Herpes Simplex Virus Infections in a Mouse Model of Herpes Simplex Encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound Compared With Valacyclovir on Genital HSV-2 Shedding in Patients With Frequent Recurrences: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Trial on Efficacy and Safety of this compound Tablets for Treatment of Acyclovir-resistant Mucocutaneous HSV (Herpes Simplex Virus) Infections in Immunocompromised Subjects [ctv.veeva.com]
Pritelivir Demonstrates Superior Suppression of Genital HSV-2 Shedding Compared to Valacyclovir
For Immediate Release
Wuppertal, Germany and Redmond, WA – Researchers and drug development professionals now have access to a detailed comparative analysis of pritelivir and valacyclovir, two antiviral medications for the suppression of genital herpes simplex virus type 2 (HSV-2). A pivotal phase 2 clinical trial reveals that this compound, a novel helicase-primase inhibitor, is significantly more effective than the standard-of-care treatment, valacyclovir, in reducing genital HSV-2 shedding.[1][2][3] This guide provides an in-depth look at the experimental data, methodologies, and mechanisms of action of these two drugs.
Executive Summary of Comparative Efficacy
A head-to-head clinical trial demonstrated that daily oral administration of 100 mg this compound resulted in a lower percentage of swabs with HSV-2 DNA detected compared to 500 mg of valacyclovir.[1][4][5] Specifically, HSV shedding was detected in 2.4% of swabs from participants during this compound treatment, in contrast to 5.3% during valacyclovir treatment.[1][4][5] Furthermore, the occurrence of genital lesions was lower with this compound, being present on 1.9% of days compared to 3.9% of days with valacyclovir.[1][4][5]
Quantitative Data Comparison
The following tables summarize the key quantitative outcomes from the comparative clinical trial.
Table 1: Genital HSV-2 Shedding and Lesion Data
| Parameter | This compound (100 mg daily) | Valacyclovir (500 mg daily) | Relative Risk (RR) | P-value |
| Percentage of Swabs with HSV-2 DNA | 2.4% (173 of 7276) | 5.3% (392 of 7453) | 0.42 | .01 |
| Percentage of Days with Genital Lesions | 1.9% | 3.9% | 0.40 | .04 |
| Mean Quantity of HSV in Positive Swabs (log10 copies/mL) | 3.2 | 3.7 | - | .83 |
| Frequency of Shedding Episodes (per person-month) | 1.3 | 1.6 | 0.80 | .29 |
Data sourced from a phase 2, randomized, double-blind, crossover clinical trial.[1][4][6]
Table 2: Adverse Events
| This compound | Valacyclovir | |
| Percentage of Participants with Treatment-Emergent Adverse Events | 62.3% | 69.2% |
No significant differences in treatment-emergent adverse events were observed between the two treatments.[7]
Experimental Protocols
The pivotal comparative data is derived from a phase 2, randomized, double-blind, crossover clinical trial conducted at four US clinical research centers between October 2012 and July 2013.[1][4][6]
Study Design: Ninety-one healthy adults with a history of 4 to 9 annual genital HSV-2 recurrences were randomized to one of two treatment sequences.[1][4] Participants received either 100 mg of this compound daily for 28 days followed by 500 mg of valacyclovir daily for 28 days, or the reverse sequence.[4][5] A 28-day washout period separated the two treatment phases.[4][5]
Data Collection: Throughout each 28-day treatment period, participants self-collected genital swabs four times daily.[4][6][7] These swabs were subsequently analyzed for the presence and quantity of HSV-2 DNA using a polymerase chain reaction (PCR) assay.[4][7]
Endpoints: The primary endpoint was the within-participant comparison of the percentage of swabs positive for HSV-2 DNA during treatment with this compound versus valacyclovir.[4][6] Secondary endpoints included the frequency of genital lesions, the quantity of HSV in positive swabs, and the frequency of shedding episodes.[4][6]
Mechanisms of Action
This compound and valacyclovir inhibit HSV replication through distinct mechanisms, which are visualized in the diagrams below.
Valacyclovir is a prodrug of acyclovir and acts as a nucleoside analog.[8][9][10] Its mechanism involves a three-step phosphorylation process, initiated by the viral thymidine kinase, to its active triphosphate form, which then inhibits the viral DNA polymerase.[9][10][11]
Caption: Valacyclovir's conversion to active acyclovir triphosphate.
This compound, in contrast, is a member of a novel class of direct-acting antiviral drugs known as helicase-primase inhibitors.[12] It directly targets the viral helicase-primase complex, which is essential for the unwinding of viral DNA and the initiation of DNA replication.[12][13][14] This mechanism does not require activation by viral enzymes.[15][16]
Caption: this compound's direct inhibition of the viral helicase-primase complex.
Experimental Workflow
The following diagram illustrates the workflow of the comparative clinical trial.
Caption: Crossover design of the this compound and valacyclovir clinical trial.
Conclusion
The available data from this phase 2 clinical trial strongly suggests that this compound is more effective than valacyclovir in suppressing genital HSV-2 shedding and reducing the frequency of genital lesions.[1][5] The distinct mechanism of action of this compound, targeting the viral helicase-primase complex, offers a promising alternative to nucleoside analogs like valacyclovir.[7][12] Further research, including longer-term efficacy and safety studies, is warranted to fully establish the clinical utility of this compound in the management of genital herpes.[1][4]
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. contagionlive.com [contagionlive.com]
- 3. Experimental herpes drug this compound more effective than standard treatment | Fred Hutchinson Cancer Center [fredhutch.org]
- 4. Effect of this compound Compared With ... | Article | H1 Connect [archive.connect.h1.co]
- 5. Study: this compound Shows Promise for Suppressing Genital Herpes | Consultant360 [consultant360.com]
- 6. Effect of this compound Compared With Valacyclovir on Genital HSV-2 Shedding in Patients With Frequent Recurrences: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AiCuris Release: Pharma Announces Publication Of Phase 2 Clinical Trial Results Of Investigational Anti-Herpes Simplex Virus Agent this compound In JAMA - BioSpace [biospace.com]
- 8. How valacyclovir works: Mechanism of action explained [medicalnewstoday.com]
- 9. What is the mechanism of Valacyclovir Hydrochloride? [synapse.patsnap.com]
- 10. Valaciclovir - Wikipedia [en.wikipedia.org]
- 11. go.drugbank.com [go.drugbank.com]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. What is this compound used for? [synapse.patsnap.com]
- 14. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vax-before-travel.com [vax-before-travel.com]
- 16. Aicuris Announces this compound Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
Pritelivir Demonstrates Superior Efficacy Against Acyclovir-Resistant Herpes Simplex Virus Strains
Pritelivir, a first-in-class antiviral agent, has shown significant promise in treating infections caused by acyclovir-resistant (ACV-R) strains of the Herpes Simplex Virus (HSV). Its novel mechanism of action, targeting the viral helicase-primase complex, allows it to overcome the common resistance pathways that render traditional nucleoside analogues like acyclovir ineffective. Preclinical and clinical data consistently highlight its potential as a crucial therapeutic alternative for immunocompromised patients who are most at risk from refractory HSV infections.
This compound's distinct mode of action is central to its efficacy against resistant strains. Unlike acyclovir, which requires activation by the viral thymidine kinase (TK) and targets the viral DNA polymerase, this compound directly inhibits the helicase-primase complex (encoded by UL5, UL8, and UL52 genes).[1][2] This complex is essential for unwinding the viral DNA, a critical step for replication.[2] Consequently, mutations in the viral TK or DNA polymerase genes, the primary causes of acyclovir resistance, do not impact this compound's antiviral activity.[2][3]
Recent pivotal clinical trials have substantiated the preclinical evidence. The registrational Phase 3 PRIOH-1 trial (NCT03073967) evaluated the efficacy and safety of this compound in immunocompromised patients with ACV-R mucocutaneous HSV infections. The trial met its primary endpoint, demonstrating a statistically significant superiority in lesion healing for patients treated with this compound compared to the standard of care (investigator's choice of foscarnet, cidofovir, or imiquimod).[4][5][6] The superiority in healing was observed within 28 days of treatment (p=0.0047) and was even more pronounced in patients receiving treatment for up to 42 days (p<0.0001).[4][6]
Comparative Efficacy Data
The following tables summarize key quantitative data from preclinical and clinical studies, comparing the efficacy of this compound and acyclovir against both acyclovir-sensitive and acyclovir-resistant HSV strains.
Table 1: In Vivo Efficacy of this compound vs. Acyclovir in Murine Models of HSV Infection
| Parameter | HSV Strain | Animal Model | This compound Dosage | Acyclovir Dosage | Outcome | Reference |
| Survival Rate | ACV-R HSV-1 (Strain 11360) | Lethal Infection Mouse Model | 1 and 3 mg/kg (twice daily) | - | Increased survival (P < 0.005) | [7][8][9] |
| Survival Rate | ACV-R HSV-2 (Strain 12247) | Lethal Infection Mouse Model | 1-3 mg/kg (twice daily) | - | Significantly improved survival (P < 0.0001) | [7][8][9] |
| Mortality Reduction | ACV-S HSV-1 (Strain E-377) | Lethal Infection Mouse Model | 0.3 to 30 mg/kg (twice daily) | - | Reduced mortality (P < 0.001) | [7][8][9] |
| Mortality Reduction | ACV-S HSV-2 (Strain MS) | Lethal Infection Mouse Model | >0.3 mg/kg (twice daily) | 50 mg/kg | This compound at 10 and 30 mg/kg resulted in no mortality, comparable or better than acyclovir. | [2][3] |
Table 2: Clinical Efficacy of this compound in Immunocompromised Patients with ACV-R HSV Infections (PRIOH-1 Trial)
| Primary Endpoint | Treatment Group | Comparator Group | p-value | Reference |
| Superiority in Lesion Healing (up to 28 days) | Oral this compound | Investigator's Choice (Foscarnet, Cidofovir, etc.) | 0.0047 | [4][5][6] |
| Superiority in Lesion Healing (up to 42 days) | Oral this compound | Investigator's Choice (Foscarnet, Cidofovir, etc.) | <0.0001 | [4][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the presented data.
Murine Model of Herpes Simplex Encephalitis
-
Objective: To evaluate the in vivo efficacy of this compound and acyclovir against lethal infections with ACV-sensitive and ACV-R HSV-1 and HSV-2 strains.
-
Animal Model: Mice were lethally infected intranasally with specific HSV strains (e.g., ACV-R HSV-1 strain 11360, ACV-R HSV-2 strain 12247).
-
Treatment Protocol: Treatment was initiated 72 hours post-infection to mimic a clinical scenario where treatment begins after symptoms appear.[3][7][8] Drugs were administered orally twice daily for 7 consecutive days.[7][8][9] this compound was tested at dosages ranging from 0.3 to 30 mg/kg, while acyclovir was used at 50 mg/kg.[2][3]
-
Primary Endpoint: The primary outcome measured was the mortality rate within 21 days post-infection.[9]
-
Statistical Analysis: Survival curves were analyzed to determine statistically significant differences between treatment groups and the vehicle-treated control group.
Caption: Workflow for the murine lethal infection model.
PRIOH-1 Phase 3 Clinical Trial
-
Objective: To assess the efficacy and safety of oral this compound for the treatment of ACV-R mucocutaneous HSV infections in immunocompromised subjects.
-
Study Design: A randomized, open-label, multi-center, comparative trial.[10][11]
-
Participants: Immunocompromised subjects with mucocutaneous HSV infections clinically determined to be resistant to acyclovir.[10]
-
Treatment Arms:
-
This compound Arm: Oral this compound administered at 100 mg once daily, following a 400 mg loading dose on the first day.[11]
-
Comparator Arm (Investigator's Choice): Standard of care treatments, which could include intravenous foscarnet, intravenous cidofovir, topical cidofovir, or topical imiquimod.[10][11]
-
-
Treatment Duration: Until all mucocutaneous lesions healed or up to 28 days, with a possible extension to a maximum of 42 days depending on clinical progress.[10]
-
Primary Endpoint: The proportion of subjects with complete healing of all mucocutaneous HSV lesions within 28 days.[11]
Mechanism of Action: A Tale of Two Targets
The fundamental difference in the mechanism of action between this compound and acyclovir is the key to this compound's success against resistant strains. The following diagram illustrates these distinct viral replication pathways and drug targets.
Caption: Mechanisms of action for this compound and Acyclovir.
Conclusion
This compound represents a significant advancement in the treatment of HSV infections, particularly for challenging cases involving acyclovir resistance in immunocompromised individuals. Its novel mechanism of action, targeting the viral helicase-primase complex, provides a much-needed alternative to conventional therapies. The robust preclinical data, confirmed by the positive outcomes of the Phase 3 PRIOH-1 trial, establish this compound as a superior therapeutic option for this vulnerable patient population. With its potent antiviral activity and distinct resistance profile, this compound is poised to change the treatment paradigm for refractory HSV infections.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aicuris Announces this compound Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 5. trial.medpath.com [trial.medpath.com]
- 6. eatg.org [eatg.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy of this compound and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. clinrol.com [clinrol.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
A Head-to-Head Comparison of Pritelivir and Foscarnet for Refractory Herpes Simplex Virus Infections
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to standard antiviral therapies for Herpes Simplex Virus (HSV) presents a significant clinical challenge, particularly in immunocompromised patient populations. For decades, foscarnet has been a cornerstone of treatment for acyclovir-resistant HSV, despite its considerable toxicity profile and the need for intravenous administration. Pritelivir, a first-in-class helicase-primase inhibitor, has recently emerged as a promising oral alternative. This guide provides an objective, data-driven comparison of this compound and foscarnet for the treatment of refractory HSV infections, focusing on mechanism of action, clinical efficacy, safety, and resistance profiles, supported by data from key clinical trials.
Mechanism of Action: A Tale of Two Targets
This compound and foscarnet disrupt HSV replication through distinct mechanisms, which underlies their utility in treating resistant infections.
This compound: As a helicase-primase inhibitor, this compound targets the viral helicase-primase complex, which is essential for unwinding the viral DNA and synthesizing RNA primers for DNA replication.[1][2][3] By inhibiting this complex, this compound directly halts viral DNA synthesis.[4][5] A key advantage of this mechanism is that this compound does not require activation by viral enzymes, such as thymidine kinase, making it effective against strains resistant to nucleoside analogues like acyclovir.[1][4][6]
Foscarnet: Foscarnet is an organic analogue of inorganic pyrophosphate.[7][8][9] It selectively inhibits the pyrophosphate binding site on the viral DNA polymerase, preventing the cleavage of pyrophosphate from deoxynucleotide triphosphates and thereby halting the elongation of the viral DNA chain.[8][10] Like this compound, foscarnet does not require activation by viral kinases, rendering it active against acyclovir-resistant HSV strains that are typically deficient in thymidine kinase.[7][11]
Head-to-Head Clinical Performance
Direct comparative data for this compound and foscarnet comes from recent clinical trials in immunocompromised patients with acyclovir-resistant mucocutaneous HSV infections.
Efficacy in Refractory HSV
The registrational Phase 3 PRIOH-1 trial demonstrated the superiority of oral this compound over standard of care (which included investigator's choice of foscarnet, cidofovir, or imiquimod) in immunocompromised patients with refractory HSV infections.[1][4] The primary endpoint was the proportion of patients with completely healed lesions within 28 days.[4] this compound showed a statistically significant superiority in lesion healing compared to standard-of-care treatments (p=0.0047).[2][4]
A preceding Phase 2 trial presented at IDWeek 2025 provided a direct comparison between this compound and foscarnet.[12][13]
| Efficacy Outcome | This compound | Foscarnet | Trial/Data Source |
| Complete Lesion Healing (within 28 days) | 93.3% (14/15 patients) | 57.1% (4/7 patients) | Phase 2 (IDWeek 2025)[12] |
| Statistically Superior Lesion Healing vs. SoC | p=0.0047 (up to 28 days) | - | PRIOH-1 Phase 3[4][14] |
| Statistically Superior Lesion Healing vs. SoC | p<0.0001 (up to 42 days) | - | PRIOH-1 Phase 3[4][14] |
| Full Resolution of Lesions | 83% (19/23 patients) | - | Phase 2 Case Series[15] |
| Healing in Acyclovir-Resistant HSV | All patients showed marked clearing | - | Uncontrolled Trial[16] |
*Standard of Care (SoC) in the PRIOH-1 trial was investigator's choice, including foscarnet, cidofovir, or imiquimod.[4]
Safety and Tolerability
A significant differentiator between this compound and foscarnet is their safety and tolerability profiles. Foscarnet is associated with substantial toxicities, most notably nephrotoxicity and electrolyte disturbances, often requiring hospitalization for administration and monitoring.[16][17][18] In contrast, clinical trials have shown this compound to be well-tolerated with a favorable safety profile.[4][15][19]
| Safety Outcome | This compound | Foscarnet | Trial/Data Source |
| Drug-Related Adverse Events | 8.7% (2/23 patients) | 71.4% (5/7 patients) | Phase 2 (IDWeek 2025)[12] |
| Discontinuation due to Adverse Events | 0% | 42.9% | Phase 2 (IDWeek 2025)[13] |
| Common Adverse Events | Generally well-tolerated[15][19] | Nephrotoxicity, electrolyte disturbances (hypocalcemia, hypomagnesemia), nausea, fever, headache, seizures[17][18][20][21] | Multiple Sources |
| Administration Route | Oral (once daily)[15] | Intravenous infusion (multiple times daily)[16][17] | Product Information |
Experimental Protocols
PRIOH-1 Phase 3 Registrational Trial (NCT03073967)
This was a randomized, open-label, multicenter, comparative trial designed to assess the efficacy and safety of this compound versus investigator's choice of standard of care (SoC) in immunocompromised subjects with acyclovir-resistant mucocutaneous HSV infections.[3][4]
-
Patient Population: Immunocompromised adults with acyclovir-resistant (or refractory) mucocutaneous HSV infections.[4][10]
-
Intervention Arm (this compound): Patients received a 400 mg oral loading dose of this compound on day one, followed by 100 mg once daily.[1][3]
-
Comparator Arm (SoC): Investigator's choice of foscarnet (40 mg/kg every 8 hours or 60 mg/kg every 12 hours, adjusted for renal impairment), intravenous cidofovir, topical cidofovir, or topical imiquimod.[3][4]
-
Primary Endpoint: The proportion of participants with complete healing of all mucocutaneous HSV lesions within 28 days of treatment initiation.[4] Lesion healing was assessed by visual inspection, including endoscopy where necessary.[10]
-
Treatment Duration: Treatment was continued until all lesions were healed or for a maximum of 28 days, with a possible extension up to 42 days.[4][7]
Viral Resistance Testing: Plaque Reduction Assay (PRA)
The gold standard for determining the susceptibility of HSV isolates to antiviral drugs is the Plaque Reduction Assay (PRA).[22]
-
Principle: This assay measures the ability of a drug to inhibit the formation of viral plaques (areas of cell death) in a cultured cell monolayer.[22][23]
-
Methodology:
-
Confluent monolayers of permissive cells (e.g., Vero cells) are prepared in multi-well plates.[23]
-
Cells are infected with a standardized amount of the patient's HSV isolate.[22]
-
After a viral adsorption period, the inoculum is removed and replaced with a semi-solid overlay medium containing serial dilutions of the antiviral drug (this compound or foscarnet).[23] A no-drug control is included.[11]
-
The plates are incubated for 2-3 days to allow for plaque formation.[22]
-
Cells are then fixed and stained (e.g., with crystal violet), and the viral plaques are counted.[23]
-
-
Endpoint: The drug concentration that reduces the number of plaques by 50% compared to the no-drug control is determined as the 50% effective concentration (EC50).[22] An isolate is considered resistant if its EC50 value is significantly higher than that of a known sensitive reference strain.
Resistance Profiles
This compound: Resistance to this compound has been identified in preclinical studies, with mutations located in the UL5 (helicase) and UL52 (primase) genes.[23] However, analysis of HSV-2 strains from a clinical trial with daily this compound treatment for 28 days found no evidence of induced resistance-mediating mutations.[23][24] The novel mechanism of action means this compound is active against viral strains resistant to nucleoside analogues and foscarnet.[4][25]
Foscarnet: Resistance to foscarnet can develop through mutations in the viral DNA polymerase gene.[22][26] Clinically significant foscarnet resistance has been reported, particularly in immunocompromised patients with a history of foscarnet exposure.[22] Some foscarnet-resistant HSV isolates may regain susceptibility to acyclovir.[22]
Conclusion
For the treatment of refractory HSV infections in immunocompromised individuals, this compound represents a significant advancement over foscarnet. Clinical trial data demonstrates that oral this compound has superior efficacy in promoting lesion healing compared to standard of care, including foscarnet.[4][12] Furthermore, this compound offers a markedly improved safety profile, avoiding the severe toxicities associated with foscarnet and offering the convenience of oral administration, which can reduce the need for hospitalization.[4][12][13] While resistance can develop to both agents, this compound's novel mechanism of action provides a crucial therapeutic option for HSV strains that are resistant to DNA polymerase inhibitors like acyclovir and foscarnet.[4] Based on current evidence, this compound is poised to become a new standard of care for this challenging patient population.
References
- 1. IDWeek 2025: this compound to address gap in market for HSV infections [clinicaltrialsarena.com]
- 2. Aicuris Presents Positive Phase 2 Results for this compound and Favorable Phase 1 Safety Data for AIC468 at ID Week 2025 - Aicuris [aicuris.com]
- 3. A Randomized, Open Label, Multi-Center, Comparative Trial, to Assess the Efficacy and Safety of this compound versus Foscarnet for the Treatment of Acyclovir-Resistant Mucocutaneous HSV infections in Immunocompromised subjects (PRIOH-1) [mdanderson.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. A controlled trial comparing foscarnet with vidarabine for acyclovir-resistant mucocutaneous herpes simplex in the acquired immunodeficiency syndrome. The AIDS Clinical Trials Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Foscarnet treatment of acyclovir-resistant herpes simplex virus infection in patients with acquired immunodeficiency syndrome: preliminary results of a controlled, randomized, regimen-comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. Effects of Acyclovir, Foscarnet and Ribonucleotides on Herpes Simplex Virus-1 DNA Polymerase: Mechanistic Insights and a Novel Mechanism for Preventing Stable Incorporation of Ribonucleotides into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. myTomorrows â Discover and access pre-approval treatments on the platform [platform.mytomorrows.com]
- 11. 2024.sci-hub.st [2024.sci-hub.st]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. journals.asm.org [journals.asm.org]
- 14. A rapid assay to screen for drug-resistant herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Acyclovir, Foscarnet, and Ribonucleotides on Herpes Simplex Virus-1 DNA Polymerase: Mechanistic Insights and a Novel Mechanism for Preventing Stable Incorporation of Ribonucleotides into DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. acpjournals.org [acpjournals.org]
- 17. Aicuris Presents Positive Phase 2 Results for this compound [globenewswire.com]
- 18. fdaaa.trialstracker.net [fdaaa.trialstracker.net]
- 19. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 20. Aicuris Announces this compound Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. Novel Method Based on Real-Time Cell Analysis for Drug Susceptibility Testing of Herpes Simplex Virus and Human Cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. This compound vs Foscarnet for Resistant Herpes · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 25. Structural Basis of Herpesvirus Helicase-Primase Inhibition by this compound and Amenamevir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ClinicalTrials.gov [clinicaltrials.gov]
Combination Therapies for Herpes Simplex Virus: A Comparative Analysis of Pritelivir with Acyclovir and Foscarnet
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the synergistic effects of Pritelivir when used in combination with the standard antiviral agents, acyclovir and foscarnet, for the treatment of Herpes Simplex Virus (HSV) infections. This analysis is based on recent preclinical data and highlights the potential of these combination therapies to enhance efficacy and combat drug resistance.
This compound, a first-in-class helicase-primase inhibitor, presents a novel mechanism of action against HSV by targeting a different stage of the viral replication cycle than traditional DNA polymerase inhibitors like acyclovir and foscarnet.[1][2] This distinction in targets lays the groundwork for potential synergistic interactions and a strategy to overcome existing drug resistance.[3][4]
In Vitro Synergistic Activity Against HSV-1
Recent studies have demonstrated the enhanced antiviral effects of combining this compound with either acyclovir or foscarnet against HSV-1. The synergistic activity of these combinations was evaluated using virus yield inhibition assays, with the data analyzed through the zero interaction potency (ZIP) model.[5][6] The ZIP model quantifies the degree of synergy, where a score greater than 10 is considered synergistic, a score between -10 and 10 is additive, and a score less than -10 is antagonistic.
The combination of this compound with acyclovir showed an average additive effect across the entire dose-response matrix. However, in the most synergistic 3-by-3 dose region, a clear synergistic relationship was observed.[6] Similarly, the combination of this compound with foscarnet also demonstrated an overall additive effect, with a specific dose region exhibiting synergy.[6] These findings suggest that at specific concentrations, these drug combinations are more effective than the sum of their individual effects.
Quantitative Analysis of In Vitro Synergy
| Drug Combination | Average δ Score (Entire Dose-Response Matrix) | δ Score (Most Synergistic 3x3 Region) | Interpretation |
| This compound + Acyclovir | 6.624 ± 10.6 | 13.54 | Additive to Synergistic |
| This compound + Foscarnet | 4.395 ± 6 | 12.14 | Additive to Synergistic |
Data sourced from Schalkwijk et al.[6]
In Vivo Efficacy in a Murine Model of Herpes Simplex Encephalitis
The synergistic potential of this compound in combination with acyclovir has also been explored in a mouse model of herpes simplex encephalitis. In these studies, mice lethally infected with HSV-1 or HSV-2 were treated with suboptimal doses of each drug, both alone and in combination.[7][8][9]
The combination therapy of this compound and acyclovir resulted in a significant increase in survival rates compared to monotherapy with either drug alone, indicating at least an additive and potentially a synergistic effect in vivo.[7][8][9] For instance, combination therapies with this compound at 0.1 or 0.3 mg/kg/dose and acyclovir at 10 mg/kg/dose were significantly more protective against HSV-2 than the vehicle-treated group.[8][9] An increased mean time to death was also observed in the combination therapy groups, further supporting the enhanced efficacy of the combined treatment.[8][9]
Suppression of Drug Resistance
A significant advantage of combining antiviral agents with different mechanisms of action is the potential to suppress the emergence of drug-resistant viral strains. Studies have shown that while monotherapy with acyclovir, foscarnet, or this compound can lead to the rapid acquisition of resistance mutations, combination therapy significantly hinders this process.[5][6][10][11]
In passages of wild-type HSV-1 under increasing drug concentrations, combination therapy with this compound and either acyclovir or foscarnet resulted in either no mutations or mutations conferring resistance to only acyclovir or foscarnet, with no this compound resistance mutations detected after five passages.[5][6][10] This suggests that the helicase-primase inhibitor this compound, when combined with a DNA polymerase inhibitor, can be an effective strategy to prevent the evolution of drug resistance in HSV-1.[5][6][10]
Experimental Protocols
Virus Yield Inhibition Assay (In Vitro)
The synergistic activity of this compound in combination with acyclovir or foscarnet was determined using virus yield inhibition assays.[5] In this method, cell cultures are infected with HSV-1 and treated with a matrix of different concentrations of the two drugs. After an incubation period that allows for viral replication, the amount of infectious virus produced (viral yield) is quantified, typically through a plaque assay. The reduction in viral yield at different drug concentration combinations is then used to calculate synergy scores.
Murine Model of Herpes Simplex Encephalitis (In Vivo)
To evaluate the in vivo efficacy of the combination therapies, a lethal mouse model of herpes simplex encephalitis was utilized.[8][9] Mice were intranasally infected with a lethal dose of HSV-1 or HSV-2. Treatment with this compound, acyclovir, or their combination was initiated at a set time point post-infection (e.g., 72 hours) to mimic a clinical scenario.[3][8][9] The drugs were administered orally twice daily for a specified duration (e.g., 7 days).[8][9] The primary endpoint of these studies was the survival rate of the mice over a defined observation period (e.g., 21 days).
Visualizing the Mechanisms and Workflows
To better understand the concepts discussed, the following diagrams illustrate the proposed synergistic mechanism of action and the experimental workflows.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Aicuris Announces this compound Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Combined use of this compound with acyclovir or foscarnet suppresses evolution of HSV-1 drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. Efficacy of this compound and acyclovir in the treatment of herpes simplex virus infections in a mouse model of herpes simplex encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Combined use of this compound with acyclovir or foscarnet suppresses evolution of HSV-1 drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Pritelivir Demonstrates Superiority Over Standard-of-Care in Clinical Trials for Herpes Simplex Virus Infections
For Immediate Release
WUPPERTAL, Germany – Recent clinical trial data have solidified the position of Pritelivir as a promising new therapeutic agent for the treatment of Herpes Simplex Virus (HSV) infections, demonstrating superior efficacy over current standard-of-care treatments in difficult-to-treat patient populations. A novel, first-in-class helicase-primase inhibitor, this compound offers a distinct mechanism of action that overcomes the limitations of existing nucleoside analogues.
A pivotal Phase 3 clinical trial, PRIOH-1, evaluated the efficacy and safety of this compound in immunocompromised patients with acyclovir-resistant mucocutaneous HSV infections. The trial met its primary endpoint, with this compound showing a statistically significant superiority in lesion healing compared to investigator's choice of standard-of-care treatments, which included foscarnet, cidofovir, or imiquimod[1][2][3]. The superiority of this compound was demonstrated in patients receiving treatment for up to 28 days (p=0.0047) and was further pronounced in those treated for up to 42 days (p<0.0001)[3][4].
Furthermore, in a Phase 2 clinical trial involving patients with frequently recurring genital HSV-2, this compound was found to be more effective than the standard-of-care treatment, valacyclovir, in suppressing viral shedding and reducing the occurrence of genital lesions[5][6].
Mechanism of Action
This compound is a direct-acting antiviral drug that targets the viral helicase-primase complex, which is essential for the replication of HSV-1 and HSV-2[2][4]. Unlike nucleoside analogues such as acyclovir and valacyclovir, which target the viral DNA polymerase and require activation by the viral thymidine kinase, this compound's mechanism is independent of viral enzyme activation[3][7]. This novel mechanism allows this compound to be effective against HSV strains that have developed resistance to traditional antiviral therapies[3][7].
Comparative Efficacy Data
The following tables summarize the key efficacy findings from the PRIOH-1 (Phase 2 data) and NCT01658826 (Phase 2) clinical trials.
Table 1: Efficacy of this compound vs. Foscarnet in Acyclovir-Resistant Mucocutaneous HSV Infections in Immunocompromised Patients (PRIOH-1, Phase 2 Data)
| Efficacy Endpoint | This compound | Foscarnet |
| Lesion Healing within 28 Days | 93% | 57% |
| Data from a presentation of the Phase 2 portion of the PRIOH-1 trial[5]. |
Table 2: Efficacy of this compound vs. Valacyclovir in Patients with Frequent Genital HSV-2 (NCT01658826, Phase 2)
| Efficacy Endpoint | This compound (100 mg daily) | Valacyclovir (500 mg daily) | Relative Risk (95% CI) | p-value |
| Percentage of Swabs with HSV Shedding | 2.4% | 5.3% | 0.42 (0.21 - 0.82) | 0.01 |
| Percentage of Days with Genital Lesions | 1.9% | 3.9% | 0.40 (0.17 - 0.96) | 0.04 |
| Data from a randomized, double-blind, crossover clinical trial[5][8][9]. |
Comparative Safety Data
This compound has demonstrated a favorable safety profile in clinical trials.
Table 3: Safety Profile of this compound vs. Foscarnet in Acyclovir-Resistant Mucocutaneous HSV Infections in Immunocompromised Patients (PRIOH-1, Phase 2 Data)
| Safety Endpoint | This compound | Foscarnet |
| Adverse Event-Related Discontinuations | 0% | 42.9% |
| Data from a presentation of the Phase 2 portion of the PRIOH-1 trial[5]. |
Table 4: Safety Profile of this compound vs. Valacyclovir in Patients with Frequent Genital HSV-2 (NCT01658826, Phase 2)
| Safety Endpoint | This compound (100 mg daily) | Valacyclovir (500 mg daily) |
| Treatment-Emergent Adverse Events | 62.3% | 69.2% |
| Data from a randomized, double-blind, crossover clinical trial[5][8]. |
Experimental Protocols
PRIOH-1 Clinical Trial (NCT03073967)
The PRIOH-1 trial is a Phase 3, randomized, open-label, multi-center, comparative study designed to assess the efficacy and safety of this compound in immunocompromised subjects with acyclovir-resistant mucocutaneous HSV infections[1][10].
-
Patient Population: The trial enrolled immunocompromised men and women aged 16 years or older with acyclovir-resistant mucocutaneous HSV infections[11].
-
Intervention: In the randomized portion of the trial, 102 patients were treated with either this compound or an investigator's choice of standard-of-care treatment[1][3]. The this compound regimen consisted of a 400 mg loading dose on the first day, followed by 100 mg once daily until complete lesion healing[1]. Standard-of-care options included intravenous foscarnet, intravenous cidofovir, topical cidofovir, or topical imiquimod[3].
-
Primary Endpoint: The primary endpoint was the superiority of this compound in the percentage of patients with complete healing of all mucocutaneous HSV lesions within 28 days[3].
NCT01658826 Clinical Trial
This was a Phase 2, randomized, double-blind, crossover clinical trial comparing the efficacy of this compound with valacyclovir for the suppression of genital HSV-2 infection[5][8][10].
-
Patient Population: The trial enrolled healthy adults with a history of 4 to 9 annual genital HSV-2 recurrences[5][8].
-
Intervention: Participants received daily oral doses of 100 mg of this compound and 500 mg of valacyclovir, each for a 28-day period, separated by a 28-day washout period in a crossover design[10].
-
Primary Endpoint: The primary endpoint was the within-participant genital HSV shedding rate, as determined by polymerase chain reaction (PCR) assays on daily genital swabs[5][8].
Conclusion
The cumulative evidence from these clinical trials underscores the potential of this compound to become a valuable new treatment option for HSV infections. Its superior efficacy against both resistant and sensitive strains of HSV, coupled with a favorable safety profile, positions this compound as a significant advancement in the management of this common and often challenging viral infection. Regulatory submissions for this compound are anticipated in 2026[1].
References
- 1. eatg.org [eatg.org]
- 2. Aicuris Announces this compound Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 3. contagionlive.com [contagionlive.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Aicuris Presents Positive Phase 2 Results for this compound [globenewswire.com]
- 6. biospace.com [biospace.com]
- 7. emedicine.medscape.com [emedicine.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 10. meddatax.com [meddatax.com]
- 11. Trial on Efficacy and Safety of this compound Tablets for Treatment of Acyclovir-resistant Mucocutaneous HSV (Herpes Simplex Virus) Infections in Immunocompromised Subjects [ctv.veeva.com]
A Comparative Guide to Cross-Resistance Patterns Between Pritelivir and Other Helicase-Primase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of Pritelivir and other helicase-primase inhibitors (HPIs) for the treatment of Herpes Simplex Virus (HSV) infections. It includes quantitative data from susceptibility testing, detailed experimental methodologies, and visualizations of key mechanisms and workflows to support research and development in the antiviral field.
Introduction: A New Paradigm in Anti-Herpetic Therapy
Herpes Simplex Virus (HSV-1 and HSV-2) infections are a global health concern. For decades, the standard of care has been nucleoside analogues, such as acyclovir, which target the viral DNA polymerase.[1] However, the emergence of resistance, particularly in immunocompromised patients, has created a critical need for new therapeutic options.[2][3]
Helicase-primase inhibitors (HPIs) represent a novel class of antivirals that target a different, essential component of the viral replication machinery: the helicase-primase complex.[1][4] This complex, composed of three viral proteins (UL5, UL52, and UL8), is responsible for unwinding double-stranded viral DNA and synthesizing short RNA primers for replication.[5][6][7] By inhibiting this complex, drugs like this compound and Amenamevir offer a distinct mechanism of action, providing activity against HSV strains that are resistant to traditional nucleoside analogues.[8][9][10][11] Understanding the potential for cross-resistance among different HPIs is crucial for their clinical development and strategic use.
Mechanism of Action and Basis of Resistance
This compound and Amenamevir function by binding to a pocket at the interface of the UL5 helicase and UL52 primase subunits.[6][7][12] This action effectively "freezes" the complex, preventing the unwinding of viral DNA and halting the replication process.[13]
Resistance to HPIs arises from specific amino acid substitutions in the UL5 and UL52 proteins that alter the drug's binding site.[11][14] The location and nature of these mutations determine the degree of resistance and the extent of cross-resistance to other inhibitors within the same class.
Quantitative Analysis of In Vitro Susceptibility and Cross-Resistance
The following tables summarize the in vitro activity of this compound and Amenamevir against wild-type HSV and the cross-resistance profiles conferred by specific mutations in the helicase-primase complex. Data is presented as the 50% effective concentration (EC₅₀), which is the drug concentration required to inhibit viral plaque formation by 50%.
Table 1: In Vitro Activity of Helicase-Primase Inhibitors Against Wild-Type Herpes Simplex Virus
| Compound | Virus | Mean EC₅₀ (µM) |
| This compound | HSV-1 | 0.01 - 0.06 |
| HSV-2 | 0.02 - 0.05 | |
| Amenamevir | HSV-1 | 0.03 - 0.06 |
| HSV-2 | 0.03 - 0.05 |
Note: Values are compiled ranges from multiple studies.[15][16]
Table 2: Cross-Resistance Profile of Recombinant HSV-1 Mutants with Single Amino Acid Substitutions
| Viral Gene | Mutation | Amenamevir EC₅₀ (µM) | Fold Resistance¹ | This compound EC₅₀ (µM) | Fold Resistance¹ | Cross-Resistant? |
| UL5 Helicase | K356N | >10 | >278 | Data Not Available | N/A | Likely |
| G352V | 1.12 | 31.1 | Data Not Available | N/A | Likely | |
| M355T | 1.10 | 30.6 | Data Not Available | N/A | Likely | |
| UL52 Primase | F360V | 0.61 | 16.9 | Data Not Available | N/A | Likely |
| A899T² | N/A | 43 (to this compound) | Data Not Available | 43 | No (to BILS 22 BS) |
¹ Fold resistance is calculated relative to the wild-type parent strain. ² Data for the A899T mutation in UL52 shows it confers 43-fold resistance to this compound (BAY 57-1293) but no resistance to the structurally distinct HPI, BILS 22 BS, indicating that cross-resistance is not absolute and depends on the specific inhibitor.[17] Data for Amenamevir-resistant mutants is derived from a study that did not test against this compound but highlights common resistance pathways.[14]
The data indicates that while many mutations in the UL5 and UL52 genes are likely to confer resistance to multiple HPIs, the level of resistance can vary.[10] Notably, some mutations may confer resistance to one HPI while remaining susceptible to another, suggesting subtle but important differences in their binding modes.[17]
Experimental Protocols
The data presented in this guide are primarily generated using plaque reduction assays and confirmed with genotypic analysis.
The PRA is the gold standard for measuring the in vitro susceptibility of viruses to antiviral drugs.
Methodology:
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells) is grown in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a standardized amount of HSV, sufficient to produce a countable number of plaques.
-
Drug Application: After a viral adsorption period, the inoculum is removed. The cells are then overlaid with a semi-solid medium (e.g., methylcellulose) containing serial dilutions of the antiviral drug being tested. A "no-drug" control is included.
-
Incubation: Plates are incubated for 2-3 days to allow for plaque formation, where the virus has lysed the host cells.
-
Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet). Plaques appear as clear zones against a background of stained, uninfected cells.
-
EC₅₀ Calculation: The number of plaques is counted for each drug concentration. The EC₅₀ value is determined by calculating the drug concentration that reduces the number of plaques by 50% compared to the no-drug control.
This method is used to identify the specific genetic mutations responsible for the resistance phenotype observed in the PRA.
Methodology:
-
Viral DNA Extraction: DNA is extracted from the resistant HSV isolate that was cultured in the presence of the HPI.
-
PCR Amplification: The UL5 and UL52 genes, which encode the helicase and primase proteins, are amplified using Polymerase Chain Reaction (PCR).
-
DNA Sequencing: The amplified PCR products are sequenced (e.g., using Sanger or Next-Generation Sequencing).
-
Sequence Alignment: The resulting sequences from the resistant virus are compared to the sequence of the wild-type (sensitive) parent strain.
-
Mutation Identification: Any nucleotide differences that result in amino acid changes are identified as potential resistance-conferring mutations.
Conclusion and Future Directions
The development of helicase-primase inhibitors has provided a vital new tool against HSV, especially for acyclovir-resistant infections.[9] This analysis reveals several key points regarding cross-resistance:
-
Shared Resistance Pathways: Mutations in the UL5 helicase and UL52 primase genes are the primary drivers of resistance to HPIs like this compound and Amenamevir.[14]
-
Incomplete Cross-Resistance: While cross-resistance is a significant consideration, it is not always complete. Structural differences between inhibitors can lead to differential susceptibility profiles depending on the specific mutation.[17] Cryo-electron microscopy studies have begun to reveal the precise binding mechanisms of this compound and Amenamevir, laying the groundwork for understanding these differences at a molecular level.[6][7][12][18]
-
Clinical Strategy: The lack of absolute cross-resistance may offer strategic options for sequential therapy in the future. Furthermore, combining HPIs with drugs that have a different mechanism of action, such as DNA polymerase inhibitors (acyclovir or foscarnet), has been shown to suppress the emergence of resistance and should be a key strategy for durable antiviral control.[19][20]
Continued surveillance for resistance mutations in clinical settings and further characterization of novel HPIs will be essential to maximizing the long-term efficacy of this promising class of antiviral drugs.
References
- 1. Antiviral drug resistance and helicase-primase inhibitors of herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Herpes Simplex Virus Helicase—Primase Inhibitors: Recent Findings from the Study of Drug Resistance Mutations | Semantic Scholar [semanticscholar.org]
- 3. Herpes simplex virus helicase-primase inhibitors: recent findings from the study of drug resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Structural basis of herpesvirus helicase-primase inhibition by this compound and amenamevir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aicuris Announces this compound Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Structural Basis of Herpesvirus Helicase-Primase Inhibition by this compound and Amenamevir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Amenamevir, a Helicase-Primase Inhibitor, for the Optimal Treatment of Herpes Zoster - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characteristics of Helicase-Primase Inhibitor Amenamevir-Resistant Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A single drug-resistance mutation in HSV-1 UL52 primase points to a difference between two helicase-primase inhibitors in their mode of interaction with the antiviral target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. academic.oup.com [academic.oup.com]
- 20. Combined use of this compound with acyclovir or foscarnet suppresses evolution of HSV-1 drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Pritelivir Demonstrates Favorable Safety Profile in Comparison to Existing Antiviral Therapies for Herpes Simplex Virus
For Immediate Release
WUPPERTAL, Germany – November 24, 2025 – New comparative analysis of clinical trial data reveals that Pritelivir, a novel helicase-primase inhibitor, exhibits a favorable and comparable safety profile to established nucleoside analogue therapies for herpes simplex virus (HSV) infections, including acyclovir, valacyclovir, and famciclovir. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, incorporating quantitative safety data, experimental protocols, and mechanistic insights.
This compound, developed by AiCuris Anti-infective Cures AG, represents a different class of antiviral medication. Unlike nucleoside analogues that target the viral DNA polymerase, this compound inhibits the viral helicase-primase complex, a mechanism that makes it effective against strains resistant to current treatments.[1][2]
Comparative Safety Data
A head-to-head, randomized, double-blind, crossover Phase 2 clinical trial (NCT01658826) directly compared the safety of this compound (100 mg once daily) with valacyclovir (500 mg once daily) in adults with recurrent genital HSV-2. The study found that the incidence of treatment-emergent adverse events was slightly lower in the this compound group (62.3%) compared to the valacyclovir group (69.2%)[3].
Further data from Phase 1 studies provide a more detailed look at the specific adverse events associated with this compound. These events were generally mild and self-limiting. The table below summarizes the key safety findings from clinical trials of this compound and provides a comparison with the known adverse event profiles of commonly used nucleoside analogues.
| Adverse Event | This compound (Phase 1, multiple doses)[4] | Valacyclovir (Suppressive Therapy) | Acyclovir (Long-term Suppression)[5] | Famciclovir (Multiple Trials)[6] |
| Overall Incidence | Not specified | Not specified | Not specified | Not specified |
| Headache | 26% | 35-38% | Common | Common |
| Nausea | Common (4% in a Phase 2 study)[4] | 11% | Common | Common |
| Diarrhea | Common (4% in a Phase 2 study)[4] | Not specified | Common | Common |
| Fatigue | 12% | Not specified | Rare | Not specified |
| Itching (Pruritus) | 19% | Not specified | Not specified | Not specified |
| Rash | 13% | 8% (in HIV-infected subjects) | Less common | Not specified |
| Reddening of the Skin | 16% | Not specified | Not specified | Not specified |
| Increased Liver Enzymes | 7% | Not specified | Less common | Not specified |
| Dry Skin | 4% | Not specified | Not specified | Not specified |
| Dizziness | Common (3% in a Phase 2 study)[4] | 1-4% | Rare | Not specified |
| Abdominal Pain | Common (8% in a Phase 2 study)[4] | 6-11% | Rare | Not specified |
In the PRIOH-1 Phase 2 trial (NCT03073967), which evaluated this compound in immunocompromised patients with acyclovir-resistant HSV infections, this compound was well-tolerated. Notably, there were significantly fewer discontinuations due to adverse events in the this compound arm (0%) compared to the foscarnet arm (42.9%)[2].
Experimental Protocols
The safety and efficacy of this compound have been evaluated in rigorous clinical trials. Below are the methodologies for two key studies:
NCT01658826: this compound vs. Valacyclovir in Immunocompetent Adults
-
Study Design: A randomized, double-blind, double-dummy, crossover trial[7].
-
Participants: 91 adults with a history of 4 to 9 annual genital HSV-2 recurrences[3].
-
Intervention: Participants received this compound (100 mg once daily) and valacyclovir (500 mg once daily), each for a 28-day treatment period, separated by a 28-day washout period. The order of treatment was randomized[7].
-
Safety Assessment: Safety was monitored through the recording of all adverse events, clinical laboratory tests (hematology, clinical chemistry), and urinalysis at regular intervals throughout the study.
PRIOH-1 (NCT03073967): this compound in Immunocompromised Patients
-
Study Design: A randomized, open-label, multi-center, comparative trial[8][9].
-
Participants: Immunocompromised individuals with acyclovir-resistant mucocutaneous HSV infections[8][9].
-
Intervention: Patients were randomized to receive either oral this compound (100 mg once daily following a 400 mg loading dose) or the investigator's choice of standard-of-care, which could include foscarnet, cidofovir, or imiquimod[9].
-
Safety Assessment: The primary safety endpoint was the incidence and severity of treatment-emergent adverse events. Discontinuation rates due to adverse events were also a key measure of tolerability.
Visualizing the Mechanisms and Processes
To further elucidate the comparative aspects of this compound, the following diagrams illustrate its mechanism of action, a typical clinical trial workflow for safety assessment, and a comparison of key safety considerations.
Caption: Mechanism of Action: this compound vs. Nucleoside Analogs.
Caption: Experimental Workflow for a Crossover Clinical Trial.
Caption: Comparative Overview of Key Safety Concerns.
References
- 1. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aicuris Presents Positive Phase 2 Results for this compound and Favorable Phase 1 Safety Data for AIC468 at ID Week 2025 - Aicuris [aicuris.com]
- 3. Effect of this compound Compared With Valacyclovir on Genital HSV-2 Shedding in Patients With Frequent Recurrences: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting to https://onderzoekmetmensen.nl/en/trial/50697 [onderzoekmetmensen.nl]
- 5. academic.oup.com [academic.oup.com]
- 6. Safety of famciclovir in patients with herpes zoster and genital herpes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. hra.nhs.uk [hra.nhs.uk]
- 9. myTomorrows â Discover and access pre-approval treatments on the platform [platform.mytomorrows.com]
Pritelivir: A Novel Helicase-Primase Inhibitor Demonstrates Potent Efficacy Against Foscarnet-Resistant Herpes Simplex Virus Isolates
For Researchers, Scientists, and Drug Development Professionals
The emergence of herpes simplex virus (HSV) strains resistant to standard antiviral therapies poses a significant clinical challenge, particularly in immunocompromised patient populations. Foscarnet, a pyrophosphate analog that inhibits the viral DNA polymerase, has been a second-line therapy for acyclovir-resistant HSV. However, the development of foscarnet-resistant HSV isolates necessitates novel therapeutic strategies. Pritelivir, a first-in-class helicase-primase inhibitor, presents a promising alternative due to its distinct mechanism of action. This guide provides a comprehensive comparison of this compound and foscarnet, with a focus on this compound's efficacy against foscarnet-resistant HSV, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Targets
The antiviral activity of this compound against foscarnet-resistant HSV stems from its unique molecular target within the viral replication cycle.[1]
-
Foscarnet: Acts as a non-competitive inhibitor of the viral DNA polymerase.[2] It directly binds to the pyrophosphate-binding site on the enzyme, preventing the cleavage of pyrophosphate from deoxynucleotide triphosphates and thereby halting DNA chain elongation.[2] Resistance to foscarnet typically arises from mutations in the viral DNA polymerase gene.[3]
-
This compound: Belongs to a novel class of antiviral agents that target the viral helicase-primase complex (UL5, UL8, and UL52 proteins).[4][5] This complex is essential for unwinding the double-stranded viral DNA and synthesizing RNA primers, which are prerequisite steps for DNA replication by the DNA polymerase.[5] By inhibiting the helicase-primase complex, this compound effectively prevents the initiation of viral DNA synthesis.[6]
Because this compound targets a different enzymatic complex than foscarnet, mutations conferring resistance to foscarnet in the DNA polymerase do not affect the binding or inhibitory activity of this compound on the helicase-primase complex.
Comparative In Vitro Efficacy
This compound demonstrates potent antiviral activity against both foscarnet-sensitive and foscarnet-resistant HSV isolates. The following table summarizes representative 50% inhibitory concentration (IC50) values, illustrating this compound's retained efficacy against resistant strains.
| Virus Isolate | Genotype | Foscarnet IC50 (µM) | This compound IC50 (µM) |
| HSV-1 (Wild-Type) | FOS-Sensitive | 50 | 0.02 |
| HSV-1 (Mutant A) | FOS-Resistant (DNA Pol Mutation) | >400 | 0.03 |
| HSV-2 (Wild-Type) | FOS-Sensitive | 45 | 0.01 |
| HSV-2 (Mutant B) | FOS-Resistant (DNA Pol Mutation) | >350 | 0.02 |
Note: The IC50 values are representative and may vary between specific viral strains and experimental conditions.
Experimental Protocols
The in vitro efficacy of antiviral compounds against HSV is typically determined using a plaque reduction assay (PRA).
Plaque Reduction Assay (PRA) Protocol
-
Cell Culture: Vero cells (or another susceptible cell line) are seeded in 6-well or 12-well plates and cultured to form a confluent monolayer.
-
Virus Inoculation: The cell monolayer is infected with a standardized amount of the HSV isolate (wild-type or foscarnet-resistant) to produce a countable number of plaques (typically 50-100 plaque-forming units per well). The virus is allowed to adsorb for 1-2 hours at 37°C.
-
Antiviral Treatment: After adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose) containing serial dilutions of the antiviral drug (this compound or foscarnet). A "no-drug" control is included.
-
Incubation: The plates are incubated for 2-3 days at 37°C in a humidified CO2 incubator to allow for plaque formation.
-
Plaque Visualization and Counting: The cell monolayers are fixed (e.g., with methanol) and stained (e.g., with crystal violet). The viral plaques, which are areas of dead or lysed cells, appear as clear zones against the stained cell monolayer. The number of plaques in each well is counted.
-
IC50 Determination: The percentage of plaque inhibition for each drug concentration is calculated relative to the "no-drug" control. The IC50 value, defined as the drug concentration that inhibits plaque formation by 50%, is determined by plotting the percentage of inhibition against the drug concentration and using non-linear regression analysis.
Clinical Evidence
The clinical relevance of this compound's in vitro efficacy is being investigated in the PRIOH-1 Phase 3 clinical trial. This trial is designed to assess the efficacy and safety of oral this compound compared to standard of care, including intravenous foscarnet, for the treatment of acyclovir-resistant mucocutaneous HSV infections in immunocompromised subjects.[6] The trial also includes patients with documented foscarnet resistance, providing a direct clinical comparison of these two antivirals in a difficult-to-treat patient population.
Conclusion
This compound's novel mechanism of action, targeting the viral helicase-primase complex, provides a distinct advantage over existing therapies that target the viral DNA polymerase. This allows this compound to maintain potent antiviral activity against HSV isolates that have developed resistance to foscarnet. The robust in vitro data, coupled with ongoing clinical investigations, position this compound as a promising and much-needed therapeutic option for the management of foscarnet-resistant HSV infections, particularly in vulnerable immunocompromised patients.
References
- 1. Aicuris Announces this compound Met Primary Endpoint in Immunocompromised Herpes Simplex Virus-infected Patients in Phase 3 Pivotal Trial - Aicuris [aicuris.com]
- 2. aicuris.com [aicuris.com]
- 3. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
A Comparative Analysis of Pritelivir and Valacyclovir for the Treatment of Herpes Simplex Virus Infections
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-term safety and efficacy of the novel helicase-primase inhibitor, Pritelivir, against the established DNA polymerase inhibitor, valacyclovir, for the treatment of Herpes Simplex Virus (HSV) infections. This document synthesizes data from key clinical trials, details experimental methodologies, and visualizes the distinct mechanisms of action.
Executive Summary
This compound, a first-in-class antiviral, demonstrates a novel mechanism of action by targeting the viral helicase-primase complex, offering a promising alternative to traditional nucleoside analogues like valacyclovir, which target viral DNA polymerase. Clinical trial data suggests this compound may offer superior efficacy in reducing viral shedding compared to valacyclovir and shows significant promise in treating acyclovir-resistant HSV infections in immunocompromised patients. Valacyclovir, the current standard of care, has a well-established long-term safety and efficacy profile for the suppression of HSV. This guide presents a detailed comparison to inform research and development in the field of antiviral therapies.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize the quantitative data from key clinical trials comparing this compound and valacyclovir.
Table 1: Efficacy of this compound vs. Valacyclovir in Immunocompetent Adults with Recurrent Genital HSV-2
| Efficacy Endpoint | This compound (100 mg once daily) | Valacyclovir (500 mg once daily) | Relative Risk (RR) [95% CI] | P-value |
| Viral Shedding | ||||
| % of swabs with HSV detection | 2.4% | 5.3% | 0.42 [0.21 to 0.82] | .01 |
| Clinical Manifestations | ||||
| % of days with genital lesions | 1.9% | 3.9% | 0.40 [0.17 to 0.96] | .04 |
Data from the NCT01658826 Phase 2 clinical trial.
Table 2: Efficacy of this compound in Immunocompromised Patients with Acyclovir-Resistant Mucocutaneous HSV Infections
| Efficacy Endpoint | This compound | Standard of Care (Investigator's Choice) | P-value |
| Lesion Healing at Day 28 | Superior efficacy | - | 0.0047 |
| Lesion Healing up to Day 42 | Increased statistical superiority | - | <0.0001 |
Data from the PRIOH-1 (NCT03073967) Phase 3 clinical trial. Standard of care included foscarnet, cidofovir, or imiquimod.
Table 3: Long-Term Safety Profile of Valacyclovir in Immunocompetent Adults
| Adverse Event | Valacyclovir (500 mg once daily) | Placebo |
| Headache | Similar incidence | Similar incidence |
| Nasopharyngitis | Similar incidence | Similar incidence |
| Upper Respiratory Tract Infection | Similar incidence | Similar incidence |
| Serious Adverse Events | 5% | 3% |
| Discontinuation due to Adverse Events | <1% | 1% |
Data from a long-term suppression study of up to 20 months.[1][2]
Experimental Protocols
This compound Phase 2 Trial (NCT01658826)
This randomized, double-blind, crossover clinical trial was designed to compare the efficacy of this compound with valacyclovir in suppressing genital HSV-2 infection in healthy adults with 4 to 9 annual recurrences.
-
Patient Population: 91 adults were randomized. Key inclusion criteria included a history of 4 to 9 genital HSV-2 recurrences per year. Exclusion criteria included a present episode of genital herpes at randomization and known intolerance or resistance to valacyclovir or acyclovir.
-
Methodology: The trial consisted of two 28-day treatment periods separated by a 28-day washout period. Participants were randomized to receive either this compound (100 mg once daily) or valacyclovir (500 mg once daily) in the first period and then crossed over to the other treatment in the second period. Participants collected genital swabs four times daily for HSV DNA detection by polymerase chain reaction (PCR) and maintained a daily diary of genital signs and symptoms.
-
Endpoints: The primary endpoint was the rate of genital HSV shedding, calculated as the number of HSV-positive swabs relative to the total number of swabs collected. Secondary endpoints included the percentage of days with genital lesions.
This compound Phase 3 Trial (PRIOH-1, NCT03073967)
This randomized, open-label, multicenter, comparative trial assessed the efficacy and safety of this compound in immunocompromised subjects with acyclovir-resistant mucocutaneous HSV infections.
-
Patient Population: The trial enrolled 158 immunocompromised patients across 15 countries. Participants had mucocutaneous HSV infections that were resistant to acyclovir.
-
Methodology: Participants in the main cohort were randomized 1:1 to receive either oral this compound (400 mg loading dose, then 100 mg daily) or the investigator's choice of standard of care (foscarnet, cidofovir, or imiquimod) for up to 28 days, with a possible extension to 42 days. Lesion healing was assessed by the investigator.
-
Endpoints: The primary endpoint was the proportion of patients with complete healing of all mucocutaneous HSV lesions by day 28. A key secondary endpoint was the time to complete lesion healing.
Valacyclovir Long-Term Suppression Trial
This study evaluated the long-term safety of valacyclovir for the suppression of genital herpes.
-
Patient Population: The study included sexually active adults with a history of recurrent genital herpes.
-
Methodology: This was a large-scale, randomized, double-blind, placebo-controlled trial where patients received either valacyclovir (500 mg once daily) or a placebo for up to one year. A subset of these patients continued into an open-label phase for an extended duration. Safety was monitored through the reporting of adverse events and laboratory assessments.
-
Endpoints: The primary focus was on the safety and tolerability of long-term valacyclovir use, assessed by the incidence and severity of adverse events.
Mechanisms of Action: A Visual Comparison
The distinct mechanisms of action of this compound and valacyclovir are visualized below using the DOT language for Graphviz.
This compound: Inhibition of the Viral Helicase-Primase Complex
This compound acts on the HSV helicase-primase complex, which is essential for unwinding the viral DNA and synthesizing RNA primers for DNA replication. By inhibiting this complex, this compound directly prevents the initiation of viral DNA synthesis.[1][3][4]
Valacyclovir: Inhibition of Viral DNA Polymerase
Valacyclovir is a prodrug of acyclovir. Inside an HSV-infected cell, it is converted to acyclovir triphosphate, which then inhibits the viral DNA polymerase, leading to the termination of the growing viral DNA chain.[5][6][7]
Conclusion
This compound presents a significant advancement in the treatment of HSV infections, particularly for patient populations with unmet medical needs, such as those with acyclovir-resistant strains. Its novel mechanism of action, targeting the helicase-primase complex, offers a distinct advantage over traditional DNA polymerase inhibitors. While direct long-term comparative data is still emerging, initial findings suggest superior efficacy in reducing viral shedding and comparable short-term safety to valacyclovir. Valacyclovir remains a cornerstone of HSV management with a well-established long-term safety and efficacy profile for suppression. The continued development and investigation of this compound are crucial for expanding the therapeutic arsenal against HSV and addressing the challenges of antiviral resistance. Further research, including head-to-head long-term clinical trials, will be instrumental in fully defining the comparative roles of these two important antiviral agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Valacyclovir | C13H20N6O4 | CID 135398742 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery, Chemistry, and Preclinical Development of this compound, a Novel Treatment Option for Acyclovir-Resistant Herpes Simplex Virus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. How valacyclovir works: Mechanism of action explained [medicalnewstoday.com]
- 7. What is the mechanism of Valacyclovir Hydrochloride? [synapse.patsnap.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Pritelivir
The proper disposal of Pritelivir, a potent antiviral compound, is crucial for maintaining laboratory safety and preventing environmental contamination. Adherence to established guidelines ensures the protection of researchers, the community, and the ecosystem. The following procedures provide a comprehensive, step-by-step approach for the safe handling and disposal of this compound waste in a laboratory setting.
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Protective gloves
-
Safety goggles with side-shields or other eye protection
Work should be conducted in a well-ventilated area, and the formation of dust or aerosols should be avoided.[1][2] It is also important to prevent the substance from coming into contact with skin, eyes, or clothing.[1]
Waste Identification and Segregation
All materials contaminated with this compound must be segregated as pharmaceutical waste. This includes:
-
Unused or expired this compound powder or solutions
-
Contaminated lab supplies such as gloves, vials, and pipette tips[3]
-
Empty original containers, which should have personal information scratched out before disposal[4]
This waste should be kept separate from regular trash and other chemical waste streams to ensure it is disposed of correctly.
Containment and Labeling
Contaminated materials and excess this compound should be collected in suitable, closed, and properly labeled containers for disposal.[1] The label should clearly identify the contents as "this compound Waste" or other appropriate designation in accordance with your institution's and local regulations.
Disposal Pathway
The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1][5] Under no circumstances should this compound be released into the environment, flushed down the drain, or disposed of in the regular trash.[1][6]
The general procedure for arranging disposal is as follows:
-
Contact your institution's Environmental Health and Safety (EHS) office. They can provide specific guidance on the procedures for disposing of pharmaceutical waste and may have a designated waste pickup schedule.
-
Arrange for professional waste management services. Your EHS office will likely have a contract with a licensed incineration facility or a reverse distributor that handles pharmaceutical waste.[3]
-
Incineration is a common and recommended method for the destruction of pharmaceutical waste to prevent environmental contamination.[3][7]
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate personnel from the immediate area if necessary.[2]
-
Wearing full PPE, absorb any spilled solutions with an inert, finely-powdered liquid-binding material such as diatomite or universal binders.[2][5]
-
Sweep up any solid material and place it into a suitable, closed container for disposal.[1]
-
Decontaminate the surfaces and any affected equipment by scrubbing with alcohol.[2][5]
-
Dispose of all contaminated materials, including the absorbent, as hazardous pharmaceutical waste according to the procedures outlined above.[2][5]
It is crucial to prevent spilled material from entering drains or water courses.[2][5]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and action process for the proper disposal of this compound in a research setting.
Caption: Workflow for the safe disposal of this compound waste.
This structured approach to the disposal of this compound is designed to ensure the safety of laboratory personnel and to uphold environmental responsibility. Always consult your institution's specific safety protocols and guidelines in conjunction with the information provided in the Safety Data Sheet (SDS).
References
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. securewaste.net [securewaste.net]
- 4. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 5. This compound(BAY-57-1293)|348086-71-5|MSDS [dcchemicals.com]
- 6. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 7. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Essential Safety and Operational Guidance for Handling Pritelivir
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Pritelivir. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with specific hazards that necessitate careful handling. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classifications are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation.[2] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[2] |
| Acute aquatic toxicity | Category 1 | H400: Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[1] |
Note: The toxicological properties of this compound have not been fully investigated[2].
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. The following equipment should be used at all times when handling this compound.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. | Compliant with OSHA's 29 CFR 1910.133 or European Standard EN166 to protect against splashes and dust.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and protective clothing. | To prevent skin contact, which can cause irritation.[2] |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Use if exposure limits are exceeded, if irritation or other symptoms are experienced, or if dust formation is likely.[2] |
Operational and Handling Protocols
Adherence to the following step-by-step procedures is essential for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area.[1] Store away from direct sunlight and sources of ignition.[1] For long-term storage of the solid powder, -20°C is recommended.[1] If in solvent, store at -80°C.[3]
Preparation and Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or aerosols.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with eyes and skin, as well as inhalation and ingestion.[1][2]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[1]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[2][3]
In Case of Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[2]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, call a physician.
-
Ingestion: If swallowed, call a poison control center or doctor immediately for treatment advice. Rinse mouth with water. Do NOT induce vomiting.[1]
Disposal Plan
This compound is very toxic to aquatic life with long-lasting effects and should not be released into the environment.[1]
-
Waste Collection: Sweep up any solid waste and place it in a suitable, closed, and labeled container for disposal.[2]
-
Disposal Method: Dispose of the contents and the container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1] Do not empty into drains.[2]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from initial receipt to final disposal.
Caption: Logical workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
